N-Nitrosomethylamine
Description
Properties
CAS No. |
64768-29-2 |
|---|---|
Molecular Formula |
CH4N2O |
Molecular Weight |
60.056 g/mol |
IUPAC Name |
N-methylnitrous amide |
InChI |
InChI=1S/CH4N2O/c1-2-3-4/h1H3,(H,2,4) |
InChI Key |
CIJBKNZDKBKMFU-UHFFFAOYSA-N |
SMILES |
CNN=O |
Canonical SMILES |
CNN=O |
Other CAS No. |
64768-29-2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Core Mechanisms of N-Nitrosodimethylamine (NDMA)-Induced Hepatotoxicity
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-nitrosodimethylamine (NDMA) is a potent hepatotoxin and a probable human carcinogen, making the understanding of its mechanisms of liver injury critical for toxicology, drug development, and environmental health research. This technical guide provides a comprehensive overview of the core mechanisms underlying NDMA-induced hepatotoxicity. It details the metabolic activation of NDMA, the subsequent induction of oxidative stress, cellular damage, and the key signaling pathways that orchestrate the pathological progression from acute liver injury to chronic fibrosis. This guide is intended to serve as a resource for researchers and professionals in the field, offering detailed experimental protocols, summarized quantitative data, and visual representations of the molecular cascades involved.
Introduction
N-nitrosodimethylamine (NDMA) is a semi-volatile organic chemical that can be formed through both industrial processes and natural means.[1] Its potent hepatotoxicity has been recognized for decades, and it is widely used in experimental models to induce liver injury, fibrosis, and hepatocellular carcinoma in laboratory animals.[1][2] The liver is the primary target organ for NDMA toxicity due to its high concentration of the enzymes required for its metabolic activation.[1] Understanding the intricate molecular and cellular events following NDMA exposure is crucial for developing potential therapeutic interventions and for assessing the risks associated with human exposure.
Metabolic Activation of NDMA
The toxicity of NDMA is not inherent to the parent compound but is a consequence of its metabolic activation in the liver.[1] This process is primarily mediated by the cytochrome P450 enzyme system, specifically the CYP2E1 isoform.[3]
The metabolic activation of NDMA proceeds as follows:
-
α-hydroxylation: CYP2E1 catalyzes the α-hydroxylation of NDMA, forming an unstable intermediate, α-hydroxydimethylnitrosamine.
-
Spontaneous Decomposition: This intermediate spontaneously decomposes to yield formaldehyde and a highly reactive methyldiazonium ion.[3]
-
Alkylation: The methyldiazonium ion is a potent alkylating agent that can methylate cellular macromolecules, including DNA, RNA, and proteins, leading to cellular dysfunction and DNA damage.[4]
It's noteworthy that while DNA methylation is a known consequence of NDMA metabolism, some studies suggest that it may not be the primary driver of acute hepatocyte death.[4]
Core Mechanisms of NDMA-Induced Hepatotoxicity
The metabolic activation of NDMA initiates a cascade of events that culminate in liver injury. The primary mechanisms include oxidative stress, inflammation, apoptosis, and the subsequent development of fibrosis in chronic exposure scenarios.
Oxidative Stress and Lipid Peroxidation
A major consequence of NDMA metabolism is the generation of reactive oxygen species (ROS), leading to a state of oxidative stress.[1] This imbalance between the production of ROS and the antioxidant capacity of the cell results in damage to cellular components.
-
Lipid Peroxidation: ROS can attack polyunsaturated fatty acids in cellular membranes, initiating a chain reaction known as lipid peroxidation. This process compromises membrane integrity and leads to the formation of cytotoxic byproducts, such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE).[5]
-
Depletion of Antioxidants: NDMA exposure has been shown to deplete the levels of key cellular antioxidants, including glutathione (GSH), and inhibit the activity of antioxidant enzymes such as catalase and glutathione peroxidase.[6]
Inflammation
NDMA-induced hepatocyte damage triggers an inflammatory response characterized by the infiltration of immune cells, such as neutrophils and macrophages, into the liver tissue.[1] Damaged hepatocytes release damage-associated molecular patterns (DAMPs), which activate resident Kupffer cells (liver macrophages). Activated Kupffer cells, in turn, release a plethora of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1] These cytokines amplify the inflammatory cascade and contribute to further hepatocyte death.
Apoptosis and Necrosis
Hepatocyte cell death in response to NDMA occurs through both apoptosis (programmed cell death) and necrosis (uncontrolled cell death).
-
Apoptosis: NDMA can induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. The activation of initiator caspases (e.g., caspase-8 and -9) leads to the activation of executioner caspases, most notably caspase-3, which orchestrates the dismantling of the cell.[7]
-
Necrosis: At higher doses or in cases of severe cellular stress, hepatocytes undergo necrosis, characterized by cell swelling and lysis, which releases intracellular contents and further fuels the inflammatory response.[1]
Fibrosis
In models of chronic NDMA administration, the persistent liver injury, inflammation, and hepatocyte death lead to the development of liver fibrosis. This is a wound-healing response characterized by the excessive deposition of extracellular matrix (ECM) proteins, primarily collagen.[2]
The key cellular players in fibrosis are the hepatic stellate cells (HSCs). In response to pro-fibrogenic stimuli, such as transforming growth factor-beta (TGF-β) released by activated Kupffer cells and damaged hepatocytes, quiescent HSCs transdifferentiate into proliferative, myofibroblast-like cells. These activated HSCs are the primary source of ECM proteins that accumulate in the liver, leading to the disruption of normal liver architecture and function.[2]
Key Signaling Pathways in NDMA-Induced Hepatotoxicity
Several interconnected signaling pathways are crucial in mediating the cellular responses to NDMA-induced liver damage.
Nuclear Factor-kappa B (NF-κB) Signaling
The NF-κB pathway is a central regulator of inflammation and cell survival. In the context of NDMA hepatotoxicity, NF-κB is activated in response to pro-inflammatory cytokines like TNF-α.[8] While NF-κB activation can promote the expression of pro-inflammatory genes, it also upregulates anti-apoptotic proteins, thereby playing a complex, often protective, role in the initial stages of liver injury.[8] However, chronic NF-κB activation can contribute to the persistence of inflammation and the progression to fibrosis.
Transforming Growth Factor-beta (TGF-β) Signaling
The TGF-β signaling pathway is a master regulator of liver fibrosis.[9] TGF-β, primarily secreted by activated Kupffer cells, binds to its receptor on HSCs, initiating a signaling cascade that involves the phosphorylation and activation of Smad proteins (Smad2 and Smad3).[10] Phosphorylated Smads then form a complex with Smad4, which translocates to the nucleus and acts as a transcription factor to upregulate the expression of pro-fibrogenic genes, including various collagens and tissue inhibitors of metalloproteinases (TIMPs).[10]
c-Jun N-terminal Kinase (JNK) Signaling
The JNK pathway, a component of the mitogen-activated protein kinase (MAPK) signaling network, is a critical mediator of stress-induced apoptosis in hepatocytes.[11] Oxidative stress and pro-inflammatory cytokines generated during NDMA-induced liver injury lead to the sustained activation of JNK.[11] Activated JNK can phosphorylate and regulate the activity of several downstream targets, including transcription factors like c-Jun (a component of AP-1) and members of the Bcl-2 family of apoptosis-regulating proteins, ultimately promoting hepatocyte apoptosis.[1][12]
Data Presentation
The following tables summarize quantitative data from various studies on the effects of NDMA on key biomarkers of hepatotoxicity.
Table 1: Effects of NDMA on Serum Liver Enzymes
| Species | NDMA Dose | Duration | ALT | AST | ALP | GGT | Reference |
| Rat | 10-40 mg/kg | Single dose | Increased | Increased | - | - | [6] |
| Mouse | 5 mg/kg | 36 hours | - | - | 4.215 IU/g protein | 0.656 IU/g protein | [13] |
| Rat | 5 mg/kg | 3 times/week for 6 weeks | Significantly Increased | Significantly Increased | - | - | [14] |
ALT: Alanine Aminotransferase, AST: Aspartate Aminotransferase, ALP: Alkaline Phosphatase, GGT: Gamma-Glutamyl Transferase. Values are generally reported as significantly increased compared to control groups.
Table 2: Effects of NDMA on Markers of Oxidative Stress
| Species | NDMA Dose | Duration | Lipid Peroxidation (MDA) | Glutathione (GSH) | Catalase | Glutathione Peroxidase | Reference |
| Rat | 10-40 mg/kg | Single dose | Increased | Increased (low dose), No change (high dose) | Inhibited | Inhibited | [6] |
| Rat | 10 mg/kg | Single dose | Increased | Decreased | - | - | [5] |
MDA: Malondialdehyde. The effect on GSH can be dose-dependent, with an initial compensatory increase at lower doses.
Table 3: Effects of NDMA on Liver Collagen Content
| Species | NDMA Dose | Duration | Total Collagen Content | Reference |
| Rat | 10 mg/kg | 3 times/week for 3 weeks | Significantly Increased | [15] |
Collagen content is a key indicator of liver fibrosis.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the study of NDMA-induced hepatotoxicity.
NDMA-Induced Hepatotoxicity in Rodents (In Vivo)
Objective: To induce acute or chronic liver injury in rats or mice using NDMA.
Materials:
-
N-nitrosodimethylamine (NDMA)
-
Sterile 0.9% saline
-
Male Wistar rats or Swiss albino mice
-
Syringes and needles for intraperitoneal (i.p.) injection
Protocol (for acute injury):
-
Prepare a stock solution of NDMA in sterile saline. A common concentration is 1 mg/mL.
-
Administer a single i.p. injection of NDMA at a dose of 10 mg/kg body weight.[11]
-
House the animals under standard laboratory conditions with free access to food and water.
-
Euthanize the animals at desired time points (e.g., 24, 48, 72 hours) after NDMA administration.
-
Collect blood via cardiac puncture for serum analysis of liver enzymes.
-
Perfuse the liver with ice-cold saline and excise it for histopathological analysis and biochemical assays.
Protocol (for chronic fibrosis):
-
Administer i.p. injections of NDMA at a dose of 10 mg/kg body weight, three times a week for three consecutive weeks.[15]
-
Monitor the animals for signs of toxicity.
-
After the final injection, house the animals for a further period (e.g., up to 21 or 28 days) to allow for the development of fibrosis.[11]
-
Proceed with sample collection as described for the acute injury model.
Measurement of Serum Liver Enzymes
Objective: To quantify the levels of ALT and AST in serum as indicators of hepatocellular damage.
Method:
-
Use commercially available colorimetric assay kits for ALT and AST.
-
Follow the manufacturer's instructions for the specific kit being used.
-
Typically, the assay involves the enzymatic conversion of substrates, and the rate of product formation is measured spectrophotometrically, which is proportional to the enzyme activity.
Quantification of Malondialdehyde (MDA)
Objective: To measure the levels of MDA in liver tissue as an indicator of lipid peroxidation.
Method (Thiobarbituric Acid Reactive Substances - TBARS Assay):
-
Homogenize a known weight of liver tissue in ice-cold 1.15% KCl buffer.[16]
-
To the homogenate, add a solution of thiobarbituric acid (TBA) in an acidic medium.[16]
-
Incubate the mixture at 95°C for 60 minutes. During this time, MDA reacts with TBA to form a pink-colored adduct.[17]
-
Cool the samples and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.[17]
-
Calculate the concentration of MDA using a standard curve prepared with a known concentration of MDA or a precursor like 1,1,3,3-tetraethoxypropane.[18]
TUNEL Assay for Apoptosis Detection
Objective: To detect DNA fragmentation in apoptotic cells in liver tissue sections.
Method (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling):
-
Fix liver tissue in 4% paraformaldehyde and embed in paraffin.
-
Deparaffinize and rehydrate the tissue sections.[19]
-
Permeabilize the tissue by incubating with Proteinase K.[19]
-
Incubate the sections with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTP (e.g., FITC-dUTP). TdT will add the labeled dUTPs to the 3'-OH ends of fragmented DNA.[20]
-
Stop the reaction and wash the sections.
-
If using a fluorescent label, mount the slides with a mounting medium containing a nuclear counterstain (e.g., DAPI) and visualize under a fluorescence microscope.[20]
-
If using an enzyme-labeled dUTP (e.g., biotin-dUTP), incubate with a streptavidin-enzyme conjugate (e.g., streptavidin-HRP), followed by a substrate that produces a colored precipitate (e.g., DAB). Visualize under a light microscope.
Caspase-3 Activity Assay
Objective: To measure the activity of caspase-3 in liver tissue homogenates as a marker of apoptosis.
Method (Colorimetric Assay):
-
Homogenize liver tissue in a lysis buffer provided with a commercial caspase-3 assay kit.
-
Centrifuge the homogenate and collect the supernatant.[21]
-
Determine the protein concentration of the lysate.
-
Incubate a known amount of protein with a colorimetric caspase-3 substrate, such as DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide).[21]
-
Active caspase-3 in the lysate will cleave the substrate, releasing p-nitroaniline (pNA).[21]
-
Measure the absorbance of the released pNA at 405 nm using a spectrophotometer or microplate reader.[21]
-
The caspase-3 activity is proportional to the amount of pNA released.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the hepatoprotective effects of a test compound against NDMA-induced liver injury.
Conclusion
NDMA-induced hepatotoxicity is a multi-faceted process initiated by metabolic activation and driven by a complex interplay of oxidative stress, inflammation, and programmed cell death. The key signaling pathways, including NF-κB, TGF-β, and JNK, are central to the progression of liver injury and the development of fibrosis. This technical guide provides a foundational understanding of these core mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in their efforts to study and mitigate the adverse effects of hepatotoxic compounds. A thorough understanding of these pathways and experimental models is essential for the development of novel therapeutic strategies for a range of liver diseases.
References
- 1. New insights into the role and mechanism of c-Jun-N-terminal kinase signaling in the pathobiology of liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms in the pathogenesis of N-nitrosodimethylamine induced hepatic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TGF-β/Smad signaling during hepatic fibro-carcinogenesis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence that the hepatotoxicity of N-nitrosodimethylamine in the rat is unrelated to DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipid peroxidation induced by N-nitrosodimethylamine (NDMA) in rats in vivo and in isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of N-nitrosodimethylamine (NDMA) on the oxidative status of rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of JNK2 in toxic liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of liver disease: The crosstalk between the NF-κB and JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TGF-β/SMAD Pathway and Its Regulation in Hepatic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TGF-β/SMAD Pathway and Its Regulation in Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Liver Full of JNK: Signaling in Regulation of Cell Function and Disease Pathogenesis, and Clinical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 14. resources.amsbio.com [resources.amsbio.com]
- 15. researchgate.net [researchgate.net]
- 16. Determination of MDA in the liver and colon [bio-protocol.org]
- 17. elkbiotech.com [elkbiotech.com]
- 18. researchgate.net [researchgate.net]
- 19. sinobiological.com [sinobiological.com]
- 20. assaygenie.com [assaygenie.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
Metabolic Activation of N-Nitrosodimethylamine by Cytochrome P450: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the metabolic activation of N-nitrosodimethylamine (NDMA), a potent hepatocarcinogen, by cytochrome P450 (CYP) enzymes. The focus is on the core biochemical pathways, enzymatic kinetics, and experimental methodologies used to study this critical bioactivation process.
Executive Summary
N-nitrosodimethylamine (NDMA) is a probable human carcinogen that requires metabolic activation to exert its genotoxic effects. This process is primarily mediated by the cytochrome P450 superfamily of enzymes, with CYP2E1 playing the principal role. The metabolic pathway involves the α-hydroxylation of NDMA, leading to the formation of an unstable intermediate that spontaneously decomposes to yield the ultimate carcinogenic species, the methyldiazonium ion. This highly reactive electrophile readily alkylates DNA, forming adducts that can lead to mutations and the initiation of carcinogenesis. Understanding the kinetics and mechanisms of this pathway is crucial for risk assessment and the development of strategies to mitigate NDMA toxicity.
The Core Metabolic Activation Pathway
The bioactivation of NDMA is a multi-step process initiated by oxidative metabolism in the liver. While several CYP isozymes can metabolize NDMA, CYP2E1 is the most efficient catalyst for its activation.[1][2] A secondary, though less prominent, role is played by CYP2A6.[2][3]
The key steps in the metabolic activation are as follows:
-
α-Hydroxylation: The process begins with the oxidation of one of the methyl groups of NDMA, a reaction catalyzed by CYP2E1.[4] This hydroxylation results in the formation of an unstable intermediate, α-hydroxymethyl-nitrosamine.[4]
-
Non-enzymatic Decomposition: α-hydroxymethyl-nitrosamine is highly unstable and spontaneously, without further enzymatic action, decomposes.[4]
-
Formation of Reactive Species: The decomposition of α-hydroxymethyl-nitrosamine yields two products: formaldehyde and monomethylnitrosamine. The latter is also unstable and rearranges to form the highly electrophilic methyldiazonium ion (CH₃N₂⁺).[4]
-
DNA Alkylation: The methyldiazonium ion is the ultimate carcinogenic metabolite of NDMA. It is a potent alkylating agent that can covalently bind to nucleophilic sites on DNA bases, primarily forming N7-methylguanine and O6-methylguanine adducts. The formation of O6-methylguanine is particularly mutagenic as it can lead to G:C to A:T transition mutations during DNA replication.
A secondary, detoxification pathway for NDMA metabolism is denitrosation , which leads to the formation of formaldehyde and monomethylamine.[4]
Quantitative Data: Enzymatic Kinetics
The efficiency of NDMA metabolism by different cytochrome P450 isozymes can be compared by examining their kinetic parameters, Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ). A lower Kₘ value indicates a higher affinity of the enzyme for the substrate. The following table summarizes key kinetic data for NDMA N-demethylation from published studies.
| Enzyme System | Isozyme | Kₘ (μM) | Vₘₐₓ (nmol HCHO/min/nmol P450) | Species | Reference |
| Reconstituted | CYP2E1 | 7.5 | 3.8 | Rabbit | --INVALID-LINK--[5] |
| Reconstituted | CYP2B4 | 700 | 1.3 | Rabbit | --INVALID-LINK--[5] |
| Reconstituted | CYP3A6 | 30.0 | 2.5 | Rabbit | --INVALID-LINK--[5] |
| Human Liver Microsomes | High-affinity component (likely CYP2E1) | 27 - 48 | Not reported | Human | --INVALID-LINK-- |
Experimental Protocols
The study of NDMA metabolism often involves in vitro assays using subcellular fractions of the liver, which is the primary site of this metabolic process. Below are detailed methodologies for key experiments.
In Vitro NDMA Metabolism Assay Using Human Liver Microsomes
This protocol outlines a typical experiment to measure the rate of NDMA metabolism by human liver microsomes through the quantification of formaldehyde, a stable product of the reaction.
Materials:
-
Pooled human liver microsomes (HLMs)
-
N-Nitrosodimethylamine (NDMA)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., a solution containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Trichloroacetic acid (TCA) solution
-
Nash reagent (see protocol 4.2)
-
Formaldehyde standard solution
-
96-well microplate
-
Incubator/shaker
-
Microplate reader
Procedure:
-
Preparation: Thaw the human liver microsomes on ice. Prepare working solutions of NDMA in the phosphate buffer at various concentrations. Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer (to final volume)
-
Human liver microsomes (typically 0.5-1.0 mg/mL final concentration)
-
NDMA solution (to achieve desired final concentrations)
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system to each well.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring linear reaction kinetics.
-
Termination of Reaction: Stop the reaction by adding a cold solution of trichloroacetic acid to each well to precipitate the proteins.
-
Protein Removal: Centrifuge the plate to pellet the precipitated proteins.
-
Sample Collection: Carefully collect the supernatant for formaldehyde analysis.
Quantification of Formaldehyde using the Nash Assay (Hantzsch Reaction)
This colorimetric assay is a common method for quantifying the formaldehyde produced during NDMA metabolism.[1]
Materials:
-
Nash Reagent: 2 M Ammonium acetate, 0.05 M acetic acid, and 0.02 M acetylacetone in distilled water.
-
Supernatant from the metabolism assay
-
Formaldehyde standard solutions for calibration curve
Procedure:
-
Reaction: In a new microplate, mix a sample of the supernatant with the Nash reagent.
-
Incubation: Incubate the plate at 37-60°C for 30-60 minutes.[6] During this time, formaldehyde reacts with the components of the Nash reagent to form a yellow-colored product, diacetyldihydrolutidine.[1]
-
Measurement: Measure the absorbance of the solution at approximately 412-415 nm using a microplate reader.
-
Quantification: Determine the concentration of formaldehyde in the samples by comparing their absorbance to a standard curve generated using known concentrations of formaldehyde.
HPLC-based Analysis of Metabolites
For more detailed analysis, High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify NDMA and its metabolites. Formaldehyde can be derivatized to a more readily detectable compound.
Derivatization of Formaldehyde:
Illustrative HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at the maximum absorbance wavelength of the derivatized formaldehyde (e.g., 360 nm for the DNPH derivative).[7]
-
Quantification: The concentration of the derivatized formaldehyde is determined by comparing its peak area to that of a standard curve.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the cytochrome P450-mediated metabolism of NDMA.
Conclusion
The metabolic activation of NDMA by cytochrome P450 enzymes, particularly CYP2E1, is a critical event in its carcinogenicity. This guide has detailed the core biochemical pathway, provided quantitative kinetic data, and outlined robust experimental protocols for its investigation. A thorough understanding of these aspects is fundamental for professionals in toxicology, pharmacology, and drug development for the accurate assessment of risks associated with NDMA exposure and for the development of safer chemical entities. The significant interindividual variability in CYP2E1 activity underscores the importance of personalized risk assessment approaches.
References
- 1. Approaches to Formaldehyde Measurement: From Liquid Biological Samples to Cells and Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochrome P450 2E1 and 2A6 enzymes as major catalysts for metabolic activation of N-nitrosodialkylamines and tobacco-related nitrosamines in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High variability of nitrosamine metabolism among individuals: role of cytochromes P450 2A6 and 2E1 in the dealkylation of N-nitrosodimethylamine and N-nitrosodiethylamine in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytochrome P450 Enzyme Kinetics: Km and Vmax Determinations Using Metabolite Formation and Substrate Depletion Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. The binding affinity of carcinogenic N-nitrosodimethylamine and N-nitrosomethylaniline to cytochromes P450 2B4, 2E1 and 3A6 does not dictate the rate of their enzymatic N-demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of formaldehyde in cosmetics by HPLC method and acetylacetone method | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide on the Formation and Repair of NDMA-induced DNA Adducts
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms underlying the formation of DNA adducts by the potent carcinogen N-nitrosodimethylamine (NDMA). It details the metabolic activation of NDMA, the types of DNA adducts formed, and the cellular DNA repair pathways responsible for their removal. This document summarizes key quantitative data, provides detailed experimental protocols for the analysis of NDMA-induced DNA damage, and includes visualizations of the critical biological pathways and experimental workflows.
Formation of NDMA-Induced DNA Adducts
N-nitrosodimethylamine (NDMA) is not directly genotoxic and requires metabolic activation to exert its carcinogenic effects. This bioactivation is primarily carried out by cytochrome P450 enzymes, with CYP2E1 playing a major role, and to a lesser extent, CYP2A6.[1][2][3][4][5][6]
The metabolic process begins with the α-hydroxylation of NDMA, which forms an unstable intermediate, α-hydroxymethyl-nitrosamine.[5] This intermediate then spontaneously decomposes to yield formaldehyde and a highly reactive methyldiazonium ion.[1][5][7] The electrophilic methyldiazonium ion is the ultimate carcinogenic metabolite that readily reacts with nucleophilic sites on DNA bases, forming various methyl-DNA adducts.[1][7]
The primary types of DNA adducts formed by NDMA are:
-
N7-methylguanine (N7-MeG): This is the most abundant adduct, accounting for approximately 70% of all DNA adducts formed by NDMA.[1]
-
O6-methylguanine (O6-MeG): While less abundant (around 7% of total adducts), O6-MeG is considered the most critical mutagenic lesion.[1][7] Its persistence can lead to mispairing with thymine during DNA replication, resulting in GC→AT transition mutations, a hallmark of NDMA-induced carcinogenesis.[1]
-
N3-methyladenine (N3-MeA): This adduct is formed in smaller quantities (approximately 3% of total adducts).[1]
-
Other minor adducts: These include methyl phosphotriesters, O4-methylthymine (O4-MeT), and O2-methylthymine (O2-MeT), which are formed at very low levels.[1][8]
Formaldehyde, the other product of NDMA metabolism, can also contribute to genotoxicity by forming DNA-protein cross-links and other DNA adducts.[7][9]
Quantitative Analysis of NDMA-Induced DNA Adducts
The formation and persistence of NDMA-induced DNA adducts have been quantified in various in vivo and in vitro models. The levels of these adducts are influenced by the dose of NDMA, the duration of exposure, and the metabolic and DNA repair capacities of the specific tissue.
Table 1: Levels of O6-methylguanine (O6-meG) in Rat Liver DNA following NDMA Administration
| NDMA Dose | Time Post-Administration | O6-meG Level (μmol/mol Guanine) | Reference |
| 26 µmol/kg | Not specified | Equally potent in producing O6-meG as 33.5 µmol/kg NMBzA | [10] |
| 0.2-2.64 ppm in drinking water (chronic) | 2-7 days (steady state) | 0.08 - 0.45 | [9] |
| 5 mM (in vitro, hepatocytes) | Not specified | Highest formation compared to higher doses | [11] |
Table 2: Levels of N7-methylguanine (N7-MeG) in Rat Liver DNA following NDMA Administration
| NDMA Dose | Time Post-Administration | N7-MeG Level | Reference |
| 26 µmol/kg | Not specified | Equally potent in producing N7-meG as 33.5 µmol/kg NMBzA | [10] |
| 2 mg/kg daily for 24 weeks | 24 weeks | Predominated in the liver, ~16 times higher than in kidneys and lungs | [12] |
Table 3: Comparative Adduct Levels in a Human NDMA Poisoning Case
| Adduct | Tissue | Adduct Level (μmol/mol Guanine) | Reference |
| O6-Me-Gua | Liver | 273–317 | [12] |
| N7-Me-Gua | Liver | 1363–1373 | [12] |
DNA Repair Pathways for NDMA-Induced Adducts
Cells possess several DNA repair mechanisms to counteract the genotoxic effects of NDMA-induced adducts. The specific pathway employed depends on the type of adduct.
Direct Reversal of O6-methylguanine
The primary and most efficient mechanism for repairing the highly mutagenic O6-meG adduct is through direct reversal by the enzyme O6-methylguanine-DNA methyltransferase (MGMT) .[8] MGMT directly transfers the methyl group from the O6 position of guanine to one of its own cysteine residues. This is a "suicide" mechanism, as the methylated MGMT protein is inactivated and targeted for degradation.[13][14] The expression and activity of MGMT are critical determinants of cellular resistance to the carcinogenic effects of NDMA.
Base Excision Repair (BER)
The Base Excision Repair (BER) pathway is responsible for removing smaller, non-helix-distorting lesions like N7-MeG and N3-MeA.[14][15] The BER pathway involves a series of coordinated steps:
-
Recognition and Excision: A specific DNA glycosylase, such as alkyladenine DNA glycosylase (AAG), recognizes the damaged base and cleaves the N-glycosidic bond, releasing the methylated base and creating an apurinic/apyrimidinic (AP) site.[16]
-
Incision: An AP endonuclease (APE1) cleaves the phosphodiester backbone 5' to the AP site.
-
Synthesis and Ligation: DNA polymerase β (Pol β) removes the 5'-deoxyribose phosphate (dRP) moiety and inserts the correct nucleotide. Finally, DNA ligase III seals the nick in the DNA backbone.[16][17]
The BER pathway can proceed via a "short-patch" (replacing a single nucleotide) or "long-patch" (replacing 2-10 nucleotides) sub-pathway.[14][17]
Experimental Protocols
Detection and Quantification of DNA Adducts
The 32P-postlabeling assay is an ultrasensitive method for detecting a wide range of DNA adducts.[1][4]
Methodology:
-
DNA Digestion: Isolate genomic DNA and enzymatically digest it to deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Enrich the adducted nucleotides, often by nuclease P1 digestion, which dephosphorylates normal nucleotides but not the bulkier adducted nucleotides.
-
Radiolabeling: Label the 5'-hydroxyl group of the adducted nucleotides with 32P from [γ-32P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: Separate the 32P-labeled adducts by multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.
-
Detection and Quantification: Detect the adducts by autoradiography and quantify them by scintillation counting or phosphorimaging.
LC-MS/MS provides high specificity and sensitivity for the quantification of specific DNA adducts.[18][19]
Methodology:
-
DNA Hydrolysis: Isolate genomic DNA and hydrolyze it to release the adducted bases or nucleosides. Acidic hydrolysis is commonly used to release methylated purines.
-
Chromatographic Separation: Separate the DNA hydrolysate using an ultra-high-performance liquid chromatography (UPLC) system with a C18 column. A gradient elution with a mobile phase such as 0.05% formic acid in water and acetonitrile is often employed.[19][20]
-
Mass Spectrometric Detection: Detect and quantify the specific adducts using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The transitions of precursor ions to specific product ions for the adduct of interest (e.g., m/z 165.95 > 149 for O6-methylguanine) and an internal standard are monitored.[19][20]
-
Quantification: Generate a standard curve using known concentrations of the adduct to quantify its level in the sample.
Assessment of DNA Damage and Repair
The comet assay is a sensitive method for measuring DNA strand breaks in individual cells.[2][21] It can be adapted to detect various types of DNA damage, including those repaired by BER.
Methodology:
-
Cell Embedding: Embed single-cell suspensions in low-melting-point agarose on a microscope slide.
-
Lysis: Lyse the cells with a high-salt and detergent solution to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
DNA Unwinding and Electrophoresis: Treat the slides with an alkaline solution to unwind the DNA and then subject them to electrophoresis. Fragmented DNA will migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize the comets using a fluorescence microscope.
-
Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head using specialized software. The repair of DNA damage can be assessed by measuring the reduction in comet tail formation over time after removal of the damaging agent.[22]
Several methods are available to measure the activity of the MGMT protein in cell or tissue extracts.
Methodology (Oligonucleotide-based assay):
-
Substrate Preparation: Synthesize an oligonucleotide containing a single O6-methylguanine residue within a specific restriction enzyme recognition site (e.g., PstI). The presence of the O6-meG will block cleavage by the restriction enzyme.
-
Incubation: Incubate the O6-meG-containing oligonucleotide with a cell or tissue lysate. If MGMT is active, it will repair the O6-meG, restoring the restriction site.
-
Restriction Digest: Treat the reaction mixture with the corresponding restriction enzyme.
-
Analysis: Analyze the products by gel electrophoresis. Cleavage of the oligonucleotide indicates MGMT activity. The amount of cleavage can be quantified to determine the level of MGMT activity in the lysate.[23]
Visualizations
Caption: Metabolic activation of NDMA to a DNA-reactive electrophile.
Caption: Major DNA repair pathways for NDMA-induced adducts.
Caption: Experimental workflow for DNA adduct analysis by LC-MS/MS.
References
- 1. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]
- 6. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]
- 8. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [bio-protocol.org]
- 9. Dosimetry of O6-methylguanine in rat DNA after low-dose, chronic exposure to N-nitrosodimethylamine (NDMA). Implications for the mechanism of NDMA hepatocarcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Formation of O6-methylguanine in rat liver DNA by nitrosamines does not predict initiation of preneoplastic foci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. hesiglobal.org [hesiglobal.org]
- 13. researchgate.net [researchgate.net]
- 14. REPAIRtoire - a database of DNA repair pathways [repairtoire.genesilico.pl]
- 15. biorxiv.org [biorxiv.org]
- 16. DNA alkylation lesion repair: outcomes and implications in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 18. Simultaneous quantitation of 7-methyl- and O6-methylguanine adducts in DNA by liquid chromatography-positive electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. dovepress.com [dovepress.com]
- 21. mdpi.com [mdpi.com]
- 22. Novel In Vivo CometChip Reveals NDMA-Induced DNA Damage and Repair in Multiple Mouse Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Fluorescent reporter assays provide direct, accurate, quantitative measurements of MGMT status in human cells - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Models for Studying N-Nitrosodimethylamine (NDMA) Carcinogenicity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core in vitro models and methodologies used to investigate the carcinogenic potential of N-Nitrosodimethylamine (NDMA). NDMA is a potent hepatotoxin and a probable human carcinogen found as a contaminant in various pharmaceuticals, foods, and water sources.[1][2] Understanding its mechanisms of carcinogenicity is crucial for risk assessment and drug safety. This document details established cell-based models, experimental protocols for key assays, and the signaling pathways implicated in NDMA-induced cellular damage.
Core In Vitro Models for NDMA Carcinogenicity Studies
A variety of in vitro models are employed to study the carcinogenic effects of NDMA. The choice of model often depends on the specific endpoint being investigated, such as genotoxicity, apoptosis, or alterations in cell signaling.
Cell Line Models
Several established cell lines are routinely used in NDMA research. A critical consideration for any in vitro model for NDMA is its metabolic competence, as NDMA requires metabolic activation to exert its carcinogenic effects.[3][4][5]
-
HepaRG Cells: This human hepatoma cell line is widely used due to its ability to differentiate into hepatocyte-like cells that express significant levels of drug-metabolizing enzymes, including Cytochrome P450 2E1 (CYP2E1), the primary enzyme responsible for NDMA activation.[6][7] This makes HepaRG cells a highly relevant model for studying the hepatotoxicity of NDMA. Both 2D monolayer and 3D spheroid cultures of HepaRG cells are utilized, with 3D models often showing increased sensitivity to NDMA-induced genotoxicity due to higher CYP activity.[6][8][9]
-
HL-60 and HepG2 Cells: These human cell lines, a leukemia (HL-60) and a hepatoma (HepG2) line, are frequently used to study NDMA-induced apoptosis.[8][10] While their metabolic capabilities may be lower than HepaRG cells, they provide valuable systems for dissecting the molecular pathways of programmed cell death initiated by NDMA and its metabolites.
-
V79 Chinese Hamster Cells: These fibroblast cells are often used in conjunction with an external metabolic activation system, such as the S9 fraction from rat or hamster liver, to study the mutagenic and cytotoxic effects of NDMA.[10]
-
NIH3T3 Cells: This mouse embryonic fibroblast cell line is sensitive to transformation and can be used to assess the mutagenic and carcinogenic potential of chemical mixtures containing NDMA.[11]
Advanced In Vitro Models
To better mimic the complex microenvironment of human organs, more advanced in vitro models are being developed and utilized.
-
3D Spheroid Cultures: As mentioned with HepaRG cells, organizing cells into three-dimensional spheroids can enhance their physiological relevance. 3D cultures exhibit improved cell-cell interactions and metabolic activity compared to traditional 2D monolayers, leading to a more sensitive detection of genotoxicity for nitrosamines like NDMA.[6][8][9]
-
Organ-on-a-Chip: This emerging technology utilizes microfluidic devices to create miniaturized, functional units of human organs.[12][13][14] A "liver-on-a-chip" model, for instance, can provide a more dynamic and physiologically relevant system for studying NDMA metabolism, toxicity, and its interaction with other cell types, offering a promising alternative to animal testing.[13][15]
Experimental Protocols for Key Assays
The following sections provide detailed methodologies for key experiments used to assess NDMA carcinogenicity in vitro.
Metabolic Activation of NDMA
Since most cell lines have limited intrinsic metabolic capacity, an external source of metabolic enzymes is often required. The S9 fraction, a post-mitochondrial supernatant of liver homogenate, is commonly used. An enhanced metabolization protocol (EMP) has been developed for nitrosamines, which shows significantly increased sensitivity.[3][4]
Enhanced Metabolization Protocol (EMP) using Hamster S9 [3][4][16]
-
Prepare S9 Mix: On the day of the experiment, prepare a cofactor mix containing NADP, G6P, and MgCl2/KCl. Add hamster liver S9 fraction (from Aroclor 1254-induced hamsters) to the cofactor mix. The final concentration of S9 in the cell culture medium is typically 3% (v/v).
-
Pre-incubation: Pre-incubate the NDMA with the S9 mix for a defined period (e.g., 30 minutes) at 37°C to allow for the generation of reactive metabolites.
-
Cell Treatment: Add the pre-incubated NDMA-S9 mixture to the cells and incubate for the desired exposure time (e.g., 4 hours).
-
Washout: After the exposure period, remove the treatment medium and wash the cells with phosphate-buffered saline (PBS) before proceeding with the specific endpoint assay.
Genotoxicity and DNA Damage Assays
Comet Assay (Single Cell Gel Electrophoresis) [6][11][17]
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
-
Cell Preparation: After NDMA treatment, harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose (at 37°C) and pipette onto a pre-coated microscope slide. Allow the agarose to solidify at 4°C.
-
Lysis: Immerse the slides in a cold lysis solution (containing NaCl, EDTA, Tris, and Triton X-100) and incubate overnight at 4°C to lyse the cells and unfold the DNA.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA. Apply a voltage (e.g., 25 V) for a set time (e.g., 30 minutes) to allow the fragmented DNA to migrate out of the nucleus, forming a "comet" shape.
-
Neutralization and Staining: Neutralize the slides with a Tris buffer and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head using specialized software.
Micronucleus (MN) Assay [6][18][19]
The micronucleus assay detects chromosomal damage by identifying small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of cells that have undergone division.
-
Cell Treatment: Treat cells with NDMA in the presence of a metabolic activation system.
-
Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells. This ensures that only cells that have completed one nuclear division are scored.
-
Harvesting and Fixation: Harvest the cells, treat them with a hypotonic solution, and fix them with a methanol/acetic acid solution.
-
Slide Preparation and Staining: Drop the fixed cell suspension onto microscope slides and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: Under a microscope, score the frequency of micronuclei in a predetermined number of binucleated cells (e.g., 1000-2000).
ToxTracker is a mammalian stem cell-based reporter assay that uses green fluorescent protein (GFP) reporters to identify different types of cellular stress, including DNA damage.
-
Cell Culture and Treatment: Culture the ToxTracker reporter cell lines according to the manufacturer's protocol. Treat the cells with NDMA using the Enhanced Metabolization Protocol.
-
Flow Cytometry Analysis: After a 24-hour incubation, harvest the cells and analyze the GFP expression in each reporter cell line using a flow cytometer.
-
Data Interpretation: An increase in GFP signal in the DNA damage-specific reporter lines (e.g., Bscl2-GFP and Rtkn-GFP) indicates a genotoxic effect.
Apoptosis Assays
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay [10][21][22]
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cell Fixation and Permeabilization: After NDMA treatment, fix the cells with paraformaldehyde and then permeabilize them with a detergent (e.g., Triton X-100) to allow entry of the labeling enzyme.
-
TdT Labeling: Incubate the cells with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently tagged dUTP). TdT will add the labeled dUTPs to the 3'-hydroxyl ends of the fragmented DNA.
-
Detection: If using BrdUTP, detect the incorporated nucleotides with a fluorescently labeled anti-BrdU antibody.
-
Analysis: Quantify the percentage of apoptotic cells using flow cytometry or fluorescence microscopy.
Caspase Activity Assays
Caspases are a family of proteases that are central to the execution of apoptosis. Their activation can be measured using various commercial kits that typically employ a fluorescent or colorimetric substrate.
-
Cell Lysis: After NDMA treatment, lyse the cells to release the caspases.
-
Substrate Incubation: Add a specific caspase substrate (e.g., for caspase-3, -8, or -9) to the cell lysate.
-
Signal Detection: Measure the fluorescence or absorbance of the cleaved substrate using a plate reader. The signal intensity is proportional to the caspase activity.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of NDMA in different in vitro models.
Table 1: Genotoxicity of NDMA in HepaRG Cells
| Assay | Cell Model | NDMA Concentration | Endpoint | Result | Reference |
| Comet Assay | 2D HepaRG | 100 µM - 1250 µM | % Tail DNA | Significant increase | [6] |
| Comet Assay | 3D HepaRG Spheroids | 20 µM - 1250 µM | % Tail DNA | Significant increase, more sensitive than 2D | [6] |
| Micronucleus Assay | 2D HepaRG | 100 µM - 1250 µM | Micronucleus Frequency | Significant increase | [6] |
| Micronucleus Assay | 3D HepaRG Spheroids | 100 µM - 1250 µM | Micronucleus Frequency | Significant increase | [6] |
| ToxTracker | mES cells + Hamster S9 | 0.6 mM | Rtkn-GFP induction | 200-fold increased potency with EMP | [4] |
Table 2: Apoptosis Induction by NDMA in HL-60 and HepG2 Cells
| Cell Line | NDMA Concentration | Incubation Time | % Apoptotic Cells | Assay | Reference |
| HL-60 | 27 mM | 72 h | ~43% | TUNEL | [10] |
| HL-60 | 68 mM | 72 h | ~48% | TUNEL | [10] |
| HL-60 | 135 mM | 72 h | ~49% | TUNEL | [10] |
| HepG2 | 27 mM | 72 h | Effective concentration | TUNEL | [1][10] |
| HepG2 | 68 mM | 72 h | - | TUNEL | [2] |
| HepG2 | 135 mM | 72 h | ~78% | TUNEL | [10] |
Signaling Pathways in NDMA Carcinogenicity
NDMA and its reactive metabolites can trigger various cellular signaling pathways, leading to DNA damage, cell death, and potentially, carcinogenesis.
Metabolic Activation of NDMA
The initial and critical step in NDMA's carcinogenicity is its metabolic activation, primarily by CYP2E1.[5][7] This pathway generates a highly reactive methyldiazonium ion that can alkylate DNA and other macromolecules.
Metabolic activation of NDMA by CYP2E1.
Caspase-Dependent Apoptosis
NDMA-induced DNA damage can trigger apoptosis through the activation of caspase cascades. Studies in HepG2 and HL-60 cells have shown that NDMA-induced apoptosis is a caspase-dependent process, with caspase-8 playing a significant role, suggesting the involvement of the extrinsic apoptosis pathway.[8][10]
References
- 1. Apoptosis Induced by N-Nitrosamines in Two Cancer Cell Lines [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. toxys.com [toxys.com]
- 4. An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. fda.gov [fda.gov]
- 7. Cytochrome P450 2E1 and 2A6 enzymes as major catalysts for metabolic activation of N-nitrosodialkylamines and tobacco-related nitrosamines in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 12. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. vet.k-state.edu [vet.k-state.edu]
- 14. Organ-on-a-chip for assessing environmental toxicants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. toxys.com [toxys.com]
- 17. Using the HepaCometChip Assay for Broad‐Spectrum DNA Damage Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
N-Nitrosodimethylamine (NDMA): A Technical Guide to its Chemical Properties and Reactivity with Macromolecules
Audience: Researchers, scientists, and drug development professionals.
Abstract
N-Nitrosodimethylamine (NDMA) is a potent hepatotoxicant and a probable human carcinogen found as an environmental contaminant and as an impurity in various consumer products, including pharmaceuticals.[1] Its toxicity is not inherent but arises from its metabolic activation into highly reactive electrophilic intermediates. This technical guide provides an in-depth analysis of the chemical properties of NDMA and its mechanisms of interaction with critical cellular macromolecules, including DNA, proteins, and lipids. We detail the metabolic pathways, the nature of the resulting adducts, and the subsequent impact on cellular signaling. This document synthesizes quantitative data into structured tables, outlines key experimental methodologies, and employs visualizations to illustrate complex biological processes, serving as a comprehensive resource for professionals in toxicology and drug development.
Chemical and Physical Properties of NDMA
NDMA, also known as dimethylnitrosamine (DMN), is a semi-volatile organic compound with the formula (CH₃)₂NNO.[2][3] It is a yellow, oily liquid under standard conditions and is miscible in water, which contributes to its mobility in aqueous environmental and biological systems.[3][4] Its volatility and potential for environmental contamination are significant concerns for regulatory agencies.[2]
Table 1: Physicochemical Properties of N-Nitrosodimethylamine
| Property | Value | Reference |
| Chemical Formula | C₂H₆N₂O | [2] |
| Molar Mass | 74.083 g·mol⁻¹ | [2] |
| Appearance | Yellow oily liquid | [2][5] |
| Density | 1.005 g/mL | [2] |
| Boiling Point | 153.1 °C | [2] |
| Melting Point | < 25 °C | [5] |
| Flash Point | 61.0 °C | [2] |
| Water Solubility | 290 mg/mL (at 20 °C) | [2] |
| Log P (Octanol-Water Partition Coefficient) | -0.57 | [5] |
| Vapor Pressure | 700 Pa (at 20 °C) | [2] |
| Henry's Law Constant | 1.82 x 10⁻⁶ atm-m³/mol | [5] |
Metabolic Activation and Reactivity
NDMA is a pro-carcinogen, meaning it requires metabolic activation to exert its genotoxic effects.[6] This bioactivation is primarily catalyzed by the cytochrome P450 enzyme system, predominantly CYP2E1, located mainly in the liver.[7][8]
The process involves two primary competing pathways:
-
α-Hydroxylation (Activation Pathway): This is the main pathway responsible for NDMA's toxicity. CYP2E1 hydroxylates one of the methyl groups, forming the unstable intermediate α-hydroxyNDMA.[7][8] This compound spontaneously decomposes, yielding formaldehyde and methyldiazohydroxide.[7] The methyldiazohydroxide, in turn, protonates to form the highly electrophilic and reactive methyldiazonium ion (CH₃N₂⁺) .[7][9] This ion is a potent alkylating agent that readily attacks nucleophilic sites on macromolecules.[8][10]
-
Denitrosation (Detoxification Pathway): A secondary pathway involves the enzymatic cleavage of the N-N bond, which is considered a detoxification route.[7][11] This process yields methylamine and formaldehyde, diverting a portion of NDMA away from the toxifying α-hydroxylation pathway.[8][11]
Reactivity with Macromolecules
The methyldiazonium ion generated during metabolic activation can alkylate various biological macromolecules.
Reactivity with DNA
The primary mechanism of NDMA-induced carcinogenicity is through the alkylation of DNA, forming DNA adducts.[12] These adducts can lead to mispairing during DNA replication, resulting in permanent mutations if not repaired by cellular mechanisms.[9]
The most abundant and significant DNA adducts formed are:
-
N⁷-methylguanine (N⁷-MeG): The most common adduct, accounting for a significant portion of total methylation.[6]
-
O⁶-methylguanine (O⁶-MeG): While less frequent than N⁷-MeG, this adduct is highly mutagenic. It preferentially mispairs with thymine instead of cytosine during DNA replication, leading to G:C to A:T transition mutations.[6][13] The accumulation of O⁶-MeG is strongly correlated with the carcinogenic potential of NDMA.[14]
-
N³-methyladenine (N³-MeA): Another significant adduct that can block DNA replication.[6]
Table 2: Relative Abundance of NDMA-Induced DNA Adducts in Rat Liver
| DNA Adduct | Relative Percentage of Total Methylation | Reference |
| N⁷-methylguanine (N⁷-MeG) | ~65% | [10] |
| N³-methyladenine (N³-MeA) | ~9-13% | [6] |
| O⁶-methylguanine (O⁶-MeG) | ~5-8% | [6] |
| Other (O²-MeT, O⁴-MeT, etc.) | Low levels | [6] |
Note: Percentages are derived from studies in rat liver tissue following NDMA exposure and may vary based on dose, duration, and tissue type.
Reactivity with Proteins
The methyldiazonium ion also reacts with nucleophilic amino acid residues in proteins, leading to protein alkylation.[7][15] This covalent modification can alter protein structure and function, contributing to cellular toxicity. While less studied than DNA adducts, protein adducts can disrupt enzymatic activity, cellular signaling, and structural integrity.
Reactivity with Lipids
NDMA exposure has been shown to induce oxidative stress, leading to lipid peroxidation.[16] This process involves the oxidative degradation of lipids in cell membranes, resulting in cellular damage. In vivo studies have demonstrated that NDMA treatment in rats rapidly increases ethane exhalation, a biomarker for lipid peroxidation.[16] This suggests that reactive oxygen species (ROS) may be generated during NDMA metabolism, contributing to its overall hepatotoxicity.
Impact on Cellular Signaling Pathways
Macromolecular damage induced by NDMA triggers a cascade of cellular responses, primarily involving DNA damage response (DDR) and apoptosis pathways.
-
DNA Damage Response (DDR): The formation of DNA adducts, particularly replication-blocking lesions like N³-MeA, activates DDR pathways. The enzyme Alkyladenine DNA Glycosylase (AAG) is critical in recognizing and excising these adducts through the base excision repair (BER) pathway.[17] However, an imbalance in repair activity can be detrimental; excessively high AAG activity can lead to an accumulation of abasic sites, which can be cytotoxic and cause severe tissue damage, while low activity increases the mutation rate and cancer risk.[17]
-
Apoptosis: In immune cells, NDMA has been shown to induce apoptosis (programmed cell death).[18] This can occur through the extrinsic pathway by upregulating death receptors like DR5 and Fas, which, upon ligand binding (e.g., TRAIL, FasL), initiate a caspase cascade leading to cell death.[18] This immunotoxic effect can impair the body's ability to mount an effective immune response.
Experimental Protocols
Investigating the reactivity and biological effects of NDMA requires specialized experimental methodologies. Below are outlines of key protocols.
Protocol: Quantification of NDMA-DNA Adducts by LC-MS/MS
This protocol provides a method for the sensitive detection and quantification of methylated DNA adducts in biological samples.
Objective: To measure the levels of N⁷-MeG and O⁶-MeG in DNA isolated from cells or tissues exposed to NDMA.
Methodology:
-
DNA Isolation: Isolate genomic DNA from the target tissue (e.g., liver) or cultured cells using a standard DNA extraction kit (e.g., phenol-chloroform extraction or column-based kits). Ensure high purity and concentration.
-
DNA Hydrolysis: Hydrolyze the isolated DNA to release the individual nucleobases and adducts. This is typically achieved through neutral thermal hydrolysis (for N⁷-MeG) or acid hydrolysis (for O⁶-MeG).
-
Sample Cleanup: Use solid-phase extraction (SPE) to purify the hydrolysate and remove interfering substances like unmodified bases, which are present in vast excess.
-
LC-MS/MS Analysis:
-
Chromatography: Separate the adducts from other components using a reverse-phase high-performance liquid chromatography (HPLC) column.
-
Mass Spectrometry: Quantify the adducts using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Use stable isotope-labeled internal standards for accurate quantification.
-
-
Data Analysis: Calculate the amount of each adduct relative to the total amount of guanine in the sample, typically expressed as adducts per 10⁶ or 10⁷ guanines.
Protocol: In Vitro Metabolic Activation using Liver Microsomes
This protocol assesses the metabolic conversion of NDMA into its reactive intermediates.
Objective: To determine the rate of NDMA metabolism by liver microsomal enzymes.
Methodology:
-
Preparation of Microsomes: Isolate liver microsomes from the species of interest (e.g., rat, human) via differential centrifugation of liver homogenates.
-
Incubation: Incubate the microsomes in a reaction buffer containing NDMA and an NADPH-generating system (required for CYP450 activity) at 37°C.
-
Reaction Termination: Stop the reaction at various time points by adding a quenching solvent like acetonitrile or by flash-freezing.
-
Analysis: Analyze the disappearance of the parent NDMA compound over time using GC-MS or LC-MS/MS to determine the rate of metabolism. Alternatively, specific metabolites can be trapped and measured.
-
Enzyme Kinetics: Perform the assay at multiple NDMA concentrations to determine kinetic parameters such as Kₘ and Vₘₐₓ.
Conclusion
Understanding the chemical properties and reactivity of NDMA is fundamental to assessing its risk as a carcinogen. Its toxicity is intrinsically linked to its metabolic activation by CYP2E1 into a potent alkylating agent, the methyldiazonium ion. This reactive species damages DNA, proteins, and lipids, with the formation of the O⁶-methylguanine DNA adduct being a critical initiating event in its carcinogenicity. The cellular response to this damage, particularly the efficiency and balance of DNA repair pathways, is a key determinant of toxic outcomes. The methodologies and data presented in this guide offer a foundational resource for researchers and drug development professionals working to mitigate the risks associated with NDMA and other N-nitrosamine impurities.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. N-Nitrosodimethylamine - Wikipedia [en.wikipedia.org]
- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 4. N-nitrosodimethylamine (NDMA) - Enviro Wiki [enviro.wiki]
- 5. N-Nitrosodimethylamine | (CH3)2NN=O | CID 6124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. researchgate.net [researchgate.net]
- 10. HEALTH EFFECTS - Toxicological Profile for N-Nitrosodimethylamine (NDMA) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Potential for metabolic deactivation of carcinogenic N-nitrosodimethylamine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hesiglobal.org [hesiglobal.org]
- 13. Molecular origins of mutational spectra produced by the environmental carcinogen N-nitrosodimethylamine and SN1 chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Molecular mechanisms in the pathogenesis of N-nitrosodimethylamine induced hepatic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lipid peroxidation induced by N-nitrosodimethylamine (NDMA) in rats in vivo and in isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Study: One enzyme dictates cells’ response to a probable carcinogen | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 18. researchgate.net [researchgate.net]
A Technical Guide to the History and Discovery of N-Nitrosodimethylamine (NDMA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrosodimethylamine (NDMA) is a semi-volatile organic chemical, a member of the N-nitrosamine class of compounds, that has garnered significant attention due to its potent carcinogenic properties. Initially investigated for its industrial applications, the discovery of its toxicity and carcinogenicity has made it a subject of extensive research in toxicology, oncology, and more recently, in pharmaceutical sciences due to its emergence as a contaminant in certain drug products. This technical guide provides an in-depth exploration of the history, discovery, and the fundamental science underpinning the activity of NDMA.
Early History and Synthesis
The first synthesis of NDMA is not prominently documented in historical records, but the general reaction for the formation of N-nitrosamines has been known for over a century. The most common laboratory synthesis involves the reaction of dimethylamine with a nitrosating agent, such as nitrous acid (HONO), which is typically generated in situ from a nitrite salt (e.g., sodium nitrite) and a strong acid.
Experimental Protocol: Laboratory Synthesis of N-Nitrosodimethylamine
This protocol describes a general method for the laboratory synthesis of NDMA. Caution: NDMA is a potent carcinogen and should be handled with extreme care using appropriate personal protective equipment and in a well-ventilated fume hood.
Materials:
-
Dimethylamine hydrochloride
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve dimethylamine hydrochloride in water in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add a concentrated solution of sodium nitrite to the cooled dimethylamine solution with continuous stirring.
-
Acidify the reaction mixture by the dropwise addition of hydrochloric acid while maintaining the temperature below 10°C. The reaction is typically carried out at a pH between 3 and 5.
-
Allow the reaction to proceed for several hours at a low temperature.
-
After the reaction is complete, neutralize the mixture with a sodium hydroxide solution.
-
Extract the aqueous solution multiple times with dichloromethane using a separatory funnel.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent using a rotary evaporator to yield crude NDMA.
-
The product can be further purified by distillation.
Discovery of Carcinogenicity: The Seminal Work of Magee and Barnes
The pivotal discovery of NDMA's carcinogenic properties was made by Peter Magee and John Barnes in 1956.[1] Their research, published in the British Journal of Cancer, was the first to definitively demonstrate that this simple, water-soluble compound could induce malignant tumors in rats.[1]
Experimental Protocol: Magee and Barnes (1956) Carcinogenicity Study in Rats
The following is a summary of the experimental design employed by Magee and Barnes, which established the carcinogenicity of NDMA.
Animals:
-
Albino rats of the Porton strain.
Diet and Dosing:
-
Rats were fed a diet containing NDMA at concentrations of 50 parts per million (ppm).
-
The NDMA was incorporated into a cubed diet.
Study Design:
-
A group of rats was fed the NDMA-containing diet.
-
A control group of rats received the same diet without NDMA.
-
The animals were observed over their lifespan, and their health was monitored.
Endpoint Analysis:
-
Surviving animals were sacrificed when they became moribund.
-
A full post-mortem examination was conducted on all animals.
-
Tissues, particularly the liver, were fixed, sectioned, and examined histopathologically.
Key Findings and Quantitative Data
The study by Magee and Barnes produced striking results, with a high incidence of liver tumors in the rats fed NDMA.
| Dietary Concentration of NDMA | Number of Rats | Number of Rats with Liver Tumors | Tumor Incidence (%) | Reference |
| 50 ppm | 12 | 10 | 83% | [1] |
| Control | Not specified | 0 | 0% | [1] |
Mechanism of Action: Metabolic Activation and DNA Adduct Formation
Subsequent research elucidated the mechanism by which NDMA exerts its carcinogenic effects. It is not the parent compound that is directly carcinogenic, but rather its metabolic products. The primary pathway involves oxidative metabolism by cytochrome P450 enzymes in the liver.
The Role of Cytochrome P450 2E1
The key enzyme responsible for the metabolic activation of NDMA is Cytochrome P450 2E1 (CYP2E1).[2][3] This enzyme catalyzes the α-hydroxylation of one of the methyl groups of NDMA.
Signaling Pathway of NDMA Metabolic Activation
The metabolic activation of NDMA can be visualized as a multi-step process leading to the formation of a highly reactive electrophile that damages DNA.
References
- 1. mdpi.com [mdpi.com]
- 2. The determination of O6-methyl- and 7-methylguanine in mouse liver DNA from dimethylnitrosamine-treated mice by high-performance liquid chromatography with UV absorbance detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Absolute quantification of RNA or DNA using acid hydrolysis and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Role of N-Nitrosodimethylamine (NDMA) as a Positive Control in Genotoxicity Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the use of N-Nitrosodimethylamine (NDMA) as a positive control in a range of genotoxicity studies. NDMA, a potent mutagen and carcinogen, serves as a critical benchmark for ensuring the validity and sensitivity of these assays. Its well-characterized mechanism of action, which requires metabolic activation to induce DNA damage, makes it an ideal reference compound for evaluating the performance of various in vitro and in vivo genotoxicity tests.
Mechanism of NDMA-Induced Genotoxicity
N-Nitrosodimethylamine is an indirect-acting genotoxic agent, meaning it requires metabolic activation to exert its mutagenic effects. This process is primarily initiated by cytochrome P450 enzymes, particularly CYP2E1 and CYP2A6, which are abundant in the liver.[1][2][3][4]
The activation pathway involves the following key steps:
-
α-Hydroxylation: CYP enzymes hydroxylate one of the methyl groups of NDMA, forming an unstable intermediate, α-hydroxy-N-nitrosodimethylamine.[2][3][4]
-
Spontaneous Decomposition: This intermediate spontaneously decomposes, yielding formaldehyde and a highly reactive methyldiazonium ion.[2][3][4][5]
-
DNA Adduct Formation: The methyldiazonium ion is a powerful electrophile that readily methylates DNA bases, forming various DNA adducts. The most significant of these are N7-methylguanine (N7-MeG) and O6-methylguanine (O6-MeG).[2][3][6][7][8] While N7-MeG is the most abundant adduct, O6-MeG is considered the primary pre-mutagenic lesion.[7][8][9]
-
Mutation Induction: During DNA replication, the O6-MeG adduct frequently mispairs with thymine instead of cytosine. This leads to the characteristic GC to AT transition mutations observed after NDMA exposure.[6][7][8][9][10]
This mechanism underscores the importance of incorporating a metabolic activation system, typically a liver S9 fraction, when using NDMA as a positive control in in vitro assays.
Application of NDMA in Key Genotoxicity Assays
NDMA is recommended as a positive control in several OECD and other regulatory guideline studies to ensure the test system is functioning correctly.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used in vitro assay for identifying chemical mutagens. For N-nitrosamines like NDMA, enhanced testing conditions are recommended due to reduced sensitivity under standard protocols.[11]
Experimental Protocol:
-
Strains: Salmonella typhimurium strains TA100, TA1535, and Escherichia coli strain WP2 uvrA (pKM101) are particularly sensitive to NDMA.[12][13][14]
-
Metabolic Activation: The use of a post-mitochondrial fraction (S9) from the livers of rodents pre-treated with enzyme inducers (e.g., Aroclor-1254 or phenobarbital/β-naphthoflavone) is mandatory. Hamster liver S9 is often more effective than rat liver S9 for activating nitrosamines.[12][13][14] A high S9 concentration (e.g., 30%) is more effective than the more common 4-10%.[12]
-
Method: The pre-incubation method is preferred over the plate incorporation method for NDMA, as it enhances mutagenicity detection.[12][13][14] A pre-incubation time of 30 minutes is recommended.[11][14]
-
Exposure: Test strains, NDMA, and the S9 mix are pre-incubated before being plated on minimal glucose agar plates.
-
Incubation: Plates are incubated for 48-72 hours at 37°C.
-
Scoring: The number of revertant colonies is counted. A significant, dose-dependent increase in revertant colonies compared to the solvent control indicates a positive result.
Quantitative Data for NDMA in Ames Test:
| Tester Strain | Metabolic Activation | Lowest Positive Concentration (µ g/plate ) | Reference |
| S. typhimurium TA100 | Hamster Liver S9 | 50 | [1][15] |
| S. typhimurium TA1535 | Hamster Liver S9 | Data indicates sensitivity | [12][13] |
| E. coli WP2 uvrA (pKM101) | Hamster Liver S9 | Data indicates sensitivity | [12][13] |
In Vitro Mammalian Cell Micronucleus Assay
This assay detects chromosomal damage by measuring the formation of micronuclei (small nuclei containing fragments of chromosomes or whole chromosomes that have lagged during anaphase).
Experimental Protocol:
-
Cell Lines: Various mammalian cell lines can be used, such as CHO, V79, CHL, L5178Y, or human peripheral blood lymphocytes.
-
Metabolic Activation: As with the Ames test, a metabolically competent S9 system is required for NDMA. An enhanced metabolization protocol using hamster S9 has been shown to significantly increase the genotoxic potency of NDMA in mammalian cells.[1][16][17]
-
Treatment: Cells are exposed to NDMA in the presence of the S9 mix for a short period (e.g., 3-4 hours).
-
Recovery: The treatment medium is removed, and cells are incubated in fresh medium. Cytochalasin B is often added to block cytokinesis, allowing for the identification of binucleated cells in which micronuclei are scored.
-
Harvest and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, DAPI).
-
Analysis: The frequency of micronucleated cells is determined by microscopic analysis.
Quantitative Data for NDMA in Mammalian Cell Assays:
| Assay | Cell Line/System | Metabolic Activation | Effective Concentration | Observation | Reference |
| ToxTracker | Mammalian Cells | Standard Rat S9 | 135.8 mM | Low genotoxicity detected | [1] |
| ToxTracker | Mammalian Cells | Enhanced Hamster S9 | 0.6 mM | ~200-fold increase in potency | [1][16] |
| Micronucleus | Rat Hepatocytes | In vivo exposure | 10 mg/kg/day (3 days) | Positive induction of MNHEP | [18] |
In Vivo Genotoxicity Assays
In vivo assays are crucial for assessing genotoxicity in a whole-animal system, which includes endogenous metabolic activation and detoxification processes.
The TGR assay measures mutations in a recoverable transgene (e.g., lacZ or cII) in various tissues of treated animals.
Experimental Protocol:
-
Animal Model: Transgenic mice (e.g., Muta™Mouse) or rats are used.
-
Dosing: NDMA is typically administered via oral gavage or intraperitoneal injection. Studies have used single high doses or repeated lower doses over a period (e.g., 28 days).[6][19]
-
Tissue Collection: After a manifestation period for mutations to accumulate, animals are euthanized, and various tissues (liver, lung, kidney, etc.) are collected. The liver is a primary target for NDMA-induced mutagenesis.[6][19]
-
DNA Extraction and Analysis: High molecular weight DNA is extracted, and the transgene is "rescued" into a bacterial host for mutation analysis.
-
Scoring: Mutant frequencies (MF) are calculated.
Quantitative Data for NDMA in TGR Assay (Muta™Mouse):
| Dosing Regimen | Tissue | Dose | Mutant Frequency (Fold Increase vs. Control) | Reference |
| Single Dose | Liver | 5 mg/kg | Maximal by 7 days | [6] |
| Single Dose | Liver | 10 mg/kg | 3.6 | [6] |
| 28-day Repeat Dosing | Liver | ≥ 1.1 mg/kg/day | Dose-dependent increase | [19] |
| 28-day Repeat Dosing | Lung | up to 4 mg/kg/day | Dose-dependent increase | [19] |
| 28-day Repeat Dosing | Kidney | up to 4 mg/kg/day | Dose-dependent increase | [19] |
The comet assay detects DNA strand breaks and alkali-labile sites in individual cells. It is a sensitive method for detecting early DNA damage.
Experimental Protocol:
-
Animal Dosing: Animals are treated with NDMA as in other in vivo assays.
-
Cell Isolation: Tissues of interest (e.g., liver, lung, kidney) are collected, and single-cell suspensions are prepared.[20][21]
-
Embedding and Lysis: Cells are embedded in a thin layer of agarose on a microscope slide and then lysed with detergent and high salt to remove membranes and proteins, leaving behind DNA "nucleoids".
-
Alkaline Unwinding and Electrophoresis: Slides are placed in an alkaline buffer (pH >13) to unwind the DNA and expose strand breaks. Electrophoresis is then applied.
-
Staining and Visualization: DNA is stained with a fluorescent dye and visualized under a microscope. Damaged DNA (containing strand breaks) migrates away from the nucleoid, forming a "comet tail".
-
Analysis: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail (% Tail DNA). The assay can be modified with enzymes like formamidopyrimidine-DNA glycosylase (Fpg) or human alkyladenine DNA glycosylase (hAAG) to detect specific base lesions.[20]
Quantitative Data for NDMA in Comet Assay:
| Species | Tissue | Dose (Oral) | Lowest Effective Genotoxic Dose | Reference |
| Rat | Lung & Kidney | 1, 2, 4, 10, 20, 32, 40 mg/kg | 2 mg/kg | [22] |
| Mouse | Liver | 10 mg/kg | Damage detected at 24h | [20] |
| Human Hepatocytes (in vitro) | - | 1250 µM | Significant DNA damage | [23] |
Conclusion and Best Practices
The use of NDMA as a positive control is essential for the validation of genotoxicity assays. Its requirement for metabolic activation provides a stringent test of the in vitro S9 systems and confirms the metabolic capability of in vivo models.
Key Recommendations for Researchers:
-
Assay Selection: Choose the appropriate assay based on the specific questions being addressed (e.g., gene mutation, chromosomal damage, DNA strand breaks).
-
Metabolic Activation: For in vitro assays, utilize an optimized metabolic activation system. Hamster liver S9 at a higher concentration (e.g., 30%) with a pre-incubation step is recommended for nitrosamines.[11][12][13]
-
Dose Selection: Select NDMA concentrations that are known to produce a robust positive response without excessive cytotoxicity, based on historical data and literature.
-
Data Interpretation: A clear, statistically significant increase in the genotoxic endpoint relative to the concurrent solvent/negative control confirms the sensitivity and proper functioning of the test system.
-
Adherence to Guidelines: Follow established regulatory guidelines (e.g., OECD) for detailed protocols and data interpretation criteria.[11][12]
By adhering to these principles and understanding the mechanistic basis of NDMA's genotoxicity, researchers can confidently use this compound as a positive control to generate reliable and reproducible data in the safety assessment of pharmaceuticals and other chemicals.
References
- 1. An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. hesiglobal.org [hesiglobal.org]
- 6. DNA adducts, mutant frequencies and mutation spectra in lambda lacZ transgenic mice treated with N-nitrosodimethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Molecular origins of mutational spectra produced by the environmental carcinogen N-nitrosodimethylamine and SN1 chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mutation and formation of methyl- and hydroxylguanine adducts in DNA caused by N-nitrosodimethylamine and N-nitrosodiethylamine with UVA irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells | CoLab [colab.ws]
- 17. toxys.com [toxys.com]
- 18. academic.oup.com [academic.oup.com]
- 19. N-Nitrosodimethylamine investigations in Muta™Mouse define point-of-departure values and demonstrate less-than-additive somatic mutant frequency accumulations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Novel In Vivo CometChip Reveals NDMA-Induced DNA Damage and Repair in Multiple Mouse Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Novel In Vivo CometChip Reveals NDMA-Induced DNA Damage and Repair in Multiple Mouse Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In vivo and in vitro genotoxicity of several N-nitrosamines in extrahepatic tissues of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Comparative DNA damage induced by eight nitrosamines in primary human and macaque hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
N-Nitrosodimethylamine (NDMA): A Comprehensive Technical Guide to its Environmental Presence and Behavior
For Immediate Release
This technical guide provides an in-depth analysis of N-Nitrosodimethylamine (NDMA), a potent carcinogen of significant environmental concern. Tailored for researchers, scientists, and drug development professionals, this document details the environmental sources, formation pathways, and ultimate fate of NDMA, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes.
Executive Summary
N-Nitrosodimethylamine (NDMA) is a semi-volatile organic chemical that is not commercially produced in the United States except for research purposes. However, it is a persistent environmental contaminant due to its unintentional formation from various industrial, municipal, and natural processes. Its high mobility in water and potential for human carcinogenicity necessitate a thorough understanding of its environmental lifecycle. This guide synthesizes current scientific knowledge on NDMA's origins, the chemical and biological pathways of its formation and degradation, and the analytical methods for its detection and quantification.
Environmental Sources of NDMA
NDMA enters the environment from a variety of sources, broadly categorized as industrial, municipal, and natural.
Industrial Sources
A primary source of NDMA has been industrial activities where alkylamines are used in the presence of nitrogen oxides, nitrous acid, or nitrite salts.[1][2] Key industrial sectors implicated in NDMA release include:
-
Rubber and Tire Manufacturing: Used as a retardant in rubber formulations.[3]
-
Pesticide Manufacturing: A byproduct in the synthesis of certain pesticides.[3][4][5]
-
Tanneries and Dye Manufacturing: Formed during various chemical processes.[3][4][5]
-
Foundries and Metal Casting: Can be generated at high temperatures in the presence of precursor amines.[4][5]
-
Rocket Fuel Production: Historically, a significant source from the use of unsymmetrical dimethylhydrazine (UDMH) as a liquid rocket propellant.[6]
Municipal and Domestic Sources
Wastewater treatment plants are a significant source of NDMA, primarily due to its formation during disinfection processes.[4][5] Chloramination, the use of chloramines for disinfection, is a major contributor to NDMA formation in both wastewater and drinking water.[4][7][8] NDMA precursors are abundant in municipal wastewater, originating from human excreta and the use of various consumer products.[9]
Natural Formation
NDMA can also be formed through natural biological and chemical processes in soil, water, and air.[3] These processes involve the reaction of naturally occurring secondary amines with nitrosating agents like nitrites.[3] For instance, soil bacteria can synthesize NDMA from precursors such as nitrate, nitrite, and amine compounds.[3]
Formation Pathways of N-Nitrosodimethylamine
The formation of NDMA is a complex process influenced by the presence of precursors, oxidizing agents, and environmental conditions.
Formation During Water and Wastewater Treatment
The most studied formation pathways occur during water disinfection.
-
Chloramination: This is a dominant pathway for NDMA formation. It involves the reaction of monochloramine (NH₂Cl) with dimethylamine (DMA), a common precursor, to form an unsymmetrical dimethylhydrazine (UDMH) intermediate, which is then oxidized to NDMA.[7][10] Dichloramine (NHCl₂) has been shown to enhance NDMA formation.[10]
-
Ozonation: Ozone can also lead to the formation of NDMA from precursor compounds, particularly in wastewater treatment.[11]
-
Chlorination: While less significant than chloramination, the reaction of free chlorine with DMA can also produce NDMA, especially in the presence of ammonia.[7]
Key Precursors
Dimethylamine (DMA) is a well-established and significant precursor to NDMA.[7] Other precursors include various tertiary amines, which can be transformed into DMA, and certain pharmaceuticals like ranitidine and metformin. The presence of natural organic matter (NOM) in water also contributes to the pool of NDMA precursors.[9]
Environmental Fate of NDMA
Once released into the environment, NDMA is subject to various transport and transformation processes that determine its persistence and potential for exposure.
Transport and Partitioning
NDMA is highly mobile in water due to its high solubility and low octanol-water partition coefficient (Log Kow = -0.57). This mobility allows it to readily leach from soil into groundwater. Its low Henry's Law constant suggests that volatilization from water is a slow process.
Degradation Mechanisms
The primary degradation pathways for NDMA in the environment are photolysis and biodegradation.
-
Photolysis: NDMA is susceptible to rapid degradation by direct photolysis, particularly in the presence of sunlight. The photolytic half-life of NDMA in the atmosphere is estimated to be between 5 and 30 minutes. In surface waters, photolysis is also a major removal pathway, though its efficiency can be reduced by high concentrations of organic matter and suspended solids.
-
Biodegradation: In subsurface environments and in the absence of sunlight, biodegradation becomes the more significant degradation pathway. Both aerobic and anaerobic microorganisms have been shown to degrade NDMA. Aerobic biodegradation often involves monooxygenase enzymes that can co-metabolically degrade NDMA.
Quantitative Data Summary
The following tables summarize key quantitative data related to the environmental occurrence and fate of NDMA.
Table 1: Typical Concentrations of NDMA in Environmental Matrices
| Environmental Matrix | Typical Concentration Range (ng/L or ng/m³) | Notes |
| Drinking Water (after chloramination) | 1 - 100 ng/L | Higher concentrations are often associated with wastewater-impacted sources. |
| Wastewater Effluent (after chlorination) | 10 - 1,000 ng/L | A significant source of NDMA to surface waters. |
| Groundwater (contaminated sites) | Can exceed 1,000 ng/L | Particularly near industrial sites or rocket fuel facilities. |
| Ambient Air | Generally low, <1 ng/m³ | Higher concentrations can be found near industrial sources. |
Table 2: Environmental Fate Parameters for NDMA
| Parameter | Value | Environmental Compartment | Conditions |
| Photolysis Half-life | 5 - 30 minutes | Air | Sunlight |
| Photolysis Half-life | < 1 hour to several hours | Surface Water | Sunlight, depends on water clarity |
| Biodegradation Half-life | Days to months | Groundwater/Soil | Dependent on microbial community and redox conditions |
| Log Kow | -0.57 | - | Indicates high water solubility |
| Henry's Law Constant | 2.6 x 10-7 atm·m³/mol | - | Indicates low volatility from water |
Experimental Protocols
Accurate assessment of NDMA in the environment requires robust analytical methods and well-defined experimental protocols for studying its formation and degradation.
Analytical Method for NDMA in Water: EPA Method 521
This method is designed for the determination of nitrosamines in drinking water at low nanogram-per-liter concentrations.
1. Sample Preparation (Solid-Phase Extraction - SPE):
- A 500 mL water sample is passed through a solid-phase extraction cartridge containing activated carbon.
- The cartridge is then eluted with a small volume of an organic solvent (e.g., methylene chloride) to recover the trapped NDMA.
- The eluate is concentrated to a final volume of 1 mL.
2. Instrumental Analysis (Gas Chromatography-Tandem Mass Spectrometry - GC-MS/MS):
- An aliquot of the concentrated extract is injected into a gas chromatograph.
- The GC separates NDMA from other compounds in the extract.
- The separated NDMA is then detected and quantified by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
node [fillcolor="#F1F3F4"];
Water_Sample [label="500 mL Water Sample"];
SPE [label="Solid-Phase Extraction (SPE)\nActivated Carbon Cartridge"];
Elution [label="Elution\n(Methylene Chloride)"];
Concentration [label="Concentration to 1 mL"];
GC_MSMS [label="GC-MS/MS Analysis"];
Water_Sample -> SPE;
SPE -> Elution;
Elution -> Concentration;
Concentration -> GC_MSMS;
}
Protocol for Studying NDMA Formation Potential (FP)
This protocol is used to assess the potential of a water sample to form NDMA upon disinfection.
1. Sample Collection and Preparation:
- Collect a representative water sample.
- Filter the sample to remove particulate matter.
2. Chloramination Reaction:
- Add a known concentration of a chloraminating agent (e.g., pre-formed monochloramine) to the water sample.
- Incubate the sample in the dark at a controlled temperature for a specified period (e.g., 24-72 hours) to allow for the formation of NDMA.
3. Quenching and Analysis:
- At the end of the incubation period, quench the reaction by adding a reducing agent (e.g., ascorbic acid).
- Analyze the sample for NDMA concentration using a validated analytical method such as EPA Method 521.
Protocol for Studying NDMA Photolysis
1. Reactor Setup:
- Use a collimated beam apparatus with a UV lamp (e.g., low-pressure or medium-pressure mercury lamp) as the light source.
- Place the NDMA-spiked water sample in a quartz-windowed reactor beneath the UV lamp.
2. Irradiation and Sampling:
- Irradiate the sample with a known UV dose.
- Collect subsamples at different time intervals during the irradiation.
3. Analysis:
- Analyze the subsamples for the remaining NDMA concentration to determine the photolysis rate constant and half-life.
- Degradation products can also be identified and quantified using appropriate analytical techniques.
Protocol for Studying NDMA Biodegradation
1. Microcosm Setup:
- Prepare microcosms using soil or sediment from the site of interest and groundwater or a defined mineral medium.
- Spike the microcosms with a known concentration of NDMA.
- Include sterile controls to differentiate between biological and abiotic degradation.
2. Incubation:
- Incubate the microcosms under controlled conditions (e.g., temperature, aerobic or anaerobic).
3. Monitoring:
- Periodically collect samples from the microcosms.
- Analyze the samples for the concentration of NDMA and potential degradation products to determine the biodegradation rate.
- In some studies, 14C-labeled NDMA is used to trace the fate of the carbon atoms and confirm mineralization to 14CO₂.
Conclusion
N-Nitrosodimethylamine remains a significant environmental and public health concern due to its widespread unintentional formation and potential carcinogenicity. A thorough understanding of its sources, formation pathways, and environmental fate is crucial for developing effective mitigation strategies. This technical guide provides a comprehensive overview of the current state of knowledge, offering valuable information for researchers, environmental professionals, and the pharmaceutical industry. Continued research is needed to further elucidate the complex formation mechanisms, identify all significant precursors, and develop more efficient and cost-effective treatment technologies for the removal of NDMA and its precursors from contaminated water sources.
References
- 1. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 2. Formation of N-nitrosodimethylamine (NDMA) from reaction of monochloramine: a new disinfection by-product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 4. Method development for the analysis of N-nitrosodimethylamine and other N-nitrosamines in drinking water at low nanogram/liter concentrations using solid-phase extraction and gas chromatography with chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. waterboards.ca.gov [waterboards.ca.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. waters.com [waters.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. Formation of N-nitrosodimethylamine (NDMA) from dimethylamine during chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Determination of N-Nitrosodimethylamine (NDMA) in Water Samples by Solid Phase Extraction and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction N-nitrosodimethylamine (NDMA) is a semi-volatile organic chemical classified as a probable human carcinogen by the U.S. Environmental Protection Agency (EPA).[1] Its presence in water sources is a significant health concern, often resulting as a disinfection byproduct from processes like chloramination or ozonation of wastewater and drinking water.[2][3] Due to the low concentration levels at which NDMA poses a risk, highly sensitive and selective analytical methods are required for its accurate quantification. This application note details a robust and validated method for the analysis of NDMA in various water matrices using solid phase extraction (SPE) followed by gas chromatography-tandem mass spectrometry (GC-MS/MS). The method is based on established protocols such as U.S. EPA Method 521 and offers the low detection limits necessary for regulatory compliance and research.[2][4]
Principle This method employs solid phase extraction (SPE) to isolate and concentrate nitrosamines from a water sample. An isotopically labeled surrogate, N-nitrosodimethylamine-d6 (NDMA-d6), is added to the sample prior to extraction to monitor method performance. The water sample is passed through a coconut charcoal SPE cartridge, which retains the NDMA and other nitrosamines.[1][2] The analytes are then eluted from the cartridge with dichloromethane (DCM). The eluate is concentrated to a small volume, and an internal standard (e.g., N-nitrosodi-n-propylamine-d14, NDPA-d14) is added before analysis.
The concentrated extract is injected into a gas chromatograph (GC) for separation, followed by detection using a tandem mass spectrometer (MS/MS). The MS/MS is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both NDMA and its labeled surrogate.[5] Quantification is performed using the isotope dilution technique, which corrects for variations in extraction efficiency and instrument response.
Experimental Protocols
Reagents and Materials
-
Standards: N-nitrosodimethylamine (NDMA), N-nitrosodimethylamine-d6 (NDMA-d6, surrogate), and N-nitroso-di-n-propylamine-d14 (NDPA-d14, internal standard) reference materials.[6]
-
Solvents: Dichloromethane (DCM, pesticide residue grade), Methanol (LC-MS grade), and Reagent Water (HPLC grade).[1][6]
-
Reagents: Anhydrous Sodium Sulfate, Helium (99.9999%), Nitrogen (high purity), and Ammonia (for PCI mode, if used).[1][4]
-
Consumables: Solid Phase Extraction (SPE) cartridges (e.g., Coconut charcoal, 80/120 mesh), 2 mL GC vials with caps, syringes, and filters.[1][6]
Sample Preparation: Solid Phase Extraction (SPE)
This protocol is adapted from U.S. EPA Method 521.[4]
-
Sample Collection & Preservation: Collect 500 mL of the water sample. If residual chlorine is present, it should be quenched.
-
Surrogate Spiking: Spike the 500 mL water sample with a known concentration of NDMA-d6 surrogate standard.
-
Cartridge Conditioning: Condition a coconut charcoal SPE cartridge by sequentially passing 5 mL of DCM, 5 mL of methanol, and 10 mL of reagent water.[1] Ensure the cartridge does not go dry during this process.
-
Sample Loading: Load the water sample onto the conditioned cartridge at a flow rate of approximately 10-15 mL/min.[1][4]
-
Cartridge Rinsing & Drying: After loading, rinse the cartridge with 5 mL of reagent water. Dry the cartridge thoroughly by passing high-purity nitrogen gas through it for at least 10 minutes.[1]
-
Elution: Elute the trapped analytes from the cartridge by passing 10 mL of DCM at a flow rate of 5 mL/min.[1]
-
Drying & Concentration: Pass the DCM eluate through a cartridge containing anhydrous sodium sulfate to remove any residual water.[1][7] Concentrate the extract to a final volume of 0.5 mL using a gentle stream of nitrogen at room temperature.
-
Final Volume Adjustment: Adjust the final extract volume to 1.0 mL with DCM.
-
Internal Standard Spiking: Add the internal standard (NDPA-d14) to the final 1.0 mL extract before sealing the vial for GC-MS/MS analysis.
Instrumental Analysis: GC-MS/MS
The following tables summarize the instrumental conditions for the analysis of NDMA. Both Electron Ionization (EI) and Positive Chemical Ionization (PCI) modes have proven effective.[2]
Table 1: Gas Chromatography (GC) and Mass Spectrometry (MS) Conditions
| Parameter | Condition |
|---|---|
| Gas Chromatograph | Agilent 7890A GC or equivalent |
| Injector | Splitless Mode, 200 °C[1] |
| Injection Volume | 1-5 µL[2] |
| GC Column | DB-624, 30 m x 0.32 mm, 1.8 µm film thickness or similar[1] |
| Carrier Gas | Helium at a constant flow of 1.2-1.7 mL/min[1] |
| Oven Program | Initial: 40°C, hold 3 min; Ramp 1: 10°C/min to 110°C; Ramp 2: 15°C/min to 200°C; Ramp 3: 40°C/min to 240°C |
| Mass Spectrometer | Agilent 7000B/7010, Thermo TSQ8000 Evo or equivalent Triple Quadrupole MS[2][5] |
| Ionization Mode | Electron Ionization (EI) or Positive Chemical Ionization (PCI) with Ammonia[2][5] |
| MS Source Temp. | 200-230 °C |
| Transfer Line Temp. | 240-280 °C[4] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ionization Mode |
|---|---|---|---|---|
| NDMA | 74 | 42 | 10-15 | EI |
| NDMA (Quantifier) | 75 | 44 | 12 | PCI (NH₃) |
| NDMA (Qualifier) | 75 | 58 | 8 | PCI (NH₃) |
| NDMA-d6 (Surrogate) | 80 | 46 | 10-15 | EI |
| NDMA-d6 (Surrogate) | 81 | 48 | 12 | PCI (NH₃) |
| NDPA-d14 (Internal Std.) | 144 | 116 | 10 | EI |
Note: Precursor/product ions and collision energies should be optimized for the specific instrument in use.
Data and Performance
Method Validation and Performance Characteristics
The described method has been validated across multiple laboratories, demonstrating high sensitivity, accuracy, and precision.[2]
Table 3: Summary of Method Performance Data
| Parameter | Typical Value | Reference |
|---|---|---|
| Method Detection Limit (MDL) | 0.20 ng/L (ppt) | |
| Limit of Quantitation (LOQ) | 0.56 ng/L (ppt) | |
| Linearity (R²) | > 0.999 | [5][6][8] |
| Spike Recovery | 85 - 98% | [5] |
| Precision (%RSD) | < 10% | [1][5] |
| Surrogate Recovery | 70 - 130% (Acceptance Criteria) |[5][9] |
Visualizations
Caption: Experimental workflow for NDMA analysis in water.
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. agilent.com [agilent.com]
- 3. gcms.cz [gcms.cz]
- 4. mdpi.com [mdpi.com]
- 5. waterboards.ca.gov [waterboards.ca.gov]
- 6. gcms.cz [gcms.cz]
- 7. Determination of N-nitrosodimethylamine in environmental aqueous samples by isotope-dilution GC/MS-SIM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gcms.cz [gcms.cz]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for LC-MS/MS Quantification of NDMA in Biological Fluids
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-nitrosodimethylamine (NDMA) is a semi-volatile organic chemical, classified as a probable human carcinogen by the International Agency for Research on Cancer (IARC).[1] Due to its potential health risks, sensitive and selective analytical methods are crucial for the quantification of NDMA in biological matrices. This document provides a detailed protocol for the quantification of NDMA in biological fluids, such as plasma and urine, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method described is intended for research and drug development purposes.
Principle
This method utilizes the high selectivity and sensitivity of tandem mass spectrometry for the determination of NDMA. The procedure involves sample preparation to isolate NDMA from the complex biological matrix, followed by chromatographic separation and detection. An isotopically labeled internal standard (NDMA-d6) is used to ensure accuracy and precision by correcting for matrix effects and variations in sample processing.[2][3] Atmospheric Pressure Chemical Ionization (APCI) is often the preferred ionization technique for nitrosamines as it provides good sensitivity.[1][4]
Experimental Protocols
Sample Collection and Storage
Proper sample handling is critical to prevent the artificial formation or degradation of NDMA.
-
Plasma: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA). Centrifuge to separate the plasma.
-
Urine: Collect urine samples in sterile containers.
-
Storage: All biological samples should be stored at -80°C immediately after collection and until analysis to ensure the stability of NDMA.
Reagents and Materials
-
N-nitrosodimethylamine (NDMA) standard
-
N-nitrosodimethylamine-d6 (NDMA-d6) internal standard (ISTD)[2]
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)[2]
-
Solid Phase Extraction (SPE) cartridges (e.g., Activated Carbon)[5]
-
0.22 µm syringe filters (PVDF)[1]
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of NDMA and NDMA-d6 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the NDMA stock solution in a surrogate matrix (e.g., a synthetic biological fluid or a stripped biological matrix) to create calibration standards. The validated linear range for NDMA in plasma and urine can be from 15.6 pg/mL to 2000 pg/mL.[6]
-
Internal Standard Working Solution: Prepare a working solution of NDMA-d6 in methanol.
-
QC Samples: Prepare quality control samples at low, medium, and high concentrations within the calibration range to be analyzed with each batch of samples.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is suitable for both plasma and urine samples. Low sample volumes, such as 1 mL for plasma and 2 mL for urine, can be utilized.[6]
-
Thaw Samples: Thaw the biological fluid samples on ice.
-
Spike with Internal Standard: Add a known amount of the NDMA-d6 internal standard working solution to each sample, vortex to mix.
-
Condition SPE Cartridge: Condition the SPE cartridge (e.g., activated carbon) by passing methanol followed by water through it.[5][7]
-
Load Sample: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash Cartridge: Wash the cartridge with water to remove interfering substances.
-
Elute NDMA: Elute the NDMA and NDMA-d6 from the cartridge using an appropriate solvent, such as dichloromethane or a mixture of dichloromethane and methanol.[8]
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase.
-
Filter: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.[1]
LC-MS/MS Instrumental Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm) is commonly used.[2]
-
Mobile Phase A: Water with 0.1% formic acid.[2]
-
Mobile Phase B: Methanol with 0.1% formic acid.[2]
-
Flow Rate: A typical flow rate is between 0.3 to 0.5 mL/min.[2]
-
Injection Volume: 10-20 µL.
-
Gradient Elution: A gradient elution is employed to separate NDMA from other components. An example gradient is as follows:
-
0-1 min: 5% B
-
1-5 min: 5-50% B
-
5-7 min: 50-95% B
-
7-8 min: 95% B
-
8-9 min: 95-5% B
-
9-12 min: 5% B
-
-
-
Mass Spectrometry (MS/MS):
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive mode.[1]
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for NDMA and its internal standard.
-
NDMA: m/z 75.1 → 43.1[9]
-
NDMA-d6: m/z 81.1 → 46.1
-
-
Instrument Parameters: Optimize gas flows (nebulizing, drying), temperatures (desolvation line, heating block), and collision energies to achieve maximum signal intensity.
-
Data Presentation
The following table summarizes typical quantitative data for NDMA analysis in biological fluids.
| Parameter | Plasma | Urine | Reference |
| Linearity Range | 15.6 - 2000 pg/mL | 15.6 - 2000 pg/mL | [6] |
| Limit of Detection (LOD) | ~5 pg/mL | ~5 pg/mL | Estimated based on LLOQ |
| Lower Limit of Quantification (LLOQ) | 15.6 pg/mL | 15.6 pg/mL | [6] |
| Recovery | >85% | >85% | General expectation |
| Matrix Effect | Monitored and compensated by ISTD | Monitored and compensated by ISTD | [10] |
Visualizations
Caption: Experimental workflow for NDMA quantification.
Caption: NDMA fragmentation pathway in MS/MS.
References
- 1. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. edqm.eu [edqm.eu]
- 4. lcms.cz [lcms.cz]
- 5. unitedchem.com [unitedchem.com]
- 6. A Bioanalytical Method for Quantification of N-nitrosodimethylamine (NDMA) in Human Plasma and Urine with Different Meals and following Administration of Ranitidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. kirj.ee [kirj.ee]
- 9. fda.gov [fda.gov]
- 10. Isolation of N-nitrosodimethylamine from drug substances using solid-phase extraction-liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction for NDMA Preconcentration
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Nitrosodimethylamine (NDMA) is a semi-volatile organic chemical and a member of the N-nitrosamine family, a class of compounds considered to be probable human carcinogens.[1][2] Its presence in drinking water, wastewater, and pharmaceutical products is a significant public health concern.[2][3] Due to the typically low concentrations of NDMA in these matrices, a preconcentration step is essential for accurate quantification.[4][5] Solid-phase extraction (SPE) is a widely adopted technique for the preconcentration and purification of NDMA from various sample types, offering advantages such as high recovery rates, reduced solvent consumption, and ease of automation.[5][6][7] This application note provides detailed protocols for SPE-based NDMA preconcentration and a summary of performance data from various studies.
Principle of Solid-Phase Extraction
Solid-phase extraction is a sample preparation technique that separates components of a mixture in a liquid sample (mobile phase) based on their physical and chemical properties as they interact with a solid substance (stationary phase). For NDMA analysis, the sample is passed through an SPE cartridge containing a specific sorbent. NDMA is retained on the sorbent while other matrix components are washed away. Subsequently, a small volume of an appropriate solvent is used to elute the retained NDMA, resulting in a more concentrated and cleaner sample for analysis by analytical instruments such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Experimental Protocols
Several SPE sorbents have been successfully employed for the preconcentration of NDMA. The choice of sorbent and the specific protocol can depend on the sample matrix and the analytical method used for detection. Below are detailed protocols for commonly used SPE methods.
Protocol 1: Activated Coconut Charcoal Cartridges (Based on U.S. EPA Method 521)
This method is widely used for the analysis of nitrosamines in drinking water.[8] Activated coconut charcoal is effective in retaining small polar molecules like NDMA.[2]
-
Sorbent: Activated Coconut Charcoal (e.g., Resprep™ 521 or ENVIRO-CLEAN® 521).[1][2]
-
Methodology:
-
Cartridge Conditioning: Sequentially wash the SPE cartridge with 5 mL of dichloromethane (DCM), 5 mL of methanol, and 10 mL of reagent water.[1]
-
Sample Loading: Pass the water sample through the conditioned cartridge at a flow rate of 15 mL/min.[1]
-
Cartridge Rinsing: Rinse the cartridge with 5 mL of reagent water to remove any remaining interfering substances.[1]
-
Cartridge Drying: Dry the cartridge for 10 minutes using a stream of nitrogen gas.[1]
-
Elution: Elute the retained NDMA with 10 mL of dichloromethane (DCM) at a flow rate of 5 mL/min.[1]
-
Concentration: The eluate can be concentrated to a final volume of 1 mL for analysis.
-
Protocol 2: Carbon-Based Sorbents (Dispersive Micro-Solid Phase Extraction)
This method offers a rapid extraction with minimal solvent usage.[9]
-
Sorbent: Carbon molecular sieve (e.g., Carboxen™ 1003).[9]
-
Sample Volume: 50 mL of water sample.[9]
-
Methodology:
-
Extraction: Add 75 mg of the carbon adsorbent to the 50 mL water sample in a sample tube. It is recommended that the water sample contain 5% sodium chloride at a pH of 7.0.[9]
-
Agitation: Shake the tube vigorously for 20 minutes to ensure thorough mixing and adsorption of NDMA onto the sorbent.[9]
-
Sorbent Collection: Collect the adsorbent by filtration.[9]
-
Elution: Desorb the NDMA from the sorbent by treating it with 150 µL of dichloromethane.[9]
-
Protocol 3: Strong Cation-Exchange Polymeric Sorbent
This method is suitable for the analysis of nitrosamine impurities in complex matrices like cough syrups.[10]
-
Sorbent: Strong cation-exchange functionalized polymeric sorbent.[10]
-
Sample Preparation: Dilute the sample as needed before loading onto the SPE cartridge.
-
Methodology: The specific conditioning, loading, washing, and elution steps will depend on the manufacturer's instructions for the selected strong cation-exchange cartridge. The general principle involves retaining the positively charged matrix components on the sorbent while allowing the neutral NDMA to pass through or be selectively eluted.
Data Presentation
The performance of SPE methods for NDMA preconcentration can be evaluated based on several key parameters, including recovery rate, method detection limit (MDL), and limit of quantification (LOQ). The following table summarizes quantitative data from various studies.
| Sorbent Type | Sample Matrix | Recovery Rate (%) | MDL (ng/L) | LOQ (ng/L) | Analytical Method | Reference |
| Activated Coconut Charcoal | Reagent Water | 91-126 | 2.5 (fortified) | - | GC-MS/MS | [1] |
| Activated Coconut Charcoal | Drinking Water | 91-126 | - | - | GC-MS/MS | [1] |
| Activated Coconut Charcoal | Wastewater | 104-112 | - | - | GC-MS/MS | [1] |
| Activated Coconut Charcoal | Groundwater | 61 | 6.4 | 10 | GC-NPD | [4] |
| Carbon-Based Disk | Aqueous Samples | ~57 | 3 | - | GC-Chemiluminescent Nitrogen Detector | [6] |
| Carbon Molecular Sieve | Swimming Pool Water | 62-109 | - | <0.9 | GC-MS | [9] |
| Graphitized Carbon | Drinking Water | 71.5-88.0 | - | - | GC-MS/MS | |
| Strong Cation-Exchange Polymer | Antitussive Syrups | 90-120 | 100 (0.1 ng/mL) | - | GC-MS | [10] |
| Ambersorb 572 | Drinking & Surface Water | - | 1 | - | - | [11] |
Visualizations
General Workflow for Solid-Phase Extraction of NDMA
A generalized workflow for the solid-phase extraction of NDMA.
Logical Relationship of SPE in NDMA Analysis
The role of SPE in achieving accurate NDMA quantification.
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. unitedchem.com [unitedchem.com]
- 3. Isolation of N-nitrosodimethylamine from drug substances using solid-phase extraction-liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. mdpi.com [mdpi.com]
- 6. Determinations of N-nitrosodimethylamine at part-per-trillion concentrations in contaminated groundwaters and drinking waters featuring carbon-based membrane extraction disks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. grupobiomaster.com [grupobiomaster.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Solid-phase extraction followed by gas chromatography-mass spectrometry for the quantitative analysis of small molecule N-nitrosamine impurities in antitussive syrups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-nitrosodimethylamine in drinking water using a rapid, solid-phase extraction method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Rodent Models of N-Nitrosodimethylamine (NDMA)-Induced Liver Fibrosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-nitrosodimethylamine (NDMA), also known as dimethylnitrosamine (DMN), is a potent hepatotoxin, carcinogen, and mutagen that is widely used to induce liver fibrosis in rodent models.[1][2] The administration of NDMA to rodents reliably recapitulates many of the key pathological features of human liver fibrosis, making it a valuable tool for studying the molecular mechanisms of fibrosis and for evaluating the efficacy of potential anti-fibrotic therapies.[1][3][4] This model is characterized by hepatocellular necrosis, inflammation, and the activation of hepatic stellate cells (HSCs), leading to the excessive deposition of extracellular matrix (ECM) proteins, particularly collagen.[1][2][5]
These application notes provide detailed protocols for inducing liver fibrosis in rats and mice using NDMA, along with methods for assessing the severity of fibrosis and an overview of the key signaling pathways involved.
Key Signaling Pathways in NDMA-Induced Liver Fibrosis
The pathogenesis of NDMA-induced liver fibrosis is a complex process involving multiple signaling pathways. Chronic administration of NDMA leads to sustained liver injury, triggering a cascade of inflammatory and fibrogenic responses.
One of the central mediators of liver fibrosis is Transforming Growth Factor-beta (TGF-β) .[1][2] TGF-β is a potent pro-fibrotic cytokine that activates HSCs, stimulating their transdifferentiation into myofibroblast-like cells. These activated HSCs are the primary source of ECM proteins in the fibrotic liver. The TGF-β signaling pathway is a critical target for anti-fibrotic drug development.[6]
Inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) pathways, are also heavily implicated.[1][2] NDMA-induced oxidative stress and hepatocellular damage lead to the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, which in turn activate NF-κB and JNK signaling.[1][2] This inflammatory cascade further promotes HSC activation and perpetuates the fibrotic process.
The Phosphoinositide 3-kinase (PI3K)/Akt/Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway plays a crucial role in the cellular antioxidant response.[2] NDMA administration generates reactive oxygen species (ROS), leading to oxidative stress.[1][2] The activation of the PI3K/Akt/Nrf2 pathway can enhance the expression of antioxidant enzymes, thereby mitigating oxidative damage and potentially reducing the severity of fibrosis.[2]
Caption: Signaling pathways in NDMA-induced liver fibrosis.
Experimental Protocols
Protocol 1: NDMA-Induced Liver Fibrosis in Rats
This protocol is suitable for inducing moderate to severe liver fibrosis in rats over a period of 3 to 4 weeks.
Materials:
-
N-nitrosodimethylamine (NDMA)
-
Sterile 0.15 M NaCl or Phosphate Buffered Saline (PBS)
-
Male Wistar or Sprague-Dawley rats (4-6 weeks old, 150-200 g)
-
Syringes and needles for intraperitoneal injection
-
Animal balance
-
Fume hood
Procedure:
-
Preparation of NDMA Solution: In a fume hood, prepare a 10 mg/ml stock solution of NDMA. For injections, dilute the stock solution to a final concentration of 1 mg/ml with sterile 0.15 M NaCl or PBS.[4][7]
-
Animal Dosing:
-
Monitoring:
-
Monitor the animals daily for any signs of distress.
-
Weigh the rats weekly to adjust the NDMA dosage.
-
-
Termination and Sample Collection:
-
At the end of the 4-week period, euthanize the rats.
-
Collect blood samples for serum analysis of liver enzymes (ALT, AST).
-
Harvest the liver for histological analysis (e.g., H&E, Masson's trichrome staining) and molecular analysis (e.g., Western blotting, qPCR).
-
Protocol 2: NDMA-Induced Liver Fibrosis and Early Cirrhosis in Rats
This protocol describes a more aggressive dosing regimen to induce fibrosis and early cirrhosis.
Procedure:
-
Preparation of NDMA Solution: Prepare a 1:100 dilution of NDMA with sterile 0.15 M NaCl.[7]
-
Animal Dosing: Administer the diluted NDMA at a dose of 1 mg/100 g body weight (10 mg/kg) via i.p. injection for seven consecutive days.[7]
-
Maintenance: Maintain the animals for 21 to 28 days to allow for the development of hepatic fibrosis or early cirrhosis, respectively.[7]
Protocol 3: NDMA-Induced Liver Fibrosis in Immunodeficient Mice
This protocol is designed for inducing liver fibrosis in NOD/SCID mice, which can be useful for studies involving cell-based therapies.
Materials:
-
N-nitrosodimethylamine (NDMA)
-
Sterile saline
-
NOD/SCID mice
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Animal Dosing: Administer NDMA at a dose of 5 mg/kg via i.p. injection for three consecutive days per week for 6 to 8 weeks.[8]
-
Post-Dosing Observation: After the final NDMA injection, mice can be monitored for several weeks to assess the progression or regression of fibrosis.[8]
Caption: General experimental workflow for NDMA-induced liver fibrosis models.
Data Presentation
Quantitative data from studies using NDMA-induced liver fibrosis models should be summarized in tables for clear comparison. Key parameters to include are:
-
Serum Liver Enzymes: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are key indicators of hepatocellular injury.
-
Fibrosis Markers: This includes histological scoring of fibrosis (e.g., Ishak scale), as well as the quantification of collagen deposition and α-smooth muscle actin (α-SMA) expression, a marker of activated HSCs.[2][3]
-
Oxidative Stress Markers: Levels of malondialdehyde (MDA) and glutathione can provide insights into the extent of oxidative damage.[7]
Table 1: Example of Quantitative Data Summary for NDMA-Induced Liver Fibrosis in Rats
| Group | Serum ALT (U/L) | Serum AST (U/L) | Liver MDA (nmol/mg protein) | Liver Collagen Content (µg/g tissue) | α-SMA Expression (relative units) |
| Control | |||||
| NDMA | |||||
| NDMA + Treatment |
Note: The values in this table are placeholders and should be populated with experimental data.
Table 2: Common Assessment Parameters in NDMA-Induced Liver Fibrosis Models
| Parameter | Method of Assessment | Significance |
| Serum ALT, AST | Biochemical assays | Indicators of hepatocellular damage.[3] |
| Fibrosis Score | Histological staining (e.g., Masson's trichrome, Sirius Red) and scoring (e.g., Ishak, METAVIR) | Semi-quantitative assessment of fibrosis severity.[3] |
| Collagen Content | Hydroxyproline assay, Immunohistochemistry for Collagen I and III | Direct measurement of collagen deposition.[7] |
| α-SMA Expression | Immunohistochemistry, Western blotting, qPCR | Marker of hepatic stellate cell activation.[2][7] |
| TGF-β1 Expression | ELISA, Western blotting, qPCR | Key pro-fibrotic cytokine.[2] |
| Oxidative Stress Markers (MDA, Glutathione) | Biochemical assays | Indicators of oxidative damage.[7] |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | ELISA, qPCR | Markers of inflammation.[2] |
Conclusion
The NDMA-induced rodent model of liver fibrosis is a robust and reproducible tool for studying the pathogenesis of this disease and for the preclinical evaluation of novel therapeutic agents.[1][3] The protocols and information provided in these application notes offer a comprehensive guide for researchers to successfully establish and utilize this valuable experimental model. Careful adherence to the protocols and thorough assessment of the key parameters outlined will ensure the generation of high-quality, reliable data.
References
- 1. Molecular mechanisms in the pathogenesis of N-nitrosodimethylamine induced hepatic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Dimethylnitrosamine Induced Liver Fibrosis Model in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Dimethylnitrosamine Induced Liver Fibrosis Model in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of N-nitrosodimethylamine, methylation of macromolecules, and development of hepatic fibrosis in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical Models and Promising Pharmacotherapeutic Strategies in Liver Fibrosis: An Update | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Dimethylnitrosamine-induced liver fibrosis and recovery in NOD/SCID mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Comprehensive Cell Culture Assays for Assessing N-Nitrosodimethylamine (NDMA) Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Nitrosodimethylamine (NDMA) is a potent hepatotoxin and a well-established carcinogen belonging to the N-nitrosamines family.[1][2] It is an environmental contaminant found in drinking water, various foodstuffs, and certain drug formulations.[3] The toxicity of NDMA is not direct; it requires metabolic activation to exert its cytotoxic and carcinogenic effects.[1] This bioactivation is primarily catalyzed by the cytochrome P450 enzyme CYP2E1, which converts NDMA into reactive metabolites, including the highly reactive methyldiazonium ion.[1][4] These intermediates can induce cellular damage through multiple mechanisms, including DNA alkylation, generation of reactive oxygen species (ROS), induction of oxidative stress, mitochondrial dysfunction, and activation of apoptotic pathways.[1][2][5] Understanding and quantifying the cytotoxic effects of NDMA is crucial for toxicological risk assessment and drug safety evaluation. This application note provides a detailed overview of various cell culture-based assays and protocols to assess NDMA-induced cytotoxicity.
Cell Culture Models for NDMA Toxicity Assessment
The choice of an appropriate cell model is critical for studying NDMA cytotoxicity, as its metabolic activation is a key prerequisite for toxicity.
-
Metabolically Competent Cell Lines: Human-derived hepatoma cell lines like HepG2 and HepaRG are frequently used as they endogenously express a range of metabolic enzymes, including CYP2E1.[6][7] The HepaRG cell line, in particular, has a metabolic capability comparable to primary human hepatocytes.[7]
-
Engineered Cell Lines: Cell lines genetically engineered to overexpress specific cytochrome P450 enzymes, such as CYP2E1, provide a controlled system to study the metabolism-dependent toxicity of compounds like NDMA.[1]
-
Primary Cells: Primary hepatocytes are considered the gold standard for in vitro liver toxicity studies due to their high metabolic activity. However, their use is limited by availability, cost, and rapid loss of function in culture.
-
3D Cell Culture Models: Three-dimensional (3D) cell culture models, such as spheroids, are gaining prominence. HepaRG spheroids, for instance, exhibit higher levels of CYP activity compared to conventional 2D monolayer cultures, making them a more sensitive system for evaluating the genotoxicity of nitrosamines.[7][8]
-
Immune Cells: To study immunotoxic effects, primary human leukocytes like polymorphonuclear neutrophils (PMNs) and peripheral blood mononuclear cells (PBMCs) can be used.[9][10][11]
Mechanisms of NDMA Cytotoxicity
NDMA exerts its toxic effects through a cascade of cellular events initiated by its metabolic activation. A key mechanism is the induction of apoptosis, or programmed cell death.[1] Studies have shown that NDMA treatment leads to characteristic apoptotic features such as chromatin condensation, DNA fragmentation, and the activation of caspase-dependent pathways.[1][6] Specifically, the caspase-8 mediated pathway appears to play a significant role.[6][3] Another major contributor to NDMA's toxicity is the induction of oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses.[4][5] This can lead to damage of cellular macromolecules, including lipids, proteins, and DNA.[5][12]
Figure 1: Simplified signaling pathway of NDMA-induced cytotoxicity.
Experimental Workflow and Assay Selection
A typical workflow for assessing NDMA cytotoxicity involves cell culture, exposure to varying concentrations of NDMA, and subsequent analysis using one or more assays to measure different endpoints like cell viability, apoptosis, or oxidative stress. The choice of assay depends on the specific question being addressed.
Figure 2: General experimental workflow for NDMA cytotoxicity testing.
The selection of a specific assay should be guided by the research objective. For an overall assessment of cell health, viability assays are appropriate. To understand the mechanism of cell death, apoptosis assays are crucial. To investigate the role of oxidative damage, specific ROS and lipid peroxidation assays should be employed.
Figure 3: Logic diagram for selecting the appropriate cytotoxicity assay.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on NDMA cytotoxicity, providing a comparative overview of experimental conditions and results.
Table 1: Cell Viability and Apoptosis Data for NDMA Exposure
| Cell Line | NDMA Concentration | Exposure Time | Assay | Key Findings | Reference |
| Human Leukocytes (PMNs & PBMCs) | >0.74 µg/µL | 2 hours | MTT Assay | Decreased metabolic activity observed, proving cytotoxic effect. | [9] |
| HL-60 (Leukemia) | 27 - 135 mM | 24 - 72 hours | Flow Cytometry (TUNEL) | Time- and concentration-dependent increase in apoptosis. At 72h, 135 mM NDMA caused 49% apoptosis. | [6][3][13] |
| HepG2 (Hepatoma) | 27 - 135 mM | 24 - 72 hours | Flow Cytometry (TUNEL) | Time- and concentration-dependent increase in apoptosis. At 72h, 135 mM NDMA caused 78% apoptosis. | [6][3][13] |
| HepG2 (Hepatoma) | 68 mM | 72 hours | Caspase Inhibitor Assay | NDMA-induced apoptosis was inhibited by 64% with a caspase-8 inhibitor, indicating a caspase-dependent pathway. | [6][3] |
| P450 2E1-expressing cells | Not specified | Not specified | Cell Cycle Analysis | Treatment resulted in an increase in the G2/M phase and a decrease in the G1 phase of the cell cycle. | [1] |
Table 2: Genotoxicity and Oxidative Stress Data for NDMA Exposure
| Model System | NDMA Concentration/Dose | Exposure Time | Assay | Key Findings | Reference |
| Rat Hepatocytes (in vitro) | Micromolar concentrations | Not specified | Lucigenin-dependent chemiluminescence | Increased H2O2 release and chemiluminescence, indicating oxidative stress. | [5] |
| Rats (in vivo) | 0.5 mg/kg | Not specified | Ethane Exhalation | 5-fold increase in ethane exhalation, an indicator of lipid peroxidation. | [5] |
| 2D HepaRG cells | Not specified | 24 hours | CometChip Assay | Produced positive responses for DNA damage. | [7] |
| 3D HepaRG spheroids | Not specified | 24 hours | CometChip Assay | All tested nitrosamines, including NDMA, induced DNA damage. | [7] |
| Rats (in vivo) | 2 mg/kg | 1 hour | Alkaline Filter Elution | Lowest effective dose to induce genotoxicity (DNA damage) in lung and kidney. | [14] |
Detailed Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[15] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[16]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filter-sterilized, and stored at -20°C protected from light.[15][16]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01M HCl).
-
96-well flat-bottom plates.
-
Multi-well spectrophotometer (plate reader).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.[17]
-
NDMA Treatment: Prepare serial dilutions of NDMA in culture medium. Remove the old medium from the wells and add 100 µL of the NDMA dilutions. Include untreated cells as a negative control and a medium-only blank.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10-20 µL of MTT stock solution (5 mg/mL) to each well (final concentration ~0.5 mg/mL) and mix gently.[16]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[17]
-
Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[15] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm (with a reference wavelength of 630-690 nm if desired) using a microplate reader.[16]
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the untreated control:
-
Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
Protocol 2: LDH Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[18]
Materials:
-
Commercially available LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and lysis solution) or individual reagents.
-
96-well flat-bottom plates.
-
Multi-well spectrophotometer.
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with NDMA in a 96-well plate as described in the MTT protocol (Steps 1-3). The final volume per well should be 100-150 µL.[18]
-
Prepare Controls (in triplicate): [19]
-
Untreated Control (Spontaneous LDH release): Cells treated with vehicle only.
-
Maximum LDH Release Control: Cells treated with the lysis solution provided in the kit (typically 10 µL added 45 minutes before the end of incubation).
-
Background Control: Culture medium without cells.
-
-
Sample Collection: At the end of the incubation period, centrifuge the plate at 600 x g for 10 minutes to pellet the cells.[19]
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, optically clear 96-well plate.[20]
-
Add Reaction Mix: Prepare the LDH reaction mix according to the kit manufacturer's instructions. Add 50-100 µL of the reaction mix to each well of the new plate.[19]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[19]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
First, subtract the background control absorbance from all other values.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Treated LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
Protocol 3: Apoptosis Assessment by Hoechst 33258 Staining
This method is used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.[1]
Materials:
-
Hoechst 33258 staining solution (e.g., 10 µg/mL in PBS).
-
Fixative solution (e.g., 4% paraformaldehyde in PBS).
-
PBS (Phosphate-Buffered Saline).
-
Fluorescence microscope.
Procedure:
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate and treat with NDMA as desired.
-
Fixation: After treatment, wash the cells twice with PBS and fix them with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Staining: Add the Hoechst 33258 staining solution and incubate for 10-15 minutes at room temperature in the dark.
-
Final Wash: Wash the cells twice with PBS.
-
Visualization: Mount the coverslips onto microscope slides. Observe the cells under a fluorescence microscope using a UV filter. Apoptotic cells will exhibit brightly stained, condensed, or fragmented nuclei, while normal cells will have uniformly stained, larger nuclei.
Protocol 4: Cellular Reactive Oxygen Species (ROS) Detection
This assay uses the cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFDA) to measure intracellular ROS levels.
Materials:
-
DCFDA solution (e.g., 10 mM stock in DMSO).
-
Hanks' Balanced Salt Solution (HBSS) or serum-free medium.
-
Black, clear-bottom 96-well plates.
-
Fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to attach overnight.
-
Probe Loading: Remove the culture medium and wash cells with warm HBSS. Add 100 µL of DCFDA working solution (e.g., 5-10 µM in HBSS) to each well.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C in the dark.
-
Treatment: Remove the DCFDA solution, wash the cells again with HBSS, and add the desired concentrations of NDMA prepared in HBSS or serum-free medium.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~535 nm. Readings can be taken kinetically over time or as an endpoint measurement.
-
Data Analysis: Increased fluorescence intensity in NDMA-treated cells compared to controls indicates an increase in intracellular ROS levels.
References
- 1. N-Nitrosodimethylamine-mediated cytotoxicity in a cell line expressing P450 2E1: evidence for apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Lipid peroxidation induced by N-nitrosodimethylamine (NDMA) in rats in vivo and in isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptosis Induced by N-Nitrosamines in Two Cancer Cell Lines [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. arrow.tudublin.ie [arrow.tudublin.ie]
- 9. researchgate.net [researchgate.net]
- 10. ovid.com [ovid.com]
- 11. researchgate.net [researchgate.net]
- 12. caymanchem.com [caymanchem.com]
- 13. researchgate.net [researchgate.net]
- 14. In vivo and in vitro genotoxicity of several N-nitrosamines in extrahepatic tissues of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. texaschildrens.org [texaschildrens.org]
- 18. LDH cytotoxicity assay [protocols.io]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. mcb.berkeley.edu [mcb.berkeley.edu]
Application Notes and Protocols for NDMA Mutagenicity Screening Using the Ames Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrosodimethylamine (NDMA) is a potent mutagen and a probable human carcinogen that has been identified as an impurity in various pharmaceutical products.[1] Its mutagenic activity is a critical concern, necessitating reliable screening methods. The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used in vitro method to assess the mutagenic potential of chemical substances.[2][3] Standard Ames test protocols, however, can lack the sensitivity required for detecting the mutagenicity of nitrosamines like NDMA.[4]
These application notes provide an overview and detailed protocols for an enhanced Ames test specifically optimized for the detection of NDMA's mutagenic potential. The key modifications include the use of a pre-incubation method, a specific metabolic activation system (hamster liver S9), and selected sensitive bacterial strains.[5][6]
Principle of the Ames Test
The Ames test utilizes specific strains of bacteria, typically Salmonella typhimurium and Escherichia coli, which are auxotrophic, meaning they carry a mutation that renders them unable to synthesize an essential amino acid (e.g., histidine for Salmonella).[2][7] The test measures the ability of a substance to cause a reverse mutation (reversion) in these bacteria, restoring their ability to synthesize the amino acid and consequently grow on a minimal agar medium lacking it. An increase in the number of revertant colonies in the presence of a test substance, compared to a negative control, indicates its mutagenic potential.[5]
Metabolic Activation of NDMA
NDMA is a pro-mutagen, meaning it requires metabolic activation to exert its mutagenic effect.[5][8] This activation is primarily carried out by cytochrome P450 enzymes, particularly CYP2E1, in the liver.[9] The enzyme hydroxylates a carbon atom alpha to the nitroso group, leading to an unstable intermediate that spontaneously decomposes.[10] This decomposition generates a highly reactive methyldiazonium ion, which can then methylate DNA bases, leading to mutations.[10]
To mimic this metabolic process in vitro, the Ames test for NDMA must be conducted in the presence of an exogenous metabolic activation system, known as the S9 mix.[8] This mix contains the S9 fraction, which is a post-mitochondrial supernatant derived from homogenized rodent liver, supplemented with cofactors like NADP and glucose-6-phosphate.[2][5] For nitrosamines, liver S9 from hamsters has been shown to be more effective for metabolic activation than S9 from rats.[10]
Caption: Metabolic activation pathway of NDMA leading to DNA mutation.
Data Presentation
The following tables summarize quantitative data from an enhanced Ames test for NDMA using the pre-incubation method with hamster liver S9. A positive mutagenic response is typically defined as a dose-dependent, reproducible increase in the number of revertant colonies, generally a two-fold or greater increase over the vehicle control for strains like TA100 and WP2 uvrA(pKM101), and a three-fold increase for TA1535.[5][7]
Table 1: Mutagenicity of NDMA in S. typhimurium TA100 (Pre-incubation method with 10% hamster liver S9, water as vehicle)
| NDMA Concentration (µ g/plate ) | Mean Revertants ± SD | Fold Increase over Vehicle Control |
| 0 (Vehicle Control) | 135 ± 12 | 1.0 |
| 100 | 210 ± 18 | 1.6 |
| 250 | 350 ± 25 | 2.6 |
| 500 | 580 ± 40 | 4.3 |
| 1000 | 850 ± 62 | 6.3 |
| 2500 | 1200 ± 95 | 8.9 |
Data synthesized from supplementary materials in Thomas et al. (2023).[5]
Table 2: Mutagenicity of NDMA in S. typhimurium TA1535 (Pre-incubation method with 10% hamster liver S9, water as vehicle)
| NDMA Concentration (µ g/plate ) | Mean Revertants ± SD | Fold Increase over Vehicle Control |
| 0 (Vehicle Control) | 15 ± 4 | 1.0 |
| 100 | 35 ± 6 | 2.3 |
| 250 | 70 ± 9 | 4.7 |
| 500 | 125 ± 15 | 8.3 |
| 1000 | 210 ± 22 | 14.0 |
| 2500 | 350 ± 31 | 23.3 |
Data synthesized from supplementary materials in Thomas et al. (2023).[5]
Table 3: Mutagenicity of NDMA in E. coli WP2 uvrA(pKM101) (Pre-incubation method with 10% hamster liver S9, water as vehicle)
| NDMA Concentration (µ g/plate ) | Mean Revertants ± SD | Fold Increase over Vehicle Control |
| 0 (Vehicle Control) | 40 ± 7 | 1.0 |
| 100 | 75 ± 10 | 1.9 |
| 250 | 150 ± 14 | 3.8 |
| 500 | 280 ± 21 | 7.0 |
| 1000 | 450 ± 35 | 11.3 |
| 2500 | 680 ± 54 | 17.0 |
Data synthesized from supplementary materials in Thomas et al. (2023).[5]
Experimental Protocols
The following protocols are based on the OECD Test Guideline 471 and optimized for NDMA detection.[2][4]
Preparation of Materials
-
Bacterial Strains: Obtain and maintain cultures of S. typhimurium strains TA100, TA1535, and E. coli strain WP2 uvrA(pKM101). Periodically check for genetic markers (e.g., histidine/tryptophan requirement, rfa mutation, uvrA status, and presence of pKM101 plasmid).
-
Test Substance: Prepare stock solutions of NDMA in purified water or methanol.[6] Avoid using DMSO as a solvent, as it can inhibit the metabolic activation of NDMA.[7]
-
S9 Mix: Prepare a 10% (v/v) hamster liver S9 mix. The S9 fraction should be from hamsters pre-treated with an enzyme inducer like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone. The S9 mix should contain the S9 fraction and a NADPH-generating system (e.g., NADP and glucose-6-phosphate) in a suitable buffer (e.g., phosphate buffer).[5]
-
Media and Plates:
-
Nutrient broth for overnight cultures.
-
Minimal glucose agar plates (Vogel-Bonner Medium E) for the assay.
-
Top agar, containing a limiting amount of histidine (for Salmonella) or tryptophan (for E. coli) to allow for a few cell divisions, which is necessary for mutagenesis to occur.
-
Enhanced Ames Test Protocol (Pre-incubation Method)
The pre-incubation method is recommended for its increased sensitivity in detecting the mutagenicity of nitrosamines.[6][10]
-
Overnight Culture: Inoculate the tester strains into nutrient broth and incubate overnight at 37°C with shaking to reach a cell density of approximately 1-2 x 10⁹ cells/mL.
-
Assay Setup: For each concentration of NDMA, the negative control (vehicle), and the positive control, prepare triplicate test tubes.
-
Pre-incubation: To each sterile test tube, add in the following order:
-
0.5 mL of the 10% hamster S9 mix.
-
0.1 mL of the overnight bacterial culture.
-
0.05 mL of the NDMA solution or control solution.
-
-
Incubation: Vortex the tubes gently and incubate them in a shaking incubator for 30 minutes at 37°C.[5][6]
-
Plating: After incubation, add 2.0 mL of molten top agar (maintained at 45-50°C) to each tube. Vortex briefly and pour the entire contents onto the surface of a minimal glucose agar plate. Gently tilt and rotate the plate to ensure an even distribution of the top agar.
-
Incubation: Allow the top agar to solidify, then invert the plates and incubate them at 37°C for 48-72 hours.
-
Colony Counting: After incubation, count the number of revertant colonies on each plate.
Caption: Workflow for the enhanced Ames pre-incubation test for NDMA.
Controls
-
Vehicle (Negative) Control: The solvent used to dissolve NDMA (e.g., purified water) is tested to establish the spontaneous reversion rate.
-
Positive Controls: Known mutagens are used to confirm the viability of the bacterial strains and the activity of the S9 mix.
-
Without S9 activation: Sodium azide for TA100/TA1535; 4-Nitroquinoline-1-oxide for WP2 uvrA(pKM101).
-
With S9 activation: 2-Aminoanthracene for all strains.
-
Conclusion
The enhanced Ames test, incorporating the pre-incubation method with hamster liver S9 and appropriate bacterial strains, is a sensitive and reliable method for screening the mutagenic potential of NDMA.[6] The protocols and data presented here provide a framework for researchers and drug development professionals to implement this critical safety assessment. A positive result in the Ames test is a strong indicator of mutagenic potential and warrants further investigation into the carcinogenic risk.[4]
References
- 1. Salmonella typhimurium TA100 and TA1535 and E. coli WP2 uvrA are highly sensitive to detect the mutagenicity of short Alkyl-N-Nitrosamines in the Bacterial Reverse Mutation Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resolution of historically discordant Ames test negative/rodent carcinogenicity positive N-nitrosamines using a sensitive, OECD-aligned design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chegg.com [chegg.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mutagenicities of N-nitrosamines on Salmonella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of mutagenicities of N-nitrosamines on Salmonella typhimurium TA100 and Escherichia coli WP2 uvrA/pKM101 using rat and hamster liver s9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. xenometrix.ch [xenometrix.ch]
- 10. Chemicals mutagenic in Salmonella typhimurium strain TA1535 but not in TA100 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Nitrosodimethylamine (NDMA) in Developmental Toxicology Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-Nitrosodimethylamine (NDMA) in developmental toxicology research. Included are summaries of quantitative data from key studies, detailed experimental protocols, and visualizations of the primary metabolic pathway and potentially affected signaling cascades.
Introduction
N-Nitrosodimethylamine (NDMA) is a well-established mutagen and carcinogen, and its potential to induce developmental toxicity is a significant area of research.[1] Studies in animal models have demonstrated that NDMA exposure during gestation can lead to a range of adverse outcomes, from fetal mortality to specific skeletal anomalies.[1][2][3] Understanding the developmental toxicity of NDMA is crucial for risk assessment, particularly given its presence as an environmental contaminant in sources such as drinking water and certain foods.[1]
Data Presentation
The following tables summarize quantitative data from developmental toxicology studies of NDMA in various animal models.
Table 1: Summary of NDMA Developmental Toxicity Studies in Rodents
| Animal Model | Dose | Route of Administration | Gestational Day(s) of Exposure | Key Developmental Effects | Reference |
| Rat | 7.2 ng/kg/day | Oral Gavage | Preconception, Mating, and Gestation (GD 0-20) | Increased incidence of supernumerary ribs. No significant external, visceral, or encephalic malformations. | Alves et al. (2025)[1][3] |
| Rat | 15 or 20 mg/kg | Oral Gavage | Not specified | Reduced fetal body weight, increased fetal mortality. | Nishie (1983)[1] |
| Mouse | 7.4 mg/kg (0.1 mmol/kg) | Intraperitoneal | GD 16 or 19 | Transplacental carcinogen, inducing hepatocellular carcinomas in offspring. | Anderson et al. (1989)[3] |
Table 2: Incidence of Supernumerary Ribs in Rat Fetuses Exposed to Low-Dose NDMA
| Treatment Group | Number of Fetuses Examined | Number of Fetuses with Supernumerary Ribs | Incidence (%) |
| Control (Vehicle) | Not specified | Not specified | Lower than NDMA group |
| NDMA (7.2 ng/kg/day) | Not specified | Not specified | Significantly increased |
Note: The Alves et al. (2025) study reported a statistically significant increase but did not provide the exact number of fetuses with the anomaly in the abstract.[1][3]
Experimental Protocols
Protocol 1: General Developmental Toxicity Study of NDMA in Rats
This protocol is a standard design for assessing the potential of NDMA to cause developmental toxicity.
1. Animal Model:
-
Species: Sprague-Dawley rats.
-
Age: Young adults (approximately 10-12 weeks old).
-
Housing: Housed individually in standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
2. Mating:
-
Acclimate females for one week before mating.
-
House one male with two females overnight.
-
Confirm mating by the presence of a vaginal plug or sperm in a vaginal smear. The day of confirmation is designated as Gestational Day (GD) 0.
3. Dosing:
-
Test Substance: N-Nitrosodimethylamine (NDMA).
-
Vehicle: Deionized water or saline.
-
Dose Levels: At least three dose levels and a concurrent vehicle control group. Doses should be selected based on preliminary range-finding studies to establish a high dose that induces minimal maternal toxicity, a low dose with no expected effects, and one or more intermediate doses. For example, a low-dose study might use 7.2 ng/kg/day, while higher-dose studies could use doses up to 20 mg/kg.[1]
-
Route of Administration: Oral gavage is a common route.[1]
-
Exposure Period: Administer the test substance daily from GD 6 to GD 20.[4]
4. Maternal Observations:
-
Monitor animals daily for clinical signs of toxicity.
-
Record body weight at least twice weekly.
-
Record food consumption at least weekly.
5. Fetal Evaluation:
-
On GD 20, euthanize pregnant dams by an approved method.
-
Perform a caesarean section and examine the uterine contents.
-
Record the number of corpora lutea, implantations, resorptions, and live and dead fetuses.
-
Examine each fetus for external abnormalities.
-
Weigh and determine the sex of each fetus.
-
Process approximately half of the fetuses from each litter for visceral examination and the other half for skeletal examination.
Protocol 2: Fetal Skeletal Examination
This protocol details the procedure for staining and examining fetal skeletons for abnormalities.
1. Fixation and Staining:
-
Eviscerate the fetuses and fix them in 95% ethanol.
-
Stain the skeletons using Alizarin Red S (for bone) and Alcian Blue (for cartilage). This double-staining technique allows for the visualization of both ossified bone and cartilaginous structures.
2. Clearing:
-
After staining, clear the tissues by immersing the fetuses in a solution of potassium hydroxide (KOH) and glycerol. This renders the soft tissues transparent, leaving the stained skeleton visible.
3. Examination:
-
Examine the stained and cleared skeletons under a dissecting microscope.
-
Systematically evaluate all skeletal elements, including the skull, vertebrae, ribs, sternum, and limbs, for any abnormalities.
-
Common findings to look for include supernumerary ribs, fused or misshapen vertebrae, and incomplete ossification.
Mandatory Visualizations
Metabolic Activation of NDMA
NDMA itself is not the ultimate toxicant. It requires metabolic activation, primarily by the cytochrome P450 enzyme CYP2E1 in the liver, to form a reactive methyldiazonium ion. This ion is a potent alkylating agent that can methylate DNA, leading to mutations and cellular damage.
Experimental Workflow for Developmental Toxicity Study
The following diagram illustrates the typical workflow for a developmental toxicity study using NDMA.
Potentially Disrupted Signaling Pathways
Studies in zebrafish have suggested that NDMA exposure can disrupt key developmental signaling pathways, including the Wnt and TGF-β pathways.[2] These pathways are highly conserved across species and are critical for proper embryonic development.
Wnt Signaling Pathway
The Wnt signaling pathway plays a crucial role in cell fate determination, proliferation, and migration during embryogenesis.
References
- 1. Combined Maternal and Paternal Low‐Dose N‐Nitrosodimethylamine Exposure: Maternal Alterations and Developmental Toxicity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-nitrosodimethylamine exposure to zebrafish embryos/larvae causes cardiac and spinal developmental toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of Dimethylaminoethanol Bitartrate (CASRN 5988-51-2) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats (Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Nitrosodimethylamine (NDMA) as an Inducer of Oxidative Stress In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-nitrosodimethylamine (NDMA) is a potent hepatotoxin and a probable human carcinogen found in various environmental sources and as a contaminant in some pharmaceutical products.[1][2] Its toxicity is primarily mediated through metabolic activation, leading to the generation of reactive intermediates that can induce cellular damage. A key mechanism underlying NDMA's toxicity is the induction of oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defense capacity.[3][4] These application notes provide a comprehensive overview and detailed protocols for studying NDMA-induced oxidative stress in vitro, a critical aspect of toxicological assessment and drug safety evaluation.
Mechanism of Action
The metabolic activation of NDMA, primarily by cytochrome P450 enzymes (particularly CYP2E1), is a critical step in its toxic effects.[5] This process generates unstable metabolites that can lead to the formation of ROS, such as superoxide anions and hydroxyl radicals.[3][6] The overproduction of ROS can overwhelm the cellular antioxidant defense systems, including enzymes like superoxide dismutase (SOD) and catalase (CAT), leading to oxidative damage to vital macromolecules such as lipids, proteins, and DNA.[3][4] This oxidative damage contributes to cellular dysfunction and can trigger apoptotic cell death.[5]
Data Presentation: Quantitative Effects of NDMA on Oxidative Stress Markers
The following tables summarize quantitative data from in vitro studies on the effects of NDMA on various markers of oxidative stress.
Table 1: NDMA-Induced Changes in Cell Viability and ROS Production
| Cell Type | NDMA Concentration | Exposure Time | Endpoint Assayed | Observed Effect |
| Human Esophageal Epithelial (Het-1A) | 50 ng/L (mixture of NAs) | Not specified | Cell Proliferation, Oxidative Stress | Inhibition of cell proliferation, induction of oxidative stress |
| Rat Hepatocytes | 0.1 mM | Not specified | Cytotoxicity | Toxic |
| Neuronal Cultures | 40 µM | Not specified | ROS Production (DHE) | Increased ROS production |
Note: The data presented is a synthesis from multiple sources and experimental conditions may vary.
Table 2: NDMA-Induced Lipid Peroxidation
| Cell Type | NDMA Concentration | Exposure Time | Lipid Peroxidation Marker | Observed Effect |
| Rat Liver | 10-40 mg/kg (in vivo) | Not specified | Lipid Peroxides | Increased lipid peroxide levels[7] |
| HepG2 Cells | Not specified | 24 hours | F2-Isoprostanes | Increased levels with pro-oxidant treatment |
Note: In vitro quantitative data for NDMA-induced lipid peroxidation is limited in the reviewed literature; the table includes related findings.
Table 3: Effect of NDMA on Antioxidant Enzyme Activity
| Organ/Cell Type | NDMA Treatment | Antioxidant Enzyme | Observed Effect on Activity |
| Rat Liver | 10-40 mg/kg (in vivo) | Catalase | Inhibited[7] |
| Rat Liver | 10-40 mg/kg (in vivo) | Glutathione Peroxidase | Inhibited[7] |
Note: Specific in vitro quantitative data on NDMA's effect on antioxidant enzyme activity requires further investigation.
Experimental Protocols
Detailed methodologies for key experiments to assess NDMA-induced oxidative stress in vitro are provided below.
Protocol 1: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to detect intracellular ROS levels.
Materials:
-
Cells of interest (e.g., HepG2, primary hepatocytes)
-
Cell culture medium and supplements
-
N-nitrosodimethylamine (NDMA)
-
DCFH-DA (or other suitable ROS-sensitive fluorescent probe)
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
NDMA Treatment: Prepare various concentrations of NDMA in a cell culture medium. Remove the existing medium from the cells and replace it with the NDMA-containing medium. Include an untreated control group.
-
Incubation: Incubate the cells for the desired time period (e.g., 2, 4, 6, 12, 24 hours).
-
Probe Loading: After incubation, remove the NDMA-containing medium and wash the cells twice with warm PBS.
-
Add the ROS-sensitive fluorescent probe (e.g., 10 µM DCFH-DA) in PBS to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Measurement: Wash the cells twice with PBS to remove the excess probe. Add PBS to each well and measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for DCF).
-
Data Analysis: Normalize the fluorescence intensity of the treated groups to the control group to determine the fold increase in ROS production.
Protocol 2: Assessment of Lipid Peroxidation (TBARS Assay)
This protocol measures malondialdehyde (MDA), a byproduct of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.
Materials:
-
Cell lysate from control and NDMA-treated cells
-
Trichloroacetic acid (TCA) solution
-
Thiobarbituric acid (TBA) reagent
-
Butylated hydroxytoluene (BHT)
-
Spectrophotometer
Procedure:
-
Sample Preparation: Culture and treat cells with NDMA as described in Protocol 1. After treatment, harvest the cells and prepare a cell lysate.
-
Protein Precipitation: Add TCA solution to the cell lysate to precipitate proteins.
-
Reaction with TBA: Add TBA reagent containing BHT to the supernatant.
-
Incubation: Heat the samples at 95°C for 60 minutes to facilitate the reaction between MDA and TBA, forming a pink-colored product.
-
Measurement: Cool the samples and measure the absorbance at 532 nm using a spectrophotometer.
-
Quantification: Calculate the concentration of MDA in the samples using a standard curve prepared with a known concentration of MDA.
Protocol 3: Superoxide Dismutase (SOD) Activity Assay
This protocol measures the activity of SOD, a key antioxidant enzyme that catalyzes the dismutation of superoxide radicals.
Materials:
-
Cell lysate from control and NDMA-treated cells
-
Assay buffer
-
Xanthine oxidase
-
Xanthine
-
A detection reagent that reacts with superoxide (e.g., WST-1)
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell lysates from control and NDMA-treated cells.
-
Assay Reaction: In a 96-well plate, add the cell lysate, xanthine, and the detection reagent.
-
Initiation of Reaction: Initiate the reaction by adding xanthine oxidase, which will generate superoxide radicals.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) over time using a microplate reader. The presence of SOD in the sample will inhibit the reduction of the detection reagent by superoxide, leading to a lower rate of color development.
-
Calculation: Calculate the SOD activity based on the degree of inhibition of the reaction compared to a control without the cell lysate.
Protocol 4: Catalase (CAT) Activity Assay
This protocol measures the activity of catalase, an enzyme that catalyzes the decomposition of hydrogen peroxide (H₂O₂) to water and oxygen.
Materials:
-
Cell lysate from control and NDMA-treated cells
-
Phosphate buffer
-
Hydrogen peroxide (H₂O₂) solution
-
Spectrophotometer capable of measuring UV absorbance
Procedure:
-
Sample Preparation: Prepare cell lysates from control and NDMA-treated cells.
-
Assay Reaction: In a UV-transparent cuvette or 96-well plate, add the cell lysate to a phosphate buffer.
-
Initiation of Reaction: Initiate the reaction by adding a known concentration of H₂O₂.
-
Measurement: Immediately measure the decrease in absorbance at 240 nm over time using a spectrophotometer. The decrease in absorbance corresponds to the consumption of H₂O₂ by catalase.
-
Calculation: Calculate the catalase activity based on the rate of H₂O₂ decomposition.
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathway of NDMA-Induced Oxidative Stress
Caption: NDMA-induced oxidative stress signaling pathway.
Experimental Workflow for In Vitro Oxidative Stress Assessment
Caption: Workflow for assessing NDMA-induced oxidative stress.
Conclusion
The protocols and information provided herein offer a robust framework for investigating the role of oxidative stress in NDMA-mediated cytotoxicity. A thorough understanding of these mechanisms is essential for the toxicological risk assessment of NDMA and for the development of strategies to mitigate its harmful effects. The provided experimental designs can be adapted to specific cell types and research questions, contributing to a more comprehensive evaluation of NDMA's impact on cellular health.
References
- 1. N-Nitrosodimethylamine - Wikipedia [en.wikipedia.org]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. Molecular mechanisms in the pathogenesis of N-nitrosodimethylamine induced hepatic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HEALTH EFFECTS - Toxicological Profile for N-Nitrosodimethylamine (NDMA) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. N-Nitrosodimethylamine-mediated cytotoxicity in a cell line expressing P450 2E1: evidence for apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of N-nitrosodimethylamine (NDMA) on the oxidative status of rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantifying NDMA Formation from Pharmaceutical Impurities: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formation of N-nitrosodimethylamine (NDMA) from pharmaceutical impurities, along with detailed protocols for its quantification. The information is intended to assist researchers and drug development professionals in understanding, monitoring, and mitigating the risks associated with this potential carcinogen in pharmaceutical products.
Introduction to NDMA Formation in Pharmaceuticals
N-Nitrosodimethylamine (NDMA) is a probable human carcinogen that has been detected in various pharmaceutical products, leading to product recalls and heightened regulatory scrutiny.[1][2][3] The formation of NDMA in drug substances and products is a complex process that can occur during synthesis, manufacturing, and even storage.[3][4] It typically involves the reaction of a nitrosating agent with a secondary, tertiary, or quaternary amine under specific conditions.[4][5][6][7]
The primary precursors for NDMA formation are secondary amines like dimethylamine (DMA), which can be present as an impurity in common solvents such as N,N-dimethylformamide (DMF).[1][5] Tertiary and quaternary amines can also serve as precursors.[5] The nitrosating agents are often nitrite salts present as impurities in raw materials and excipients.[5][6] The reaction is typically favored under acidic conditions.[4] In some cases, the active pharmaceutical ingredient (API) itself can degrade to form the necessary amine precursor, as has been observed with drugs like ranitidine.[7][8][9]
Given the potential health risks, regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent acceptable intake (AI) limits for NDMA in pharmaceutical products.[1][4] This necessitates the use of highly sensitive and specific analytical methods for the accurate quantification of NDMA at trace levels.
Key Precursors and Formation Pathways
The formation of NDMA from pharmaceutical impurities can be attributed to several key precursors and reaction pathways. Understanding these is crucial for developing effective control strategies.
Common Precursors:
-
Secondary Amines: Dimethylamine (DMA) is a primary precursor to NDMA. It can be introduced as an impurity in reagents and solvents, most notably N,N-dimethylformamide (DMF).[1][5]
-
Tertiary and Quaternary Amines: These can also react with nitrosating agents to form NDMA.[5]
-
Active Pharmaceutical Ingredients (APIs) and their Degradants: Certain drug molecules contain moieties that can degrade to form secondary or tertiary amines, which can then be nitrosated. A well-known example is the degradation of ranitidine.[7][8][9]
-
Nitrosating Agents: Nitrite salts (e.g., sodium nitrite) are the most common nitrosating agents and can be present as impurities in various excipients and other raw materials.[5][6]
Formation Mechanisms:
The primary mechanism for NDMA formation is the nitrosation of a secondary amine (like DMA) by a nitrosating agent (derived from nitrite) under acidic conditions. Tertiary amines can also undergo nitrosative degradation to yield NDMA.
Caption: General pathway for NDMA formation from DMA and nitrite.
Quantitative Analysis of NDMA
Accurate quantification of NDMA in pharmaceutical products requires highly sensitive analytical techniques due to the low acceptable intake limits. The most commonly employed methods are based on chromatography coupled with mass spectrometry.
Analytical Techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS: These are the most widely used techniques for NDMA analysis, offering high sensitivity and selectivity.[10][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS) and GC-MS/MS: GC-MS is also a powerful technique for the analysis of volatile nitrosamines like NDMA.[10]
-
High-Resolution Mass Spectrometry (HRMS): LC-HRMS provides high mass accuracy, which is particularly useful for differentiating NDMA from matrix interferences, such as isotopes of DMF.[12]
Data Presentation: Quantification Limits of Analytical Methods
The following table summarizes the typical limits of detection (LOD) and quantification (LOQ) for NDMA using various analytical methods, as reported in the literature. These values can vary depending on the specific instrumentation, method parameters, and sample matrix.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference(s) |
| LC-MS/MS | 0.01 ng/mL | 0.03 ng/mL | [13] |
| HPLC-MS (Single Quadrupole) | 0.1 ng/mL | 0.3 ng/mL | [1] |
| GC-MS/MS | 0.02–0.03 ng/mL | 0.06–0.09 ng/mL | [4] |
| Headspace-SIFT-MS | - | 2 ng/g | [14] |
Regulatory Limits for NDMA
Regulatory agencies have set acceptable intake (AI) limits for NDMA to ensure patient safety.
| Regulatory Guideline | Acceptable Intake (AI) | Reference(s) |
| ICH M7(R1) / FDA | 96 ng/day | [1][10] |
Experimental Protocols
The following are generalized protocols for the quantification of NDMA in pharmaceutical drug substances and products using LC-MS/MS. These protocols should be validated for specific products and matrices.
Protocol 1: Quantification of NDMA in a Drug Substance by LC-MS/MS
Objective: To determine the concentration of NDMA in a drug substance sample.
Materials and Reagents:
-
NDMA analytical standard
-
NDMA-d6 (deuterated internal standard)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Methanol (LC-MS grade)
-
Drug substance sample
-
Volumetric flasks, pipettes, and vials
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
Procedure:
-
Standard and Internal Standard Preparation:
-
Prepare a stock solution of NDMA (e.g., 1 µg/mL) in methanol.
-
Prepare a stock solution of NDMA-d6 (e.g., 1 µg/mL) in methanol.
-
Prepare a series of calibration standards by serially diluting the NDMA stock solution with a suitable diluent (e.g., 1% formic acid in water) to cover the expected concentration range.
-
Prepare a working internal standard solution (e.g., 10 ng/mL of NDMA-d6) in the diluent.
-
-
Sample Preparation:
-
Accurately weigh approximately 80 mg of the drug substance into a 2 mL centrifuge tube.
-
Add a known volume of the diluent (e.g., 1188 µL).
-
Add a small, precise volume of the internal standard solution (e.g., 12 µL of 10 µg/mL NDMA-d6).
-
Vortex the sample for 20 minutes to ensure complete dissolution.
-
Centrifuge the sample to pellet any undissolved material.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: A suitable C18 or polar-embedded column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: A suitable gradient to separate NDMA from the API and other matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
NDMA: Monitor appropriate precursor > product ion transitions (e.g., m/z 75.1 > 43.1).
-
NDMA-d6: Monitor appropriate precursor > product ion transitions (e.g., m/z 81.1 > 46.1).
-
-
Optimize MS parameters (e.g., collision energy, cone voltage) for maximum signal intensity.
-
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of NDMA to NDMA-d6 against the concentration of the calibration standards.
-
Determine the concentration of NDMA in the sample by interpolating its peak area ratio from the calibration curve.
-
Calculate the final concentration of NDMA in the drug substance (e.g., in ng/g or ppm).
-
Caption: Workflow for NDMA quantification in a drug substance.
Mitigation Strategies
To control the formation of NDMA in pharmaceutical products, several mitigation strategies can be employed:
-
Control of Raw Materials: Implement stringent controls on the levels of nitrite impurities in excipients and DMA in solvents and reagents.
-
Process Optimization: Modify synthetic or manufacturing processes to avoid conditions that favor nitrosamine formation (e.g., avoid high temperatures and acidic conditions where precursors are present).
-
Use of Scavengers: Introduce antioxidants such as ascorbic acid or alpha-tocopherol into the formulation, which can act as nitrite scavengers.[3]
-
pH Adjustment: Increasing the pH of the formulation can help to inhibit the nitrosation reaction.[3]
Conclusion
The formation of NDMA from pharmaceutical impurities is a significant concern for patient safety and requires careful management throughout the drug development and manufacturing lifecycle. A thorough understanding of the formation pathways, coupled with the implementation of robust analytical methods for quantification and effective mitigation strategies, is essential to ensure the quality and safety of pharmaceutical products. The protocols and information provided in these application notes serve as a guide for researchers and professionals working to address this critical issue.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. biopharmaspec.com [biopharmaspec.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fda.gov [fda.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]
- 12. fda.gov [fda.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Accurate NDMA Measurement by Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-nitrosodimethylamine (NDMA) is a potent mutagenic and carcinogenic compound classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC).[1] Its detection in pharmaceuticals, drinking water, and food products has prompted stringent regulatory limits and necessitated highly accurate and sensitive analytical methods for its quantification. Isotope Dilution Mass Spectrometry (IDMS) has emerged as the gold standard for this purpose.
This document provides detailed application notes and experimental protocols for the accurate measurement of NDMA using IDMS coupled with Liquid Chromatography (LC-MS/MS) or Gas Chromatography (GC-MS/MS). The principle of IDMS involves spiking a sample with a known amount of a stable, isotopically labeled version of the analyte (e.g., NDMA-d6).[2] This internal standard behaves almost identically to the native NDMA during sample preparation and analysis, correcting for variations in extraction recovery, matrix effects, and instrument response. This ensures a high degree of accuracy and precision, which is critical for regulatory compliance and risk assessment.[3]
Principle of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry is a method of quantitative analysis that relies on the addition of a known amount of an isotopically enriched standard of the analyte to the sample. The isotopically labeled standard is chemically identical to the analyte and therefore experiences the same losses during sample preparation and ionization efficiencies in the mass spectrometer. By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard, the concentration of the native analyte in the original sample can be accurately calculated. This approach minimizes errors associated with sample matrix interference and variations in analytical conditions.[2]
Metabolic Activation Pathway of NDMA
Understanding the metabolic fate of NDMA is crucial in toxicology and drug development. NDMA itself is not the ultimate carcinogen. It requires metabolic activation, primarily by cytochrome P450 enzymes (specifically CYP2E1) in the liver.[1] This process, known as α-hydroxylation, forms an unstable intermediate that spontaneously decomposes to yield formaldehyde and a highly reactive methyldiazonium ion.[1][4] This ion is a powerful alkylating agent that can methylate DNA, forming adducts that, if not repaired, can lead to mutations and the initiation of cancer.[1][5] A minor detoxification pathway, denitrosation, also exists.[4]
Figure 1. Metabolic activation and detoxification pathways of NDMA.
Experimental Workflow for NDMA Analysis
The general workflow for NDMA analysis using isotope dilution mass spectrometry involves several key stages, from sample receipt to final data reporting. Each step is critical for achieving accurate and reliable results.
Figure 2. General experimental workflow for IDMS analysis of NDMA.
Quantitative Data Summary
The following tables summarize typical performance characteristics of validated IDMS methods for NDMA quantification in various matrices. These values demonstrate the high sensitivity and accuracy of the technique.
Table 1: Method Detection and Quantification Limits
| Matrix | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
|---|---|---|---|---|
| Drinking Water | EPA Method 521 (GC-MS/MS) | 0.28 ng/L | 1.6 ng/L | [6] |
| Valsartan Drug Product | LC-MS/MS | 0.08 ppm | 0.2 ppm | [7] |
| Ranitidine Drug Product | LC-MS/MS | 0.3 ng/mL (0.01 ppm) | 1.0 ng/mL (0.033 ppm) | [8] |
| Meat Products | GC-MS/MS | - | 0.3-0.4 µg/kg |[3] |
Table 2: Accuracy and Precision Data
| Matrix | Spiked Concentration | Accuracy (Recovery %) | Precision (RSD %) | Reference |
|---|---|---|---|---|
| Meat Products | 0.5, 1, 10 µg/kg | 95 - 110% | 5 - 11% | [3] |
| Various Pharmaceuticals | Quality Control Levels | 85 - 115% | < 10% | [9] |
| Drinking Water | - | - | 4% (replicates) |[10] |
Experimental Protocols
Protocol 1: NDMA in Pharmaceutical Tablets (e.g., Ranitidine, Valsartan) by LC-MS/MS
This protocol is a generalized procedure based on methods for analyzing NDMA in solid dosage forms.[7][11][12]
1. Materials and Reagents
-
NDMA reference standard
-
NDMA-d6 internal standard (ISTD)
-
LC-MS grade methanol, water, and formic acid
-
Homogenizer (e.g., mortar and pestle or tablet crusher)
-
Vortex mixer, ultrasonic bath, centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
UHPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole) with an APCI or ESI source
2. Standard Preparation
-
Stock Solutions: Prepare individual stock solutions of NDMA and NDMA-d6 in methanol (e.g., 1000 µg/mL).
-
Intermediate Standards: Prepare intermediate dilutions from the stock solutions.
-
Internal Standard Spiking Solution: Dilute the NDMA-d6 stock to a working concentration (e.g., 500 ng/mL in methanol).[11]
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the NDMA working solution into a blank matrix or solvent, followed by the addition of a fixed amount of the ISTD solution. A typical range is 1.0 - 100 ng/mL.[8]
3. Sample Preparation
-
Weigh and crush a sufficient number of tablets to obtain a representative homogenized powder.
-
Accurately weigh approximately 100 mg of the homogenized powder into a 15 mL centrifuge tube.[11]
-
Add a precise volume of the ISTD solution (e.g., 200 µL of 500 ng/mL NDMA-d6).[11]
-
Add extraction solvent (e.g., 300 µL of methanol followed by 9.5 mL of water).[11]
-
Vortex the sample vigorously for 1 minute.
-
Extract the sample in an ultrasonic bath for 5-10 minutes.[11]
-
Centrifuge the sample at high speed (e.g., 4500 rpm) for 15 minutes to pellet the excipients.[8][12]
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
4. LC-MS/MS Conditions (Example)
-
Column: C18 reverse-phase column (e.g., Waters HSS-T3, 100 x 3.0mm, 1.8 µm).[7]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Methanol or Acetonitrile.
-
Gradient: A suitable gradient to separate NDMA from the drug substance and other interferences.
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
NDMA transition (Quantifier): e.g., m/z 75.1 → 43.1
-
NDMA transition (Qualifier): e.g., m/z 75.1 → 58.1
-
NDMA-d6 transition: e.g., m/z 81.1 → 46.1
-
5. Quantification
-
Integrate the peak areas for the NDMA and NDMA-d6 quantifier ions.
-
Calculate the peak area ratio (NDMA / NDMA-d6) for all standards and samples.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of NDMA in the samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: NDMA in Drinking Water by SPE and GC-MS/MS (Based on EPA Method 521 Principles)
This protocol outlines the key steps for solid-phase extraction (SPE) followed by GC-MS/MS analysis, a common method for environmental water samples.[6][13]
1. Materials and Reagents
-
NDMA reference standard and NDMA-d6 internal standard
-
GC-grade dichloromethane (DCM)
-
Solid Phase Extraction (SPE) cartridges (e.g., activated coconut charcoal or Ambersorb).[14]
-
Nitrogen evaporator
-
GC system coupled to a tandem mass spectrometer (e.g., triple quadrupole)
2. Standard Preparation
-
Prepare stock, intermediate, and calibration standards in dichloromethane, similar to the LC-MS/MS protocol. The calibration range should be appropriate for trace-level detection (e.g., 1-100 ng/L).
3. Sample Preparation
-
Collect a 500 mL water sample in a clean glass bottle.
-
Spike the sample with a known amount of NDMA-d6 internal standard.
-
Condition the SPE cartridge according to the manufacturer's instructions, typically with DCM followed by methanol and then reagent water.
-
Pass the entire 500 mL water sample through the SPE cartridge at a controlled flow rate (e.g., 10-15 mL/min).
-
After loading, dry the cartridge thoroughly under vacuum or with nitrogen gas.
-
Elute the trapped analytes from the cartridge with a small volume of dichloromethane (e.g., 2 x 5 mL).
-
Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.
-
Transfer the final extract to a GC vial for analysis.
4. GC-MS/MS Conditions (Example)
-
Column: A suitable capillary column for nitrosamine analysis (e.g., DB-624 or equivalent).
-
Injection: Large Volume Injection (LVI) to enhance sensitivity.
-
Carrier Gas: Helium.
-
Ionization: Chemical Ionization (CI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of characteristic precursor-to-product ion transitions for NDMA and NDMA-d6.
5. Quantification
-
The quantification process is analogous to the LC-MS/MS method, using the ratio of the native NDMA signal to the NDMA-d6 signal and comparing it against a calibration curve.
Conclusion
Isotope Dilution Mass Spectrometry is an indispensable tool for the accurate and reliable quantification of NDMA in a variety of matrices, including pharmaceuticals and drinking water. The use of a stable isotope-labeled internal standard effectively compensates for analytical variability, ensuring data of the highest quality for regulatory submissions, quality control, and public health protection. The protocols provided herein offer a robust framework for laboratories to develop and validate their own methods for NDMA analysis.
References
- 1. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation of N-nitrosodimethylamine from drug substances using solid-phase extraction-liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. researchgate.net [researchgate.net]
- 6. canada.ca [canada.ca]
- 7. edqm.eu [edqm.eu]
- 8. fda.gov [fda.gov]
- 9. A comprehensive approach for N-nitrosamine determination in pharmaceuticals using a novel HILIC-based solid phase extraction and LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-nitrosodimethylamine in drinking water using a rapid, solid-phase extraction method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. edqm.eu [edqm.eu]
- 12. mac-mod.com [mac-mod.com]
- 13. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 14. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]
Troubleshooting & Optimization
Overcoming matrix effects in NDMA analysis by LC-MS
Welcome to the technical support center for N-Nitrosodimethylamine (NDMA) analysis using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in their experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during NDMA analysis, offering potential causes and solutions in a question-and-answer format.
Q1: I'm observing poor sensitivity and low signal-to-noise for my NDMA peak. What could be the cause and how can I improve it?
A1: Low sensitivity is a common issue often linked to matrix effects, where co-eluting compounds from the sample matrix suppress the ionization of NDMA. Here are several potential causes and troubleshooting steps:
-
Ion Suppression from Matrix Components: The most common cause is interference from the sample matrix.
-
Solution 1: Improve Sample Preparation: Employ more rigorous sample cleanup techniques to remove interfering components before LC-MS analysis. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are effective at isolating analytes from complex matrices.[1]
-
Solution 2: Optimize Chromatography: Ensure chromatographic separation of NDMA from the bulk of the matrix components. Co-elution of the Active Pharmaceutical Ingredient (API) with the target analyte can lead to ionization effects.[2] Experiment with different column chemistries, such as a biphenyl stationary phase which can offer better retention for NDMA compared to a standard C18 column.[3] Modifying the gradient elution program can also help resolve NDMA from interfering peaks.
-
Solution 3: Dilute the Sample: A simple first step is to dilute the sample extract. This can reduce the concentration of matrix components, thereby minimizing their impact on ionization.[4] However, be mindful that this will also dilute your analyte, so this approach is best when your initial analyte concentration is sufficiently high.
-
-
Suboptimal Instrument Parameters: The mass spectrometer settings may not be optimized for NDMA in your specific matrix.
-
Solution 1: Optimize Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to matrix effects than Electrospray Ionization (ESI) for NDMA analysis and can provide a more robust ionization step.[2][5][6] If using ESI, meticulous optimization of source parameters is critical.
-
Solution 2: Optimize Gas Settings: Adjusting gas flows can significantly impact sensitivity. For instance, increasing the curtain gas pressure can reduce background noise and improve the limit of quantitation (LOQ).[3] Similarly, optimizing the cone gas flow rate can help reduce the presence of solvent clusters and other interfering ions, leading to improved signal-to-noise.[7]
-
Solution 3: Instrument Cleaning: High matrix loads can contaminate the mass spectrometer, leading to decreased sensitivity over time.[3] Regular cleaning of the ion source is crucial.
-
Below is a general workflow for troubleshooting low sensitivity in NDMA analysis.
Q2: My results are not reproducible, and I see significant variability between injections of the same sample. What could be the problem?
A2: Poor reproducibility is often a symptom of inconsistent matrix effects or sample preparation.
-
Inconsistent Sample Cleanup: Variability in your sample preparation can lead to differing levels of matrix components in each vial.
-
Solution: Automate the sample preparation process if possible. If performing manually, ensure consistent execution of each step, particularly for techniques like SPE or LLE.
-
-
Matrix Buildup on the Column: Over time, matrix components can accumulate on the analytical column, leading to shifting retention times and altered peak shapes.
-
Solution: Implement a column wash step at the end of each run or batch to elute strongly retained matrix components. Regularly replacing the guard column can also help protect the analytical column.
-
-
Use of an Internal Standard: The absence of a suitable internal standard can make it difficult to correct for variations.
-
Solution: The most effective way to correct for matrix effects and improve reproducibility is to use a stable isotope-labeled internal standard (SIL-IS) for NDMA (e.g., NDMA-d6).[8] The SIL-IS co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for accurate correction.[8]
-
The diagram below illustrates the principle of using a stable isotope-labeled internal standard.
Q3: I suspect matrix effects are impacting my quantification, but how can I confirm and quantify this effect?
A3: There are established methods to evaluate the extent of matrix effects.
-
Post-Column Infusion: This method provides a qualitative assessment of ion suppression or enhancement across the chromatographic run.
-
Methodology: A standard solution of the analyte is continuously infused into the mobile phase stream after the analytical column. A blank matrix sample is then injected. Any dip or rise in the baseline signal at the retention time of co-eluting matrix components indicates ion suppression or enhancement, respectively.[4]
-
-
Post-Extraction Spike: This is a quantitative approach to determine the percentage of matrix effect.
-
Methodology: Compare the peak area of an analyte spiked into a pre-extracted blank matrix sample with the peak area of the same analyte concentration in a pure solvent.
-
Calculation: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100. A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
-
Frequently Asked Questions (FAQs)
Q1: What are "matrix effects" in LC-MS analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[9] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the analysis.[9][10]
Q2: Which sample preparation techniques are most effective for reducing matrix effects in NDMA analysis?
A2: The choice of sample preparation technique depends on the complexity of the matrix.
-
Solid-Phase Extraction (SPE): Highly effective for cleaning up complex samples by selectively retaining the analyte while washing away interfering matrix components.[1]
-
Liquid-Liquid Extraction (LLE): Another robust technique for separating the analyte from the matrix based on differential solubility.[1]
-
Protein Precipitation: Commonly used for biological samples like plasma or serum to remove proteins, which are a major source of matrix effects.
Q3: When should I use APCI instead of ESI for NDMA analysis?
A3: Atmospheric Pressure Chemical Ionization (APCI) is generally recommended for NDMA analysis, especially in complex matrices, because it is less prone to matrix-based ionization effects compared to Electrospray Ionization (ESI).[2][5][6] ESI is a solution-based ionization technique, making it more susceptible to competition for charge from co-eluting matrix components.[7] APCI, being a gas-phase ionization technique, is often more robust in such scenarios.[4][7]
Q4: Can I just use matrix-matched calibration standards to compensate for matrix effects?
A4: Yes, using matrix-matched calibration standards is a valid approach to compensate for matrix effects.[8] This involves preparing your calibration standards in a blank matrix that is identical to your samples. This ensures that the standards and samples experience the same degree of ion suppression or enhancement. However, obtaining a truly blank matrix can be challenging, especially in drug product analysis.[5] In such cases, the standard addition method or the use of a stable isotope-labeled internal standard are preferred alternatives.[5][8]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for NDMA in a Drug Product Matrix
This is a general protocol and may require optimization for your specific drug product.
-
Sample Preparation: Weigh and dissolve the drug product in an appropriate solvent (e.g., methanol or a water/organic mixture).[3] Centrifuge to pellet any insoluble excipients.
-
SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., a polymeric reversed-phase sorbent) by passing conditioning solvents as recommended by the manufacturer (typically methanol followed by water).
-
Sample Loading: Load the supernatant from the sample preparation step onto the conditioned SPE cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar interferences while retaining NDMA.
-
Elution: Elute NDMA from the cartridge using a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase or a compatible solvent for LC-MS injection.
The workflow for this SPE protocol is visualized below.
Protocol 2: Method of Standard Addition for NDMA Quantification
This method is useful when a blank matrix is not available and helps to correct for proportional matrix effects.
-
Sample Preparation: Prepare the sample extract as you normally would.
-
Aliquoting: Divide the sample extract into at least four equal aliquots.
-
Spiking:
-
Leave one aliquot unspiked (this is your unknown).
-
Spike the remaining aliquots with increasing, known concentrations of an NDMA standard. The spike levels should be chosen to bracket the expected concentration of NDMA in the sample.
-
-
Analysis: Analyze all aliquots by LC-MS.
-
Data Analysis:
-
Create a calibration curve by plotting the measured peak area on the y-axis against the added concentration of the standard on the x-axis.
-
Perform a linear regression on the data points.
-
The absolute value of the x-intercept of the regression line is the concentration of NDMA in the original, unspiked sample.
-
Data Summary Tables
Table 1: Comparison of Ionization Techniques for NDMA Analysis
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Principle | Solution-phase ionization | Gas-phase ionization[4] |
| Susceptibility to Matrix Effects | Higher, more prone to ion suppression[11] | Lower, generally more robust for complex matrices[2][5][7] |
| Typical Analytes | Polar to moderately polar compounds | Less polar, volatile, and semi-volatile compounds |
| Recommendation for NDMA | Can be used, but requires extensive optimization and cleanup[6] | Preferred method for robust, routine analysis[2][6] |
Table 2: Effectiveness of Different Strategies to Mitigate Matrix Effects
| Strategy | Principle | Effectiveness | Key Considerations |
| Sample Dilution | Reduces concentration of interfering matrix components.[4] | Simple and effective for moderate matrix effects. | Reduces analyte concentration, potentially impacting LOQ.[11] |
| Improved Sample Cleanup (SPE/LLE) | Removes matrix components prior to analysis. | Highly effective, can significantly reduce ion suppression. | Can be time-consuming and may require method development. |
| Chromatographic Separation | Resolves analyte from co-eluting interferences.[3] | Crucial for minimizing matrix effects at the source. | Requires careful column selection and gradient optimization. |
| Matrix-Matched Calibration | Compensates for matrix effects by preparing standards in blank matrix.[8] | Effective if a true blank matrix is available. | Difficult to obtain a truly blank matrix for many sample types.[5] |
| Stable Isotope Dilution (SID) | Uses a labeled internal standard that co-elutes and experiences the same matrix effects.[8] | Considered the "gold standard" for correcting matrix effects.[8] | Can be expensive due to the cost of labeled standards.[8] |
| Standard Addition | Quantifies analyte by spiking known amounts into the sample itself.[10] | Very effective for correcting proportional matrix effects when a blank matrix is unavailable. | More labor-intensive as it requires multiple analyses per sample. |
References
- 1. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. sciex.jp [sciex.jp]
- 3. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciex.com [sciex.com]
- 6. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. DSpace [research-repository.griffith.edu.au]
Improving sensitivity of NDMA detection in complex samples
Welcome to the technical support center for N-nitrosodimethylamine (NDMA) analysis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to enhance the sensitivity and accuracy of NDMA detection in complex samples.
Frequently Asked Questions (FAQs)
Q1: What is NDMA, and why is its sensitive detection critical?
N-nitrosodimethylamine (NDMA) is a semi-volatile organic compound classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC).[1][2] It can form as a byproduct during industrial processes and the manufacturing of pharmaceutical products.[1][3][4] Due to its potential cancer risk even at low levels of exposure, regulatory bodies like the FDA have set stringent acceptable daily intake limits, such as 96 ng/day for ranitidine products.[5] Therefore, highly sensitive and selective analytical methods are required to detect and quantify NDMA at trace levels to ensure consumer and patient safety.[3][6]
Q2: What are the primary analytical techniques used for NDMA detection?
The most common and reliable techniques for NDMA analysis are chromatography-based methods coupled with mass spectrometry. These include:
-
Gas Chromatography-Mass Spectrometry (GC-MS) and GC-Tandem Mass Spectrometry (GC-MS/MS): These are well-established methods, often employing techniques like headspace injection for volatile nitrosamines.[7][8] GC coupled with high-resolution mass spectrometry (HRMS), such as Orbitrap technology, offers excellent sensitivity and selectivity, helping to distinguish NDMA from matrix interferences.[1][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-Tandem Mass Spectrometry (LC-MS/MS): LC-based methods are preferred for some samples as they avoid the high temperatures of GC inlets, which can cause artificial formation of NDMA from certain drug substances like ranitidine.[3][10] LC-HRMS is also a powerful tool for this application.[11]
Q3: What are the main challenges in achieving high sensitivity for NDMA in complex matrices like pharmaceuticals?
Detecting NDMA at trace levels is challenging due to several factors:
-
Matrix Effects: Complex sample matrices (e.g., active pharmaceutical ingredients (APIs), excipients) can interfere with the analysis, causing ion suppression or enhancement in the mass spectrometer, which leads to inaccurate quantification.[6][12][13][14]
-
Low Analyte Concentration: NDMA is often present at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels, requiring highly sensitive instrumentation.
-
Interferences: Background ions or co-eluting compounds from the matrix can have the same mass-to-charge ratio as NDMA, leading to false positives.[1][9] High-resolution instruments are often needed to resolve these interferences.[9]
-
Analyte Volatility and Loss: NDMA is a small, volatile molecule, and can be lost during sample preparation steps that involve evaporation.[13]
-
Artifact Formation: High temperatures in GC injection ports can cause the degradation of some drug molecules (e.g., ranitidine) leading to the artificial formation of NDMA.[6][10]
Troubleshooting Guide
This guide addresses specific issues encountered during NDMA analysis.
Problem: High Background Noise or Matrix Interference
-
Possible Causes:
-
Solutions:
-
Instrument Optimization: For LC-MS, increase the curtain gas pressure to reduce system contamination and background noise.[12]
-
High-Resolution Mass Spectrometry (HRMS): Use HRMS (e.g., GC-Orbitrap) to achieve high resolving power, which can separate the NDMA signal from background ions.[1][9] For example, a resolving power of at least 7,000 is needed to separate the NDMA molecular ion (m/z 74.04747) from common background ions like silicone (m/z 74.0469).[9]
-
Tandem Mass Spectrometry (MS/MS): Employ MS/MS with Multiple Reaction Monitoring (MRM) to increase selectivity and reduce background noise.[2]
-
Sample Preparation: Implement a robust sample cleanup procedure, such as Solid-Phase Extraction (SPE), to remove interfering matrix components before analysis.[12][16]
-
System Blank Analysis: Regularly analyze blank samples to check for contamination in the analytical system.[15]
-
Problem: Poor Sensitivity or Low Analyte Signal
-
Possible Causes:
-
Solutions:
-
Optimize Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often preferred over Electrospray Ionization (ESI) for NDMA analysis as it is generally less susceptible to matrix effects.[13][17]
-
Improve Sample Preparation: Use an effective extraction technique like Solid-Phase Extraction (SPE) to concentrate the analyte and remove matrix components.[18][19] Automated sample preparation can improve reproducibility.[20]
-
Chromatography: Select an appropriate chromatography column. A biphenyl stationary phase often provides better retention for NDMA compared to a standard C18 column.[12]
-
Standard Addition: If a blank matrix is unavailable for creating matched calibration standards, use the standard addition method for quantification to compensate for matrix effects.[17]
-
Problem: Low or Inconsistent Recovery
-
Possible Causes:
-
Solutions:
-
Use Isotope-Labeled Internal Standards: Incorporate an isotopically labeled internal standard (e.g., NDMA-d6) at the beginning of the sample preparation process.[16] This allows for the correction of analyte loss during extraction and analysis.
-
Optimize SPE Method: Ensure the SPE cartridge material (e.g., coconut charcoal) and elution solvents are optimized for NDMA.[16][18] Automated SPE can improve consistency.[16]
-
Avoid Evaporation: Minimize or avoid solvent evaporation steps where possible. If concentration is necessary, use a gentle stream of nitrogen at room temperature.
-
Check Recovery in Different Matrices: Validate the extraction method by performing spike recovery experiments in various matrices (e.g., reagent water, wastewater, drug product placebo).[16][18]
-
Problem: Chromatographic Issues (Poor Peak Shape, Shifting Retention Time)
-
Possible Causes:
-
Solutions:
-
Dilution: Dilute the sample extract to reduce the concentration of matrix components being injected onto the column.
-
Sample Cleanup: Use a cleanup procedure like centrifugation and filtration to remove insoluble materials.[12]
-
Optimize Chromatography: Test different column phases. A biphenyl or polar-embedded phase may offer better retention and peak shape for the polar NDMA molecule than a traditional C18 phase.[12] Ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions.[12]
-
Data Summary: NDMA Detection Capabilities
The following table summarizes the performance of various analytical methods for NDMA detection across different sample types.
| Analytical Method | Sample Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| GC-Orbitrap MS | Drinking Water | 0.1 ng/L | - | [1][9] |
| GC-Triple Quadrupole MS (PCI) | Water | 0.20 ng/L (ppt) | 0.56 ng/L (ppt) | |
| LC-MS/MS (APCI) | Ranitidine (Drug Product) | - | 0.75 ng/mL (ppb) | [21] |
| GC-MS/SIM (SPE) | Pharmaceuticals | - | 16 ng/kg | [19] |
| HPLC-FLD (Derivatization) | Lisinopril (API) | 4.7 ng/mL | - | [22] |
| GC-MS/MS | Water | 0.26 ng/L | - | [23] |
Note: LOD/LOQ values are highly dependent on the specific instrument, method, and matrix. The values presented are for comparison purposes.
Experimental Protocols & Visualizations
Protocol 1: Solid-Phase Extraction (SPE) for NDMA in Water
This protocol is based on methodologies similar to U.S. EPA Method 521 for concentrating nitrosamines from aqueous samples.[18]
-
Sample Preservation: If required, add a dechlorinating agent and a preservative to the water sample to prevent NDMA degradation.
-
Internal Standard Spiking: Spike the sample (typically 500 mL) with an isotopically labeled internal standard (e.g., NDMA-d6) to monitor extraction efficiency.
-
Cartridge Conditioning: Condition an activated coconut charcoal SPE cartridge by sequentially passing 5 mL of dichloromethane (DCM), 5 mL of methanol, and 10 mL of reagent water through it.[16]
-
Sample Loading: Load the water sample onto the conditioned SPE cartridge at a controlled flow rate (e.g., 15 mL/min).[16]
-
Cartridge Rinsing & Drying: Rinse the cartridge with reagent water and then dry it completely using a stream of nitrogen gas for at least 10 minutes.[16]
-
Elution: Elute the trapped analytes from the cartridge with a small volume of DCM (e.g., 10 mL).[16]
-
Concentration: If necessary, concentrate the eluate to a final volume (e.g., 0.5-1.0 mL) under a gentle stream of nitrogen at room temperature.
-
Analysis: The final extract is now ready for analysis by GC-MS/MS or another suitable technique.
Caption: General workflow for Solid-Phase Extraction (SPE) of NDMA from water samples.
Protocol 2: LC-MS/MS Analysis of Pharmaceutical Products
This protocol outlines a general approach for analyzing NDMA in solid dosage forms.
-
Sample Preparation:
-
Weigh approximately 100-300 mg of homogenized or powdered drug product into a centrifuge tube.[15][21]
-
Add a known volume of an appropriate solvent (e.g., methanol, or a water/methanol mixture).[15][21] The choice of solvent may need to be optimized for each specific drug product to ensure complete dissolution of the API and extraction of NDMA.[14]
-
Add the internal standard solution (e.g., NDMA-d6).[15]
-
Vortex and/or sonicate the sample to ensure thorough extraction.
-
-
Cleanup:
-
Centrifuge the sample to pellet insoluble excipients.
-
Filter the supernatant through a 0.22 µm syringe filter (PVDF is common) into an HPLC vial.[10]
-
-
LC-MS/MS Conditions:
-
Column: A column that provides good retention for small polar molecules, such as a biphenyl or HSS T3 phase, is recommended.[12][21]
-
Mobile Phase: A typical mobile phase consists of a gradient of water and methanol or acetonitrile with a modifier like formic acid.
-
Ionization: Use Atmospheric Pressure Chemical Ionization (APCI) in positive mode, as it is often more robust against matrix effects for NDMA analysis.[13]
-
Detection: Monitor at least two MRM transitions for NDMA and its labeled internal standard to ensure accurate identification and quantification.
-
Caption: Workflow for preparing and analyzing NDMA in solid pharmaceutical products.
Troubleshooting Logic for Low NDMA Sensitivity
This diagram provides a logical workflow for diagnosing and solving issues related to poor analytical sensitivity.
Caption: A decision tree for troubleshooting low sensitivity in NDMA analysis.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. shimadzu.com [shimadzu.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitrosamines Impurity Challenges [qualityexecutivepartners.com]
- 6. pmda.go.jp [pmda.go.jp]
- 7. anchem.pl [anchem.pl]
- 8. Development of a Sensitive Screening Method for Simultaneous Determination of Nine Genotoxic Nitrosamines in Active Pharmaceutical Ingredients by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gcms.cz [gcms.cz]
- 10. fda.gov [fda.gov]
- 11. Quantitative Analysis of Nitrosamine Impurities using LC-MS Methods from the United States Pharmacopeia General Chapter <1469> [bioforumconf.com]
- 12. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 13. sciex.jp [sciex.jp]
- 14. theanalyticalscientist.com [theanalyticalscientist.com]
- 15. edqm.eu [edqm.eu]
- 16. americanlaboratory.com [americanlaboratory.com]
- 17. sciex.com [sciex.com]
- 18. Method development for the analysis of N-nitrosodimethylamine and other N-nitrosamines in drinking water at low nanogram/liter concentrations using solid-phase extraction and gas chromatography with chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. waters.com [waters.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
Preventing artifactual formation of NDMA during sample preparation
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the artifactual formation of N-nitrosodimethylamine (NDMA) during sample preparation for analysis.
Troubleshooting Guide
This guide addresses common issues encountered during NDMA analysis that may be related to artifactual formation.
| Issue | Potential Cause | Recommended Action |
| Unexpectedly high NDMA levels in samples compared to blanks or historical data. | Artifactual formation during sample preparation due to the presence of precursors (secondary/tertiary amines and nitrites). | 1. Review Sample Matrix: Identify potential sources of amines (e.g., API degradation, excipients like HPMC) and nitrites (impurities in excipients).[1] 2. Incorporate a Quenching Agent: Add a nitrite scavenger such as ascorbic acid or ammonium sulfamate to the sample preparation solvent.[2] 3. Optimize pH: Adjust the sample extraction pH to be neutral or slightly basic to minimize the nitrosation reaction, which is favored under acidic conditions.[3] 4. Control Temperature: Perform sample preparation steps at reduced temperatures to slow down the reaction kinetics of NDMA formation.[4][5] |
| High variability in NDMA results between replicate samples. | Inconsistent reaction conditions or inhomogeneous distribution of precursors within the sample matrix. | 1. Ensure Homogeneity: Thoroughly homogenize the sample material before weighing and extraction. 2. Standardize Procedures: Maintain consistent timing, temperature, and pH across all sample preparations. 3. Pre-treat with Quenchers: Add the quenching agent at the very beginning of the sample preparation process to immediately inhibit any potential reactions. |
| NDMA detected in a product where it is not expected. | Contamination from laboratory environment or artifactual formation during analysis. | 1. Analyze Blanks: Process method blanks alongside samples to rule out environmental contamination. Ambient air can be a source of NDMA.[6] 2. Evaluate Analytical Method: The use of high temperatures in GC inlets can sometimes lead to artifactual formation. Consider using a validated LC-MS/MS method which typically uses lower temperatures.[7] 3. Change Extraction Solvent: Dichloromethane (DCM) has been shown to promote in-situ NDMA formation.[1] Consider alternative solvents like methanol or acetonitrile.[1] |
| Decreasing NDMA recovery over time in prepared samples. | Degradation of NDMA in the analytical solution. | 1. Protect from Light: Store prepared samples in amber vials to prevent photodegradation of NDMA. 2. Analyze Promptly: Analyze samples as soon as possible after preparation. If storage is necessary, keep them at a low temperature (e.g., 4°C). |
Frequently Asked Questions (FAQs)
Q1: What are the primary precursors for artifactual NDMA formation?
A1: The primary precursors are secondary or tertiary amines and a nitrosating agent.[8] Dimethylamine (DMA) is a common secondary amine precursor that can be present as an impurity in active pharmaceutical ingredients (APIs) or can be a degradation product.[9] Nitrites, often found as trace impurities in various pharmaceutical excipients, can act as nitrosating agents, especially under acidic conditions where they form nitrous acid.[3][8]
Q2: How does pH influence the artifactual formation of NDMA?
A2: The formation of NDMA is highly pH-dependent. The reaction between an amine and a nitrite is catalyzed by acidic conditions, which facilitate the formation of the nitrosating agent, nitrous acid (HNO₂).[3] Generally, as the pH decreases, the rate of nitrosation increases. Therefore, maintaining neutral to basic conditions during sample preparation can significantly reduce the risk of artifactual NDMA formation.[3]
Q3: Can the temperature during sample preparation affect NDMA levels?
A3: Yes, temperature is a critical factor. Higher temperatures can accelerate the chemical reaction between amines and nitrosating agents, leading to increased NDMA formation.[4][5] It is recommended to conduct sample preparation at controlled or reduced temperatures to minimize this risk. Forced degradation studies at elevated temperatures have shown a significant increase in NDMA levels in certain drug products.[4][5]
Q4: What are quenching agents and how do they work?
A4: Quenching agents, also known as nitrosation inhibitors or scavengers, are chemical compounds that are added during sample preparation to prevent the formation of nitrosamines. They work by reacting with the nitrosating agents, primarily nitrites, rendering them unavailable to react with any secondary or tertiary amines present in the sample.[10]
Q5: Which quenching agents are most effective?
A5: Ascorbic acid (Vitamin C) and ammonium sulfamate are commonly used and effective nitrite scavengers.[2] Ascorbic acid has been shown to significantly reduce nitrosamine levels in tablet formulations.[10] The choice of quenching agent may depend on the specific sample matrix and analytical method.
Q6: Can the choice of extraction solvent contribute to artifactual NDMA formation?
A6: Yes, the extraction solvent can play a significant role. The use of dichloromethane (DCM) has been linked to the in-situ formation of NDMA in sample extracts, potentially leading to falsely elevated results.[1] Alternative solvents such as methanol or acetonitrile are often recommended to mitigate this risk.[1]
Q7: Is a washing step necessary during sample preparation?
A7: Incorporating a water washing step after an initial extraction (e.g., with DCM) can be an effective method to remove water-soluble precursors like DMA and nitrite from the organic extract, thereby preventing subsequent NDMA formation.[11]
Data and Protocols
Quantitative Data Summary
Table 1: Influence of Temperature on NDMA Formation in Ranitidine Tablets
| Storage Condition | Duration | NDMA Concentration (ppm) - Brand A | NDMA Concentration (ppm) - Brand B |
| Initial | 0 weeks | 0.19 | 2.89 |
| 40°C / 75% RH | 8 weeks | 116 | 18 |
| 60°C | 1 week | Substantial Increase | Substantial Increase |
| Data sourced from a study on temperature-dependent formation of NDMA in ranitidine tablets.[4][5] |
Table 2: Nitrite Levels in Common Pharmaceutical Excipients
| Excipient | Nitrite Level (ppm) |
| Microcrystalline Cellulose (MCC) | Varies |
| Lactose | Varies |
| Povidone | Varies |
| Crospovidone | Varies |
| Sodium Starch Glycolate (SSG) | Up to 285.6 |
| Hydroxypropyl Cellulose (HPC) | As low as 0.9 |
| Reported levels of nitrites can vary significantly between different suppliers and batches.[12] |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of NDMA in Metformin Tablets with Artifact Prevention
This protocol is based on established methods for NDMA analysis in metformin and incorporates steps to prevent artifactual formation.[13]
-
Sample Homogenization: Crush a sufficient number of metformin tablets to obtain a fine, homogeneous powder.
-
Preparation of Extraction Solvent with Quencher: Prepare a solution of 80:20 (v/v) methanol:water. Add ascorbic acid to a final concentration of 0.1% (w/v) to act as a quenching agent.
-
Sample Weighing and Extraction:
-
Accurately weigh approximately 500 mg of the homogenized tablet powder into a 15 mL centrifuge tube.
-
Add 5.0 mL of the extraction solvent containing the quencher.
-
Vortex the tube for 1 minute to ensure the powder is fully wetted.
-
Place the tube on a mechanical shaker for 40 minutes at room temperature.
-
-
Centrifugation and Filtration:
-
Centrifuge the sample for 15 minutes at 4500 rpm to pellet the excipients.
-
Filter the supernatant through a 0.22 µm PVDF syringe filter. Discard the first 1 mL of the filtrate.
-
Transfer the remaining filtered sample into an HPLC vial for analysis.
-
-
LC-MS/MS Analysis:
-
LC System: UHPLC system.
-
Column: A suitable C18 reversed-phase column (e.g., 4.6 x 150 mm, 3 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: A suitable gradient to separate NDMA from metformin and other matrix components.
-
MS/MS System: Triple quadrupole mass spectrometer.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for NDMA and its isotopically labeled internal standard (e.g., NDMA-d6).
-
-
Quantitation: Quantify NDMA concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with certified reference standards.
Visualizations
Caption: Chemical pathway of artifactual NDMA formation.
Caption: Recommended workflow for NDMA analysis.
References
- 1. sciex.com [sciex.com]
- 2. Preventive action of vitamin C on nitrosamine formation. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Temperature-Dependent Formation of N-Nitrosodimethylamine during the Storage of Ranitidine Reagent Powders and Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of pre-oxidation on NDMA formation and the influence of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dsm-firmenich.com [dsm-firmenich.com]
- 9. In vivo stability of nitrite and nitrosamine formation in the dog stomach: effect of nitrite and amine concentration and of ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. edqm.eu [edqm.eu]
- 12. researchgate.net [researchgate.net]
- 13. edqm.eu [edqm.eu]
Technical Support Center: Optimizing S9 Activation Mix for In Vitro NDMA Metabolism Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with in vitro N-nitrosodimethylamine (NDMA) metabolism assays utilizing S9 activation mix.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme responsible for the metabolic activation of NDMA in vitro?
A1: The metabolic activation of NDMA is primarily catalyzed by the cytochrome P450 enzyme CYP2E1.[1][2][3][4] This enzyme facilitates the α-hydroxylation of NDMA, which is a critical step in its conversion to a mutagenic electrophile.[1][4] While other CYP isozymes may be involved, CYP2E1 is the most efficient at this reaction.[1][2]
Q2: Which species of S9 is recommended for NDMA metabolism assays?
A2: Hamster liver S9 is often more sensitive for detecting the mutagenicity of NDMA compared to rat liver S9.[5][6][7][8] Studies have shown that hamster liver S9 mix can induce positive mutagenic responses for NDMA in various bacterial strains where rat liver S9 may not.[5]
Q3: What is the optimal concentration of S9 to use in the activation mix?
A3: Generally, an S9 concentration of 10% (v/v) in the final S9 mix is recommended as a starting point.[9][10] While some protocols have explored concentrations up to 30%, higher concentrations (above 20%) can lead to cytotoxicity in the bacterial strains used in assays like the Ames test, potentially causing a reduction in the observed mutation frequency.[9][10] For NDMA specifically, a 20% rat S9 concentration was found to be effective in reaching the detection limit in certain bacterial strains.[9] However, increasing the S9 content does not always lead to a higher sensitivity.[9][10]
Q4: What are the essential components of the S9 activation mix and their typical concentrations?
A4: The S9 activation mix requires a source of reducing equivalents (NADPH) and cofactors to support the enzymatic activity of the cytochrome P450s. A typical S9 mix includes the S9 fraction, a buffer, and a cofactor mix.
Table 1: Typical Composition of S9 Activation Mix [11][12][13]
| Component | Final Concentration | Purpose |
| S9 Fraction | 10% - 30% (v/v) | Source of metabolic enzymes |
| NADP+ | 4 mM | Cofactor for NADPH regeneration |
| Glucose-6-Phosphate (G6P) | 5 mM - 25 mM | Substrate for NADPH regeneration |
| Magnesium Chloride (MgCl₂) | 8 mM | Cofactor for isocitrate dehydrogenase |
| Potassium Chloride (KCl) | 33 mM | Maintains ionic strength |
| Sodium Phosphate Buffer | 100 mM (pH 7.4) | Maintains physiological pH |
Q5: Should I use the plate incorporation or pre-incubation method for NDMA mutagenicity assays?
A5: The pre-incubation method is strongly recommended for testing N-nitrosamines like NDMA as it generally provides higher sensitivity.[5][6][7][14][15] This method involves incubating the test substance, bacterial strain, and S9 mix together for a short period (e.g., 30 minutes) before plating.[5][14]
Q6: Can the solvent used to dissolve NDMA affect the assay outcome?
A6: Yes, the choice of solvent is critical. While dimethyl sulfoxide (DMSO) is a common solvent, it can inhibit CYP2E1 activity, potentially leading to false-negative results for NDMA.[3][5] Water or methanol are often more appropriate vehicles for NDMA in these assays.[5][6][15]
Troubleshooting Guide
Problem 1: No or low mutagenic response observed with NDMA, a known mutagen.
| Possible Cause | Troubleshooting Step |
| Suboptimal S9 Species | Switch from rat S9 to hamster S9, as it has been shown to be more sensitive for NDMA activation.[5][6][7][8] |
| Inappropriate Assay Method | Ensure you are using the pre-incubation method, which is more sensitive for nitrosamines than the plate incorporation method.[5][6][7][14][15] |
| Inhibitory Solvent | If using DMSO, switch to water or methanol as the solvent for NDMA to avoid inhibition of CYP2E1.[3][5] |
| Incorrect S9 Concentration | Optimize the S9 concentration. While 10% is a good starting point, for NDMA, concentrations up to 20% might be necessary.[9] Avoid concentrations above 20% to prevent cytotoxicity.[9][10] |
| Inactive S9 Mix | Prepare the S9 mix fresh on the day of the experiment and always keep it on ice.[14] Verify the activity of the S9 lot with known positive controls that require metabolic activation, such as 2-anthramine or benzo[a]pyrene.[14] |
| Degraded Cofactors | Ensure the cofactors (NADP+, G6P) are stored correctly and are not expired. Prepare the cofactor solution fresh. |
Problem 2: High background or spontaneous reversion rates in control plates with S9.
| Possible Cause | Troubleshooting Step |
| Contaminated S9 | Check the S9 fraction for bacterial contamination. This can sometimes occur during preparation or handling.[16] |
| Trace Mutagens in S9 | While rare, the S9 itself could contain trace amounts of mutagens from the diet of the source animals. Test the S9 lot without any test compound to assess its intrinsic mutagenicity. |
| Interaction with Solvent | The solvent may be reacting with components of the S9 mix to form mutagenic substances. Run a solvent-only control with the S9 mix. |
Problem 3: Decreased mutagenic response at higher NDMA concentrations.
| Possible Cause | Troubleshooting Step |
| Cytotoxicity | High concentrations of NDMA or its metabolites may be toxic to the bacterial tester strains, leading to a decrease in the number of revertant colonies. Assess the cytotoxicity of your test substance at the concentrations used. |
| S9 Cytotoxicity | At higher S9 concentrations (above 20%), the S9 itself can become cytotoxic to the bacteria.[9][10] Consider reducing the S9 concentration if you observe this effect. |
| Enzyme Saturation | At very high substrate concentrations, the metabolic enzymes in the S9 fraction can become saturated.[1] This is less likely to be the primary cause of a decreasing response but is a possibility. |
Experimental Protocols
Protocol 1: Preparation of S9 Activation Mix (10% S9)
This protocol is for the preparation of a 10% S9 activation mix, a commonly used concentration.
Materials:
-
S9 fraction (from induced hamster or rat liver), stored at -80°C
-
Sterile, ice-cold 0.1 M sodium phosphate buffer (pH 7.4)
-
Cofactor solution (prepare fresh):
-
8 mM MgCl₂
-
33 mM KCl
-
5 mM Glucose-6-Phosphate (G6P)
-
4 mM NADP+
-
-
Sterile, deionized water
Procedure:
-
Thaw the S9 fraction rapidly in a 37°C water bath and immediately place it on ice.
-
On the day of the experiment, prepare the cofactor solution by dissolving the salts, G6P, and NADP+ in the required volume of sterile water. Keep the solution on ice.
-
To prepare 10 mL of 10% S9 mix, combine the following in a sterile tube on ice:
-
1 mL of S9 fraction
-
9 mL of cofactor solution
-
-
Mix gently by inverting the tube.
-
Keep the S9 activation mix on ice at all times and use it promptly.
Protocol 2: Enhanced Ames Test (Pre-incubation Method) for NDMA
This protocol is adapted from recommendations for testing N-nitrosamines to maximize sensitivity.[5][14]
Materials:
-
Bacterial tester strains (e.g., Salmonella typhimurium TA100, TA1535) cultured overnight to a density of 1-2 x 10⁹ cells/mL.[14]
-
NDMA solutions at various concentrations (dissolved in water or methanol).
-
Positive control (e.g., 2-anthramine for assays with S9 activation).[14]
-
Negative control (solvent vehicle).
-
10% S9 activation mix (prepared as in Protocol 1).
-
Molten top agar (maintained at 45°C).
-
Minimal glucose agar plates.
Procedure:
-
In sterile test tubes, add the following in order:
-
0.1 mL of the appropriate bacterial culture.
-
0.05 mL of the NDMA solution, positive control, or negative control.
-
0.5 mL of the 10% S9 activation mix.
-
-
Vortex the tubes gently and incubate them at 37°C for 30 minutes with gentle shaking.[14]
-
After incubation, add 2.0 mL of molten top agar to each tube.
-
Vortex briefly and immediately pour the contents onto the surface of minimal glucose agar plates.
-
Gently tilt and rotate the plates for even distribution and allow the top agar to solidify.
-
Invert the plates and incubate at 37°C for 48-72 hours.[14]
-
Count the number of revertant colonies on each plate.
Visualizations
Caption: Metabolic activation pathway of NDMA.
Caption: Experimental workflow for an NDMA Ames test.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Cytochrome P450 2E1 and 2A6 enzymes as major catalysts for metabolic activation of N-nitrosodialkylamines and tobacco-related nitrosamines in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of CYP2E1 in the Drug Metabolism or Bioactivation in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hesiglobal.org [hesiglobal.org]
- 5. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iprd.evalueserve.com [iprd.evalueserve.com]
- 8. toxicologie.nl [toxicologie.nl]
- 9. Metabolic activation of short-chain alkyl N-nitrosamines using Aroclor 1254 or phenobarbital/beta-naphthoflavone-induced rat or hamster S9 – A comparative analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic activation of short-chain alkyl N-nitrosamines using Aroclor 1254 or phenobarbital/beta-naphthoflavone-induced rat or hamster S9 - A comparative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Trinova Biochem | S9 liver extract is simulating the hepatic metabolic activation and designed for use in the Ames test [trinova.de]
- 14. benchchem.com [benchchem.com]
- 15. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting poor recovery of NDMA in solid-phase extraction
Welcome to our dedicated support center for researchers, scientists, and drug development professionals encountering challenges with the solid-phase extraction (SPE) of N-Nitrosodimethylamine (NDMA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve common issues leading to poor NDMA recovery in your experiments.
Frequently Asked Questions (FAQs) - Poor NDMA Recovery
Q1: What are the most common causes for low recovery of NDMA during solid-phase extraction?
Poor recovery of NDMA in SPE can be attributed to several factors throughout the extraction process. These include improper conditioning of the SPE cartridge, suboptimal sample loading flow rate, inappropriate wash solvent strength, incomplete elution of the analyte, or issues with the sorbent itself.[1][2][3][4][5] It is crucial to evaluate each step of your protocol to pinpoint the source of analyte loss.[3][4]
Q2: My NDMA recovery is inconsistent between samples. What could be the cause?
Inconsistent recovery, or poor reproducibility, can stem from several sources. One common issue is the drying of the SPE cartridge bed before the sample is loaded, which can be resolved by re-conditioning the cartridge.[2] Other factors include a sample loading flow rate that is too high, or an elution flow rate that is too fast.[2] Variability in sample matrix, especially in complex samples like wastewater or pharmaceutical formulations, can also lead to inconsistent results.[6][7][8]
Q3: I suspect my wash step is removing NDMA along with interferences. How can I prevent this?
If you suspect analyte loss during the wash step, your wash solvent may be too strong.[1][2] It's a common mistake to be overly cautious and use a weak wash solvent, resulting in a dirty extract. Conversely, a solvent that is too strong can elute the target analyte.[9] To resolve this, you can try reducing the strength of the wash solvent or using a different solvent with lower eluotropic strength.[2][3] It is recommended to test the collected wash fraction for the presence of NDMA to confirm this issue.
Q4: How does the drying step of the SPE cartridge affect NDMA recovery?
The drying step is critical for achieving good recovery. Inadequate drying can leave residual water in the cartridge, which can negatively impact the elution process, leading to inefficient and inconsistent recovery.[10][11] Conversely, excessive drying can also sometimes lead to the loss of volatile analytes like NDMA. For instance, some methods suggest that a 10-minute drying time under vacuum gives better recoveries for certain nitrosamines than a 20-minute drying time. It is important to optimize the drying time and pressure for your specific method.
Q5: Can the choice of sorbent material impact NDMA recovery?
Absolutely. The choice of sorbent is critical and should be tailored to the properties of NDMA and the sample matrix.[9][12] Activated carbon, such as coconut charcoal or Ambersorb 572, is commonly used for NDMA extraction from aqueous samples due to its high affinity for organic molecules.[6][11][13] Using the wrong sorbent can lead to poor retention of NDMA on the cartridge and consequently, low recovery.[1][12]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor NDMA recovery in SPE.
Caption: Troubleshooting Decision Tree for Poor NDMA Recovery in SPE.
Quantitative Data Summary
The following table summarizes reported recovery rates of NDMA under different SPE conditions. This data can be used as a benchmark for your own experiments.
| Sorbent Type | Sample Matrix | Elution Solvent | Average Recovery (%) | Reference |
| Coconut Charcoal | Secondary Wastewater Effluent | Dichloromethane | 104-112% | [6] |
| Ambersorb 572 | Drinking and Surface Water | Dichloromethane | ~94% (calculated from 6% inaccuracy) | [13] |
| Carboxen 572 | Chlorinated Drinking Water | Dichloromethane | >95.1% | [10] |
| Activated Coconut Charcoal | Groundwater | Acetone | 61% | [11] |
| Not Specified | Cough Syrup | Not Specified | 90-120% | [14] |
Experimental Protocols
Below are detailed methodologies for key steps in the solid-phase extraction of NDMA, based on established methods.
Protocol 1: SPE Cartridge Conditioning
This protocol is a general guideline; always refer to the specific instructions for your chosen SPE cartridge.
-
Sorbent Activation: Pass 5 mL of dichloromethane (DCM) through the cartridge.[6]
-
Solvent Exchange: Pass 5 mL of methanol through the cartridge.[6]
-
Equilibration: Pass 10 mL of reagent water through the cartridge.[6] Ensure the sorbent bed does not go dry before sample loading.
Protocol 2: Sample Loading and Washing
-
Sample Loading: Load the water sample (e.g., 500 mL) onto the conditioned cartridge at a controlled flow rate, typically around 10-15 mL/min.[6][10] A flow rate that is too high may result in analyte breakthrough.[12]
-
Cartridge Washing: After loading, rinse the cartridge with 5 mL of reagent water to remove any remaining sample matrix components that are not retained on the sorbent.[6]
Protocol 3: Cartridge Drying and Elution
-
Drying: Dry the cartridge thoroughly by drawing nitrogen gas or air under vacuum through it for a specified time (e.g., 10 minutes).[6][10] This step is crucial to remove residual water.
-
Elution: Elute the retained NDMA from the cartridge using an appropriate organic solvent. Dichloromethane is commonly used.[6][10] A typical elution may involve passing 10-15 mL of the solvent through the cartridge at a flow rate of about 5 mL/min.[6][10]
Standard SPE Workflow for NDMA Analysis
This diagram outlines the typical workflow for solid-phase extraction of NDMA from a water sample.
Caption: Standard Solid-Phase Extraction Workflow for NDMA Analysis.
References
- 1. welch-us.com [welch-us.com]
- 2. SPE Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. hawach.com [hawach.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. specartridge.com [specartridge.com]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. Isolation of N-nitrosodimethylamine from drug substances using solid-phase extraction-liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pjoes.com [pjoes.com]
- 11. ntrs.nasa.gov [ntrs.nasa.gov]
- 12. biotage.com [biotage.com]
- 13. N-nitrosodimethylamine in drinking water using a rapid, solid-phase extraction method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Minimizing NDMA Contamination in Laboratory Glassware
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing N-Nitrosodimethylamine (NDMA) contamination in laboratory glassware.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments related to potential NDMA contamination from glassware.
Issue 1: Unexpected NDMA detection in blanks or negative controls.
| Potential Cause | Troubleshooting Steps |
| Insufficient Glassware Cleaning | 1. Review your current glassware cleaning SOP. Is it a multi-step process involving a detergent wash, acid and/or base rinse, and a final rinse with high-purity solvent? 2. Implement a more rigorous cleaning protocol (see Recommended General Cleaning Protocol below). 3. Validate your cleaning procedure to ensure it effectively removes NDMA to below your analytical method's limit of quantitation (LOQ).[1][2] |
| Cross-Contamination from Heavily Contaminated Samples | 1. If possible, dedicate glassware for use with high-concentration NDMA standards or samples.[3] 2. If dedicated glassware is not feasible, ensure the most rigorous cleaning protocol is applied after use with highly contaminated items. 3. Process blank samples immediately after cleaning validation runs to confirm the absence of carryover. |
| Contamination from Cleaning Agents | 1. Some detergents may contain amines that could act as NDMA precursors.[2][4] 2. Ensure thorough rinsing (multiple cycles with tap and then deionized water) to remove all detergent residues.[5][6] 3. As a test, clean a set of glassware without detergent (using only solvents and/or acid/base washes) and run a blank analysis. |
| Environmental Contamination | 1. NDMA is volatile and can be present in the laboratory environment.[7] 2. Ensure cleaned glassware is dried and stored in a clean area, away from potential sources of amine or nitrogen oxide vapors.[7] 3. Cover glassware openings with clean aluminum foil or stoppers during storage. |
Issue 2: Inconsistent or poor recovery during NDMA analysis.
| Potential Cause | Troubleshooting Steps |
| Active Sites on Glass Surface | 1. Inadequately cleaned glassware can have active sites that adsorb NDMA, leading to low recovery. 2. Ensure your cleaning protocol includes an acid wash (e.g., hydrochloric or nitric acid) to neutralize basic sites on the glass.[5] 3. For highly sensitive analyses, consider silanizing the glassware to passivate the surface, but verify that the silanizing agent does not introduce interferences. |
| Residue from Cleaning Agents | 1. Detergent or solvent residues can interfere with analytical methods like LC-MS or GC-MS, causing signal suppression or enhancement.[2] 2. Confirm that the final rinse steps of your cleaning protocol are sufficient to remove all cleaning agents. A final rinse with a high-purity solvent compatible with your analytical method is recommended.[6] |
| pH of the Glassware Surface | 1. Residual acidic or basic cleaning agents can alter the pH of the sample, potentially affecting NDMA stability or the efficiency of extraction and analysis. 2. After the final rinse, you can test the pH of the final rinse water to ensure it is neutral. |
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of NDMA contamination in a laboratory setting?
NDMA contamination can arise from several sources. In the context of drug development and analysis, it can be present as an impurity in active pharmaceutical ingredients (APIs) or form during the manufacturing process.[4] It can also form in the laboratory if precursor molecules, such as secondary or tertiary amines, react with nitrosating agents (e.g., nitrites) under acidic conditions.[4] Solvents like dimethylformamide (DMF) can also be a source of dimethylamine, a precursor to NDMA.[8] Therefore, cross-contamination from samples, reagents, and even cleaning agent residues on glassware is a significant concern.[2][9]
Q2: Is a standard laboratory dishwasher sufficient for cleaning glassware for trace NDMA analysis?
While a laboratory dishwasher can be a useful first step for heavily soiled glassware, it may not be sufficient on its own for trace-level NDMA analysis.[10] Dishwashers may not completely remove all residues, and the detergents used can be a potential source of interfering substances.[10] For sensitive applications, a manual, multi-step cleaning protocol is recommended and should be validated.[1][2]
Q3: What type of water and solvents should be used for the final rinse?
For the final rinse, high-purity water (e.g., deionized, Milli-Q, or equivalent) is essential to remove any remaining traces of detergents and inorganic salts.[5][6] Following the water rinse, it is best practice to perform a final rinse with a high-purity solvent that is compatible with your subsequent analytical method (e.g., methanol or acetone for LC-MS or GC-MS applications). This helps to remove any remaining organic residues and aids in faster drying.[6]
Q4: How can I be certain my cleaning procedure is effective?
The only way to be certain is through a documented cleaning validation study.[1][2][4] This involves demonstrating that your cleaning procedure consistently reduces NDMA and any interfering residues to a predefined acceptable level. The process includes creating a standard operating procedure (SOP), defining acceptance criteria, and performing the cleaning procedure multiple times, followed by sampling and analysis to prove its effectiveness.[1][2]
Q5: How should I store glassware after cleaning to prevent re-contamination?
After cleaning and drying, glassware should be stored in a clean, controlled environment to prevent re-contamination from airborne particles or vapors.[7] Openings should be covered with a protective material like clean aluminum foil or appropriate stoppers. Avoid storing glassware in areas where amine-containing chemicals or acids are frequently used.
Data Presentation
| Cleaning Agent Type | Examples | Purpose | Considerations for NDMA Analysis |
| Detergents | Alconox®, Liquinox®, Detonox®[11][12] | Removal of organic residues, grease, and general soils. | Must be phosphate-free and thoroughly rinsed to prevent interference with analysis and to remove potential amine precursors.[2][4][5] |
| Acids | Hydrochloric Acid (1-10% v/v), Nitric Acid (1-10% v/v)[5] | Removes acid-soluble residues, trace metals, and neutralizes basic sites on the glass surface. | Effective at removing inorganic contaminants. Must be handled with appropriate safety precautions and rinsed thoroughly.[6] |
| Bases | Potassium Hydroxide in Isopropanol, Sodium Hydroxide in Ethanol[5] | Removes acidic residues and stubborn organic matter. | Can etch glass surfaces with prolonged contact. Must be rinsed thoroughly to ensure a neutral surface pH.[13] |
| Organic Solvents | Acetone, Methanol, Isopropanol, Hexane | Removes non-polar organic compounds and aids in drying. | The final solvent rinse should be of high purity and compatible with the analytical method to be used.[6] |
Experimental Protocols
Key Experiment: Validation of Glassware Cleaning Procedure for NDMA Removal
This protocol outlines a method for validating a glassware cleaning procedure using a spike and recovery experiment. The goal is to demonstrate that the cleaning process can effectively remove a known amount of NDMA from the glassware surface.
1. Objective: To provide documented evidence that the established glassware cleaning SOP consistently removes NDMA residue to a level below the acceptance limit (e.g., below the analytical method's LOQ).
2. Materials:
-
Representative glassware items (e.g., beakers, volumetric flasks, vials).
-
NDMA standard solution of known concentration.
-
High-purity solvent for spiking and extraction (e.g., Methanol).
-
Swabs (low in organic contaminants).
-
Validated, sensitive analytical method for NDMA (e.g., LC-MS/MS or GC-MS).
3. Procedure:
-
Pre-Cleaning: Clean all glassware to be used in the validation study according to the SOP being validated.
-
Negative Control: Select a subset of the cleaned glassware. Perform a rinse or swab sampling and analyze to confirm no detectable NDMA is present before spiking.
-
Spiking:
-
Carefully spike a known amount of NDMA standard solution onto a defined surface area of the test glassware. The spiked amount should be relevant to the potential contamination levels encountered, or a level appropriate to challenge the cleaning process.
-
Allow the solvent to evaporate completely in a fume hood, leaving a dried film of NDMA on the surface.
-
-
Cleaning: Clean the spiked glassware using the exact procedure detailed in the cleaning SOP.
-
Sampling for Residual NDMA:
-
Rinse Method: Add a measured volume of a suitable high-purity solvent to the cleaned and dried glassware. Agitate to ensure the solvent contacts the entire inner surface. Collect the rinse solvent for analysis.
-
Swab Method: Wet a swab with a suitable high-purity solvent. Swab a defined area of the glassware surface (e.g., 10 cm x 10 cm) using a standardized pattern. Extract the swab in a known volume of solvent.
-
-
Sample Analysis: Analyze the rinse or swab extract samples for NDMA using the validated analytical method.
-
Recovery Calculation: A separate recovery study should be performed by spiking a known amount of NDMA onto a clean piece of glassware and immediately sampling it (without cleaning) to determine the efficiency of the sampling method itself.[14] The final result of the cleaning validation should be corrected for this recovery factor.
-
Acceptance Criteria: The amount of NDMA detected in the samples from the cleaned glassware must be below a pre-established acceptance limit. This limit is often set at not more than the Limit of Quantitation (LOQ) of the analytical method.
4. Validation Runs: The entire procedure should be repeated for a minimum of three independent, successful runs to demonstrate the consistency and robustness of the cleaning procedure.[2]
Visualizations
Logical Workflow for Troubleshooting NDMA Contamination
Caption: Troubleshooting workflow for identifying sources of NDMA contamination.
Experimental Workflow for Cleaning Validation
Caption: Key steps in the experimental workflow for NDMA cleaning validation.
References
- 1. Cleaning validation in pharmaceutical quality control laboratories: a structured protocol for contamination risk mitigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cleaning Validations Criteria - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
- 4. ijnrd.org [ijnrd.org]
- 5. watersciences.unl.edu [watersciences.unl.edu]
- 6. Cleaning Laboratory Glassware [sigmaaldrich.com]
- 7. Identifying & Preventing Lab Contamination [kewaunee.in]
- 8. pmda.go.jp [pmda.go.jp]
- 9. How To Avoid Contamination in Lab | Technical Safety Services [techsafety.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. technotes.alconox.com [technotes.alconox.com]
- 12. alconox.com [alconox.com]
- 13. technotes.alconox.com [technotes.alconox.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Strategies to Reduce NDMA Levels in Drinking Water Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the reduction of N-Nitrosodimethylamine (NDMA) in drinking water.
Frequently Asked Questions (FAQs)
Q1: What is NDMA and why is it a concern in drinking water?
A1: N-Nitrosodimethylamine (NDMA) is a semi-volatile organic chemical classified as a probable human carcinogen (Group B2) by the U.S. Environmental Protection Agency (EPA).[1] Its presence in drinking water is a significant concern due to its potential health risks, even at trace concentrations (nanograms per liter, ng/L).[2] NDMA is not typically found in raw water sources but is primarily formed as an unintended disinfection byproduct during water treatment, particularly when chloramination is used.[1][3][4]
Q2: How is NDMA formed during water treatment?
A2: NDMA formation is a complex process involving the reaction of disinfectants, particularly chloramines (monochloramine and dichloramine), with organic nitrogen-containing compounds that act as precursors.[5][6][7] Key precursors include dimethylamine (DMA), tertiary amines, and quaternary amines, which can be found in source waters impacted by wastewater effluent, industrial discharges, or as residues from water treatment polymers like polyDADMAC.[4][8] The reaction pathway can be influenced by several factors, including pH, temperature, disinfectant dose, and the presence of other substances like bromide.[8]
Q3: What are the regulatory guidelines for NDMA in drinking water?
A3: While there is no federal Maximum Contaminant Level (MCL) for NDMA in the United States, several agencies have established health-based guidelines or action levels.[1] For example, the EPA has set a lifetime cancer risk level of 10⁻⁶ at 0.7 ng/L. Various states and international bodies have also set their own limits, which are typically in the low ng/L range.
| Jurisdiction/Agency | Guideline/Action Level (ng/L) |
| U.S. EPA (10⁻⁶ Cancer Risk) | 0.7 |
| California Public Health Goal | 3 |
| Ontario, Canada | 9[2] |
| Canada (Nationwide MAC) | 40[2] |
| World Health Organization (WHO) | 100[2] |
Q4: What are the primary strategies for controlling NDMA in drinking water?
A4: NDMA control strategies can be broadly categorized into three main approaches:
-
Precursor Removal: This involves removing the organic nitrogen compounds that lead to NDMA formation before disinfection. Common methods include adsorption with activated carbon (powdered or granular), membrane filtration (e.g., reverse osmosis), and biological treatment processes.[1]
-
Modification of Disinfection: This strategy aims to minimize NDMA formation by adjusting the disinfection process. This could involve switching from chloramination to a different disinfectant, optimizing the chlorine-to-ammonia ratio, or changing the point of disinfectant application.
-
Direct NDMA Removal: This "end-of-pipe" approach removes NDMA after it has formed. The most common and effective technology for this is ultraviolet (UV) photolysis, which uses UV light to break down the NDMA molecule.[1][9]
Troubleshooting Guides
Guide 1: High NDMA Levels Detected After Chloramination
Problem: NDMA concentrations in the finished water exceed the target level after implementing or optimizing the chloramination process.
| Potential Cause | Troubleshooting Steps |
| High Precursor Load in Source Water | 1. Conduct an NDMA Formation Potential (NDMA-FP) test on the raw water to quantify the precursor concentration (see Experimental Protocols). 2. Identify potential sources of precursors in the watershed (e.g., wastewater treatment plant effluent, industrial discharges). 3. Evaluate the effectiveness of existing pre-treatment processes (e.g., coagulation, sedimentation) for precursor removal. |
| Ineffective Pre-Treatment | 1. If using activated carbon, see "Guide 2: Ineffective NDMA Precursor Removal by Activated Carbon". 2. Consider pilot testing alternative pre-treatment options like ozone biofiltration or membrane filtration to enhance precursor removal. |
| Chloramination Process Not Optimized | 1. Review the chlorine-to-ammonia ratio. Locally high ratios can lead to the formation of dichloramine, which can increase NDMA formation.[8] 2. Evaluate the mixing of chlorine and ammonia. Poor mixing can create zones with high chlorine concentrations. 3. Investigate the impact of pH. The optimal pH for minimizing NDMA formation is typically outside the neutral range (e.g., pH > 8), though this is water quality dependent.[8] |
| Use of Amine-Based Polymers | 1. If using cationic polymers (e.g., polyDADMAC) for coagulation, assess if they are contributing to the precursor load.[4][10] 2. Consider switching to a different type of coagulant or optimizing the polymer dose. |
Guide 2: Ineffective NDMA Precursor Removal by Activated Carbon
Problem: Powdered Activated Carbon (PAC) or Granular Activated Carbon (GAC) is not achieving the desired level of NDMA precursor removal.
| Potential Cause | Troubleshooting Steps |
| Incorrect Carbon Type | 1. Evaluate the properties of the activated carbon being used. Carbons with a mix of micropores and mesopores, higher surface area, and basic surface chemistry tend to be more effective for NDMA precursor adsorption.[11] 2. Conduct bench-scale tests with different types of activated carbon (e.g., coconut shell-based, coal-based) to identify the most effective one for your specific water matrix.[12] |
| Insufficient Contact Time or Dose (PAC) | 1. Increase the PAC dose in bench-scale tests to determine the optimal concentration for precursor removal.[13][14] 2. Evaluate the mixing efficiency and contact time in the treatment process to ensure adequate interaction between the PAC and the water. |
| GAC Bed Exhaustion | 1. Monitor the NDMA-FP of the GAC effluent to track breakthrough of precursors. NDMA precursor breakthrough may occur before dissolved organic carbon (DOC) breakthrough.[13][14] 2. Replace or regenerate the GAC once performance declines. |
| Competition from other Organic Matter | 1. High concentrations of natural organic matter (NOM) can compete with NDMA precursors for adsorption sites on the activated carbon.[8] 2. Consider pre-treatment steps to reduce the overall organic load before the activated carbon stage. |
Guide 3: Low Efficiency of UV Photolysis for NDMA Removal
Problem: The UV disinfection system is not achieving the expected NDMA degradation.
| Potential Cause | Troubleshooting Steps |
| Incorrect UV Wavelength | 1. NDMA has a maximum absorbance at approximately 227 nm.[9] Low-pressure UV lamps emit at 254 nm, which is effective but may not be optimal.[15] Medium-pressure lamps or excimer lamps emitting at shorter wavelengths (e.g., 222 nm) can be more efficient for NDMA photolysis.[2] |
| Insufficient UV Dose | 1. Verify the UV dose being delivered by the system. A dose of around 1000 mJ/cm² is typically required for a 1-log (90%) reduction of NDMA with a low-pressure lamp.[2][9] 2. Check for lamp fouling or aging, which can reduce UV output. Clean or replace lamps as needed. |
| UV Scavenging by Water Matrix Constituents | 1. Components in the water, such as nitrate and natural organic matter, can absorb UV light, reducing the amount available to degrade NDMA.[2] 2. Measure the UV transmittance (UVT) of the water. Low UVT indicates high absorbance by the matrix and may require a higher applied UV dose. |
| Presence of Radical Scavengers (for UV/AOP) | 1. If using an advanced oxidation process (AOP) like UV/H₂O₂, constituents like bicarbonate and natural organic matter can scavenge hydroxyl radicals, reducing the efficiency of NDMA oxidation. 2. Note that direct photolysis is the primary mechanism for NDMA removal by UV; the addition of hydrogen peroxide offers minimal improvement for NDMA itself but is crucial for other contaminants like 1,4-dioxane.[9] |
Data Presentation
Table 1: Efficacy of Different Treatment Technologies for NDMA and Precursor Removal
| Treatment Technology | Target | Typical Removal Efficiency | Key Considerations |
| Powdered Activated Carbon (PAC) | NDMA Precursors | 20-90% | Dependent on carbon type, dose, contact time, and water matrix.[11][13][14] |
| Granular Activated Carbon (GAC) | NDMA Precursors | >60-90% | Performance depends on bed life; precursor breakthrough can be gradual.[13][14] |
| Reverse Osmosis (RO) | NDMA & Precursors | High removal | Effective barrier, but concentrate stream requires management.[1] |
| Ozonation | NDMA Precursors | Variable | Can effectively oxidize some precursors, but may not be effective for all.[16] |
| UV Photolysis (Low Pressure) | NDMA | ~90% (1-log) at 1000 mJ/cm² | Highly effective for direct NDMA destruction; efficiency affected by UVT.[2][9] |
| UV Photolysis (Excimer Lamp, 222nm) | NDMA | ~4 times more efficient than 254nm | Higher efficiency but more impacted by UV-absorbing compounds in water.[2] |
Experimental Protocols
Protocol 1: NDMA Formation Potential (NDMA-FP) Test
This protocol is a standardized method to assess the concentration of NDMA precursors in a water sample by converting them to NDMA under controlled, favorable conditions.
Materials:
-
Phosphate buffer solution (to maintain pH 7.0)
-
Monochloramine stock solution (high concentration, e.g., ~4000 mg/L as Cl₂)
-
Ascorbic acid (quenching agent)
-
Amber glass bottles with Teflon-lined caps
-
NDMA analysis equipment (e.g., GC/MS/MS)
Procedure:
-
Collect a water sample in a clean glass bottle.
-
Buffer the sample to pH 7.0 using the phosphate buffer.
-
Add a high dose of the monochloramine stock solution to the sample. A typical target concentration is 2 mM or 140 mg/L as Cl₂.[16]
-
Cap the bottle, ensuring no headspace, and mix thoroughly.
-
Incubate the sample in the dark at a controlled room temperature for an extended period, typically 7 to 10 days, to allow the reaction to go to completion.[16]
-
After the incubation period, quench any remaining disinfectant residual by adding a small amount of ascorbic acid.
-
Analyze the sample for NDMA concentration using a standard analytical method (e.g., EPA Method 521). The resulting NDMA concentration is reported as the NDMA-FP of the original sample.
Protocol 2: Sample Preparation for NDMA Analysis (Based on EPA Method 521)
This protocol outlines the key steps for extracting and concentrating NDMA from a water sample prior to instrumental analysis.
Materials:
-
0.5 L to 1 L amber glass sample bottles
-
Dechlorinating agent (e.g., ascorbic acid or sodium thiosulfate)
-
NDMA-d₆ (deuterated internal standard)
-
Solid Phase Extraction (SPE) cartridges (e.g., coconut charcoal)[17]
-
Methylene chloride (elution solvent)
-
Nitrogen evaporator
-
GC vials
Procedure:
-
Sample Collection: Collect the water sample in an amber glass bottle containing a dechlorinating agent to prevent further NDMA formation.[3] Keep the sample chilled (e.g., 4°C).
-
Spiking: Add a known amount of the deuterated internal standard (NDMA-d₆) to the water sample. This allows for quantification and correction for any losses during the extraction process.[3]
-
Solid Phase Extraction (SPE): Pass the entire water sample through an SPE cartridge. The NDMA and the internal standard will be adsorbed onto the solid phase material.[17]
-
Elution: Elute the adsorbed compounds from the SPE cartridge using a small volume of methylene chloride.
-
Concentration: Gently concentrate the methylene chloride extract to a final volume of approximately 0.5-1.0 mL using a nitrogen evaporator.
-
Analysis: Transfer the concentrated extract to a GC vial for analysis by GC/MS/MS or a similar sensitive instrument.[3][17][18]
Visualizations
References
- 1. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 2. Effects of wavelength and water quality on photodegradation of N-Nitrosodimethylamine (NDMA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 4. waterrf.org [waterrf.org]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Factors affecting N-nitrosodimethylamine formation from poly(diallyldimethyl-ammonium chloride) degradation during chloramination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pacewater.com [pacewater.com]
- 10. iwaponline.com [iwaponline.com]
- 11. Removal of N-nitrosodimethylamine precursors with powdered activated carbon adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Adsorption of N-nitrosodimethylamine precursors by powdered and granular activated carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. asu.elsevierpure.com [asu.elsevierpure.com]
- 15. Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. NEMI Method Summary - 521 [nemi.gov]
- 18. agilent.com [agilent.com]
Technical Support Center: Enhancing the Stability of NDMA Analytical Standards
This guide provides researchers, scientists, and drug development professionals with essential information for maintaining the integrity and stability of N-Nitrosodimethylamine (NDMA) analytical standards. Below you will find frequently asked questions, troubleshooting advice, and detailed protocols to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of NDMA analytical standards?
A1: The stability of NDMA is primarily influenced by three main factors:
-
Light: NDMA is highly susceptible to degradation by ultraviolet (UV) light.[1][2][3] Direct photolysis, especially by sunlight or laboratory UV lamps, can rapidly break the N-NO bond, leading to the degradation of the standard.[1][4]
-
Temperature: Elevated temperatures can increase the rate of NDMA degradation and formation, particularly in the presence of precursor amines and nitrosating agents.[5][6][7] Storage at high temperatures during accelerated stability studies has been shown to increase NDMA levels in certain drug products.[7][8]
-
pH: The pH of the solution can affect NDMA's stability, particularly its photolytic degradation rate.[9] While the quantum yield of decomposition is relatively constant between pH 2-8, lower pH is generally a more favorable condition for the photolytic degradation of N-nitrosamines in water.[9]
Q2: What are the best practices for storing NDMA analytical standards?
A2: To ensure long-term stability, NDMA standards should be stored with the following precautions:
-
Protection from Light: Always store standards in amber glass vials or containers that block UV light.[10] Avoid exposure to direct sunlight or fluorescent lighting.
-
Controlled Temperature: Store standards in a cool, dark place. For temperature-sensitive materials, use laboratory-grade or explosion-proof refrigerators to maintain a consistent low temperature and prevent degradation.[10][11]
-
Proper Sealing: Ensure containers are tightly sealed to prevent volatilization, as NDMA is a volatile compound.[12][13]
-
Segregation: Store NDMA standards separately from incompatible chemicals, particularly amines and nitrites, to prevent cross-contamination or potential reactions.[10][14]
Q3: How should I handle pure (neat) NDMA and its solutions to minimize risk and degradation?
A3: NDMA is classified as a probable human carcinogen and is volatile, requiring stringent safety measures during handling.[13][15]
-
Use a Contained Environment: All handling of pure or highly concentrated NDMA should be performed in a dedicated laboratory equipped with a fume hood or a glove box to avoid inhalation exposure.[13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses.
-
Use Diluted Standards: Whenever possible, use commercially prepared, certified diluted standards. This significantly reduces the risks associated with handling the pure, highly potent substance.[13]
-
Solvent Choice: Prepare solutions in high-purity solvents appropriate for your analytical method (e.g., methanol, dichloromethane).[16][17] Be aware that the solvent can influence stability and chromatographic behavior.
Q4: Can NDMA form in my sample during storage or analysis?
A4: Yes, NDMA can form in situ if precursor molecules are present. This can occur during manufacturing, storage, or even sample preparation if the conditions are favorable.[6][14] Key factors for this formation include:
-
Presence of Precursors: Secondary or tertiary amines (like dimethylamine, DMA) can react with nitrosating agents (e.g., nitrites, nitrous acid) to form NDMA.[6][14]
-
Favorable Conditions: The reaction can be catalyzed by heat and acidic conditions.[6] Therefore, controlling the temperature and pH of samples is crucial.
Troubleshooting Guide
Issue 1: Low or inconsistent recovery of NDMA during sample preparation.
-
Question: I'm experiencing low and variable recovery of my NDMA standard after solid-phase extraction (SPE) or evaporation steps. What could be the cause?
-
Answer: This is a common issue often attributed to the volatility of NDMA.[12] Exposure to evaporative conditions can lead to significant loss of the analyte.
-
Troubleshooting Steps:
-
Minimize Evaporation: Avoid or shorten any sample evaporation steps. If evaporation is necessary, use a gentle stream of nitrogen at a low temperature.
-
Optimize SPE Drying: Inadequate drying of SPE cartridges can lead to inefficient elution and poor recovery. Conversely, excessive drying under a strong vacuum can cause loss due to volatilization. U.S. EPA Method 521 suggests drying the sorbent for 10 minutes under a full vacuum, but improving this step by passing dry air through the cartridge can significantly enhance recovery and repeatability.[18]
-
Check Solvent Choice: Ensure the elution solvent is appropriate and that the volume is sufficient for complete elution from the SPE cartridge.
-
-
Issue 2: My analytical results show an NDMA peak in a blank or negative control sample.
-
Question: I'm detecting NDMA in my solvent blanks or control samples that should be free of contamination. What is the source?
-
Answer: This indicates contamination within your analytical system.
-
Troubleshooting Steps:
-
Solvent and Reagent Purity: Verify the purity of all solvents and reagents. Some solvents, like dimethylformamide (DMF), can degrade to form DMA, an NDMA precursor, or can co-elute with NDMA, causing a false positive signal.[8][16]
-
Clean the System: Contamination can occur in the GC or LC injection port, column, or mass spectrometer source. Follow the manufacturer's guidelines for cleaning these components thoroughly.
-
Review Handling Procedures: Ensure that there is no cross-contamination from handling high-concentration standards in the same area or with the same equipment (e.g., syringes, glassware) as your samples and blanks.
-
-
Issue 3: I'm observing poor chromatographic peak shape (e.g., tailing, broadening) for NDMA.
-
Question: The NDMA peak in my chromatogram is tailing, making integration and quantification difficult. How can I improve it?
-
Answer: Poor peak shape can result from issues with the analytical column, mobile phase, or interactions with the sample matrix.
-
Troubleshooting Steps:
-
Column Selection: NDMA analysis can be challenging when a high concentration of an active pharmaceutical ingredient (API) is present, which may overlap with the analyte peak.[12] Experiment with different column stationary phases (e.g., PFP) to achieve better separation and peak shape.[16]
-
Check for Active Sites: Peak tailing can be caused by active sites in the GC inlet liner or on the column itself. Use a deactivated liner and ensure the column is in good condition.
-
Mobile Phase pH (for LC): For liquid chromatography, ensure the mobile phase pH is optimal for your column and analyte.
-
Sample Matrix Effects: The sample matrix can interfere with chromatography. Ensure your sample preparation method effectively removes interfering substances.
-
-
Quantitative Data on NDMA Stability
The stability of NDMA is highly dependent on environmental conditions. The following tables summarize key quantitative data from the literature.
Table 1: Photodegradation of NDMA
| Condition | Half-Life / Degradation Rate | Source |
| Sunlight (Vapor Phase) | ~5–30 minutes | [1] |
| Sunlight (Aqueous Phase) | On the order of several minutes | [1] |
| UV Lamp (Low-Pressure Hg) | Nearly complete decomposition within 10 minutes | [19] |
| UV Photolysis (pH 7) | Quantum Yield: 0.13 - 0.24 | [20] |
Table 2: Influence of Temperature on NDMA Formation (from PolyDADMAC precursor)
| Temperature | Relative NDMA Yield | Source |
| 8°C | Low | [5] |
| 22°C | Medium | [5] |
| 30°C | High (Rate significantly higher than at 8-22°C) | [5] |
Experimental Protocols
Protocol: General Stability Testing of an NDMA Analytical Standard Solution
This protocol is a general guideline based on ICH Q1A(R2) principles for establishing the stability and re-test period of an NDMA standard solution.
1. Objective: To evaluate the stability of a prepared NDMA analytical standard solution under specified storage conditions over time.
2. Materials:
-
NDMA reference standard (preferably a certified diluted solution)
-
High-purity solvent (e.g., methanol, dichloromethane)
-
Type 1 amber glass vials with PTFE-lined screw caps
-
Calibrated analytical balance
-
Validated stability-indicating analytical method (e.g., LC-MS/MS or GC-MS/MS)[17]
-
Controlled environment stability chambers
3. Procedure:
-
Preparation of Standard:
-
Accurately prepare a stock solution of NDMA in the chosen solvent at a known concentration.
-
Use this stock to prepare replicate samples in amber glass vials. Ensure each vial is filled to a similar volume and tightly sealed.
-
-
Storage Conditions (ICH Q1A):
-
Long-Term Storage: Store a set of samples at 25°C ± 2°C / 60% RH ± 5% RH (or 30°C ± 2°C / 65% RH ± 5% RH).
-
Accelerated Storage: Store a second set of samples at 40°C ± 2°C / 75% RH ± 5% RH.
-
Photostability: Expose a separate set of samples to light conditions as described in ICH Q1B.
-
-
Testing Schedule:
-
Initial Analysis (Time 0): Analyze at least three replicate samples immediately after preparation to establish the initial concentration and purity.
-
Long-Term Testing: Test samples at regular intervals (e.g., every 3 months for the first year, every 6 months for the second year, and annually thereafter).
-
Accelerated Testing: Test samples at a minimum of three time points, including initial and final (e.g., 0, 3, and 6 months).
-
-
Analysis:
-
At each time point, remove the required number of vials from storage.
-
Allow vials to equilibrate to room temperature before opening.
-
Analyze the samples using the validated, stability-indicating method.
-
Record the concentration of NDMA. Note the appearance of any degradation peaks and calculate the purity.
-
4. Evaluation:
-
Evaluate the data for any "significant change" from the initial results. This may be defined as a loss of potency beyond a certain percentage (e.g., 5%).
-
Plot the concentration of NDMA versus time for each storage condition to determine the degradation trend.
-
Based on the real-time stability data, establish a re-test period or shelf life for the analytical standard solution.
Visualizations
Factors Influencing NDMA Standard Stability
Caption: Logical diagram of factors that can compromise the stability of NDMA standards.
Workflow for NDMA Stability Study
Caption: A typical workflow for conducting a stability study on NDMA standards.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pacewater.com [pacewater.com]
- 5. Formation Characteristics of N-Nitrosodimethylamine during Chloramines of PolyDADMAC [scirp.org]
- 6. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nitrosamine testing on stability samples? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. macschem.us [macschem.us]
- 11. sbnsoftware.com [sbnsoftware.com]
- 12. sciex.jp [sciex.jp]
- 13. NDMA handling - safety measures - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 14. stabilityhub.com [stabilityhub.com]
- 15. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 16. pmda.go.jp [pmda.go.jp]
- 17. agilent.com [agilent.com]
- 18. pjoes.com [pjoes.com]
- 19. aminer.cn [aminer.cn]
- 20. mdpi.com [mdpi.com]
Addressing interferences in electrochemical detection of NDMA
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the electrochemical detection of N-nitrosodimethylamine (NDMA).
Frequently Asked Questions (FAQs)
Q1: What are the most common electrochemical techniques for NDMA detection?
A1: Common electrochemical techniques for NDMA detection include cyclic voltammetry (CV), differential pulse voltammetry (DPV), square wave voltammetry (SWV), and electrochemical impedance spectroscopy (EIS).[1] Often, these techniques are paired with modified electrodes, such as those using molecularly imprinted polymers (MIPs), to enhance sensitivity and selectivity.[1][2]
Q2: My sensor signal is weak or non-existent. What are the possible causes?
A2: A weak or absent signal can be due to several factors:
-
Low NDMA Concentration: The NDMA concentration in your sample may be below the limit of detection (LOD) of your sensor.
-
Improper Electrode Preparation: The electrode surface may not be properly cleaned or modified. For MIP-based sensors, incomplete template removal can block binding sites.
-
Electrode Fouling: The electrode surface may be contaminated with adsorbed species from the sample matrix.[3]
-
Incorrect Experimental Parameters: The applied potential range, scan rate, or supporting electrolyte composition may not be optimal for NDMA detection.
Q3: I'm observing high background noise in my measurements. How can I reduce it?
A3: High background noise can obscure the signal from NDMA. To reduce noise:
-
Ensure Proper Grounding and Shielding: Use a Faraday cage to shield the electrochemical cell from external electromagnetic interference.
-
Optimize Supporting Electrolyte: Ensure the supporting electrolyte is of high purity and appropriate concentration. Degassing the solution with an inert gas (e.g., nitrogen or argon) before the experiment can remove dissolved oxygen, which can interfere with measurements.
-
Check Electrode Connections: Ensure all electrode connections are secure and free of corrosion.
-
Allow for a Stable Open Circuit Potential (OCP): Before running your experiment, allow the system to stabilize by monitoring the OCP for a few minutes.[4]
Q4: How can I improve the selectivity of my sensor for NDMA?
A4: Improving selectivity is crucial for accurately detecting NDMA in complex samples.[5] Key strategies include:
-
Use of Molecularly Imprinted Polymers (MIPs): MIPs are polymers synthesized with template molecules (in this case, NDMA), creating specific recognition sites that preferentially bind to NDMA over other structurally similar molecules.[1][6]
-
Electrode Surface Modification: Modifying the electrode with nanomaterials or other selective coatings can enhance its affinity for NDMA.
-
Optimization of pH: The electrochemical behavior of NDMA and potential interferents can be pH-dependent. Optimizing the pH of the supporting electrolyte can help to resolve their signals.[2][3]
Q5: My sensor's response is decreasing over repeated measurements. What should I do?
A5: A decreasing response often indicates electrode fouling or saturation of binding sites.
-
Electrode Surface Regeneration: For reusable electrodes, it's essential to have a regeneration step between measurements. For MIP-based sensors, an electrochemical regeneration step, such as applying a specific potential for a short duration, can be effective in removing bound NDMA.[1]
-
Electrode Polishing: For solid electrodes like glassy carbon, mechanical polishing with alumina slurry can renew the surface.[3]
-
Use of Disposable Electrodes: For some applications, using single-use screen-printed electrodes can ensure consistent performance.[3]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the electrochemical detection of NDMA.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Selectivity / Overlapping Peaks | Presence of other electroactive compounds with similar redox potentials (e.g., other nitrosamines like NDEA, structurally similar molecules, or components of the sample matrix).[1][3] | 1. Electrode Modification: Utilize an electrode modified with a Molecularly Imprinted Polymer (MIP) specific to NDMA.[1] 2. Optimize Electrochemical Parameters: Adjust the potential waveform, scan rate, and pH of the supporting electrolyte to better resolve the NDMA peak from interfering signals.[2][3] 3. Sample Pre-treatment: Employ solid-phase extraction (SPE) to clean up the sample and remove interfering species before analysis.[3] |
| Signal Suppression or Enhancement (Matrix Effects) | Complex sample matrices (e.g., wastewater, biological fluids, pharmaceutical formulations) can alter the solution's conductivity or cause electrode fouling.[3] | 1. Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[3] 2. Standard Addition Method: This method compensates for matrix effects by calibrating within the sample matrix itself.[3] 3. Electrode Surface Renewal: For solid electrodes, polish the surface between measurements. For screen-printed electrodes, use a new electrode for each sample.[3] |
| Low Sensitivity / Weak Signal | Low concentration of NDMA, poor electron transfer kinetics at the electrode surface, or the presence of inhibitors. | 1. Electrode Surface Area Enhancement: Modify the electrode with nanomaterials (e.g., graphene, gold nanoparticles) to increase the surface area and enhance the electrochemical signal.[3] 2. Use of Electrocatalysts: Incorporate materials into the electrode that catalyze the electrochemical reaction of NDMA.[3] 3. Preconcentration Step: Employ techniques like adsorptive stripping voltammetry to accumulate NDMA on the electrode surface before measurement. |
| Irreproducible Results | Inconsistent electrode surface, changes in sample matrix composition, or unstable experimental conditions (e.g., temperature, pH). | 1. Standardize Electrode Preparation: Follow a consistent and rigorous protocol for electrode cleaning, modification, and conditioning.[3] 2. Control Experimental Conditions: Maintain a constant temperature and pH for all measurements. Use a buffer solution to stabilize the pH.[7] 3. Use an Internal Standard: An internal standard can help account for variations in the experimental setup. |
| Electrode Fouling | Adsorption of proteins, polymers, or other large molecules from the sample matrix onto the electrode surface.[3] | 1. Sensor Regeneration: Apply a potential to electrochemically clean the electrode surface between measurements. For an MIP sensor, applying a potential of 1.0 V vs Ag/AgCl for 5 seconds can be effective.[1] 2. Anti-fouling Coatings: Modify the electrode with anti-fouling layers such as polyethylene glycol (PEG) or Nafion. |
Quantitative Data on Interferences
The selectivity of an electrochemical sensor is critical for reliable NDMA detection. The following table summarizes the response of a Molecularly Imprinted Polymer (MIP) sensor to NDMA and other structurally similar compounds.
| Compound | Concentration (ppb) | Relative Response (%) * | Reference |
| NDMA | 100 | 100 | [1] |
| N,N-dimethylformamide (DMF) | 100 | ~20 | [1] |
| Dimethyl sulfoxide (DMSO) | 100 | ~15 | [1] |
| Tetrahydrofuran (THF) | 100 | ~10 | [1] |
| Acetone | 100 | ~8 | [1] |
| Triethylamine (TEA) | 100 | ~5 | [1] |
*Relative response is estimated from the published graph and indicates a significantly lower signal for interfering compounds compared to NDMA.
Experimental Protocols
Protocol 1: Fabrication and Use of a Molecularly Imprinted Polymer (MIP) Sensor for NDMA Detection
This protocol is based on the work by Guo et al.[1]
1. Electrode Preparation:
-
Begin with an Indium Tin Oxide (ITO) coated glass slide as the substrate.
-
Deposit a layer of Prussian Blue (PB) onto the ITO surface by performing cyclic voltammetry (CV) cycles in an aqueous solution containing 3 mM FeCl₃, 3 mM K₃Fe(CN)₆, 0.1 M HCl, and 0.1 M KCl.[1]
2. MIP Electropolymerization:
-
Prepare a polymerization solution containing:
-
5 mM NDMA (template)
-
7.5 mM 3-aminophenylboronic acid (APBA) (functional monomer)
-
12.5 mM pyrrole (structural monomer)
-
in 0.01 M phosphate-buffered saline (PBS, pH = 7.4).[1]
-
-
Perform electropolymerization on the PB-coated ITO electrode using CV by cycling the potential from 0 to 1 V vs Ag/AgCl for four cycles at a scan rate of 50 mV·s⁻¹.[1]
3. Template Removal:
-
Immerse the electrode in an acetic acid/methanol solution (1:1 v/v) for one hour to remove the NDMA template molecules.[1]
-
Rinse the electrode thoroughly with deionized water.
4. Electrochemical Measurement (Linear Sweep Voltammetry - LSV):
-
Immerse the MIP sensor in the sample solution containing NDMA for 10 minutes.[1]
-
Record the LSV scan in 0.1 M KCl solution. The binding of NDMA to the MIP will attenuate the redox peaks of the PB layer.[1]
-
The change in current density (ΔJ) is proportional to the NDMA concentration.
5. Sensor Regeneration:
-
To reuse the sensor, apply a potential of 1.0 V vs Ag/AgCl for 5 seconds in the measurement solution.[1] This will electrochemically remove the bound NDMA and regenerate the sensor for the next measurement.
Protocol 2: General Procedure for Differential Pulse Voltammetry (DPV) of NDMA
This is a general protocol that may require optimization for your specific electrode and system.
1. Electrode Preparation:
-
Use a glassy carbon electrode (GCE) as the working electrode.
-
Polish the GCE surface with 0.3 and 0.05 µm alumina slurry on a polishing pad.
-
Sonicate the electrode in deionized water and then in ethanol for 5 minutes each to remove any residual alumina particles.
-
Dry the electrode under a stream of nitrogen.
2. Electrochemical Measurement:
-
Prepare your sample in a suitable supporting electrolyte (e.g., 0.1 M PBS, pH 7.4).
-
Deoxygenate the solution by bubbling with high-purity nitrogen gas for at least 10 minutes.
-
Immerse the GCE, a platinum wire counter electrode, and an Ag/AgCl reference electrode into the electrochemical cell.
-
Set the DPV parameters. Typical parameters might be:[4][8]
-
Initial Potential: -0.4 V
-
Final Potential: -1.2 V
-
Pulse Height: 50 mV
-
Pulse Width: 50 ms
-
Scan Rate: 20 mV/s
-
-
Run the DPV scan and record the voltammogram. The peak current will be proportional to the concentration of NDMA.
Visualizations
References
- 1. Reversible Electrochemical Sensor for NDMA: Leveraging Molecularly Imprinted Polymers for Enhanced Sensitivity and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. origalys.com [origalys.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Center Highlights | NDMA and Other N-Nitrosamines Impact on Diseases – MIT Superfund Research Program [superfund.mit.edu]
- 8. Differential Pulse Voltammetry (DPV) | Pine Research Instrumentation [pineresearch.com]
Technical Support Center: Trace-Level NDMA Analysis in Food
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method development of trace-level N-nitrosodimethylamine (NDMA) analysis in food matrices. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process.
| Problem | Potential Cause | Suggested Solution |
| Low or No NDMA Recovery | Inefficient Extraction: The chosen solvent or extraction technique may not be suitable for the food matrix. Volatile nitrosamines like NDMA can be lost during sample concentration steps.[1] | - Optimize Extraction Solvent: Test different solvents or solvent mixtures (e.g., acetonitrile, dichloromethane) to improve extraction efficiency.[2] - Evaluate Extraction Technique: For solid matrices, consider techniques like QuEChERS.[3] For volatile NDMA, dynamic headspace (DHS) or solid-phase microextraction (SPME) can be effective solventless options.[1][4] - Control Evaporation: Carefully optimize the conditions for any solvent evaporation steps to prevent loss of volatile NDMA.[1] |
| Analyte Degradation: NDMA can be sensitive to high temperatures, which may lead to degradation during sample preparation or analysis. | - Avoid High Temperatures: Use low-temperature extraction and concentration methods. If using GC-MS, ensure the inlet temperature is not causing degradation. For some applications, LC-MS/MS is preferred to avoid high temperatures associated with GC.[5] | |
| Matrix Effects: Components of the food matrix can interfere with the ionization of NDMA in the mass spectrometer, leading to signal suppression or enhancement. | - Improve Sample Cleanup: Incorporate a solid-phase extraction (SPE) step to remove interfering matrix components.[6] - Use Isotope-Labeled Internal Standards: Spiking samples with a stable isotope-labeled internal standard (e.g., NDMA-d6) can help to correct for matrix effects and recovery losses.[4] - Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the sample to compensate for matrix effects. | |
| High Background or Interferences | Contaminated Solvents or Reagents: Impurities in solvents, reagents, or glassware can introduce interfering peaks. | - Use High-Purity Solvents and Reagents: Ensure all solvents are of high purity (e.g., HPLC or MS grade). - Thoroughly Clean Glassware: Implement a rigorous cleaning protocol for all glassware. |
| Matrix Interference: Complex food matrices can contain compounds that co-elute with NDMA and have similar mass-to-charge ratios. | - Optimize Chromatographic Separation: Adjust the chromatographic gradient, change the column, or use a longer column to improve the separation of NDMA from interfering compounds.[2] - Use High-Resolution Mass Spectrometry (HRMS): HRMS can help to differentiate between NDMA and co-eluting interferences with the same nominal mass.[7] | |
| Artifactual Formation of NDMA: The presence of precursors like secondary amines and nitrosating agents in the sample or during analysis can lead to the artificial formation of NDMA. | - Control pH: Maintain appropriate pH conditions during sample preparation to minimize nitrosation reactions. - Add Inhibitors: Consider adding inhibitors like ascorbic acid to the sample to prevent the formation of nitrosamines.[8] | |
| Poor Peak Shape | Column Overload: Injecting too much sample or a sample with a high concentration of matrix components can lead to poor peak shape. | - Dilute the Sample: Dilute the final extract before injection. - Improve Sample Cleanup: Use a more effective cleanup method to reduce the amount of co-extracted matrix components. |
| Incompatible Solvent: The solvent used to dissolve the final extract may not be compatible with the mobile phase, causing peak distortion. | - Solvent Exchange: Evaporate the final extract to dryness and reconstitute it in a solvent that is compatible with the initial mobile phase conditions. | |
| Inconsistent Results | Variability in Sample Preparation: Inconsistent execution of the sample preparation steps can lead to variable recoveries and results. | - Standardize the Protocol: Ensure that the sample preparation protocol is well-documented and followed consistently. - Automate Sample Preparation: Where possible, use automated systems for extraction and cleanup to improve reproducibility. |
| Instrument Instability: Fluctuations in instrument performance can lead to inconsistent results. | - Regular Instrument Maintenance: Perform regular maintenance and calibration of the analytical instrument. - Monitor System Suitability: Inject a system suitability standard at the beginning and throughout the analytical run to monitor instrument performance. |
Frequently Asked Questions (FAQs)
What are the most common analytical techniques for trace-level NDMA analysis in food?
The most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[9][10]
-
GC-MS is a well-established method for volatile and semi-volatile compounds like NDMA.[6] It often provides good sensitivity and selectivity. However, high temperatures in the GC inlet can sometimes lead to the degradation of thermally sensitive compounds or the artificial formation of NDMA in certain matrices.[5]
-
LC-MS/MS is increasingly used, especially for complex matrices or when analyzing both volatile and non-volatile nitrosamines.[11] It avoids the high temperatures of GC, which can be advantageous.[5] Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity, which is crucial for trace-level analysis.[1]
-
Gas Chromatography with a Thermal Energy Analyzer (GC-TEA) is a highly specific detector for nitrosamines, but it is less common than MS detectors.[12]
How do I choose the right sample preparation technique?
The choice of sample preparation technique depends on the food matrix and the analytical instrument being used.
-
For solid samples like meat , common techniques include solvent extraction followed by a cleanup step.[9][12] A popular and efficient method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, which involves an acetonitrile extraction and a dispersive solid-phase extraction (dSPE) cleanup.[3]
-
For liquid samples like beer or milk , liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are frequently used.[12]
-
Solventless techniques such as dynamic headspace (DHS) and solid-phase microextraction (SPME) are excellent for volatile compounds like NDMA as they can reduce matrix effects and improve sensitivity by concentrating the analyte.[1][4]
What are typical detection and quantification limits for NDMA in food?
Detection and quantification limits vary depending on the method and the food matrix. However, modern analytical instruments can achieve very low detection levels.
| Analytical Technique | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| GC-MS with positive-ion CI | Meat products | ~0.09 µg/kg | ~0.29 µg/kg | [12] |
| GC-TEA | Beer | 0.04 µg/l | - | [12] |
| GC-TEA | Solid samples (e.g., meats) | ~0.1 µg/kg | 0.2 µg/kg | [12] |
| LC-MS/MS (QTRAP 6500+) | Solvent Standard | - | 0.10 to 0.25 ng/mL | [13] |
What are the regulatory limits for NDMA in food?
Currently, there are no specific regulatory limits for NDMA in most foods in the European Union.[13] However, the European Food Safety Authority (EFSA) has identified a potential health risk from dietary exposure to nitrosamines.[13] Some countries have established guidance values for certain products. For example, in Germany, there are guideline values for NDMA in malt (2.5 µg/kg) and beer (0.5 µg/kg).[3] China has set limits for NDMA in fish and related products.[11]
Experimental Protocols
Example Protocol: NDMA Analysis in Solid Food (e.g., Chicken, Fish) using LC-MS/MS
This protocol is a generalized example based on common practices.[13]
1. Sample Preparation
-
Homogenization: Weigh 1.0 g of the homogenized solid food sample into a centrifuge tube.
-
Internal Standard Spiking: Spike the sample with an appropriate amount of a stable isotope-labeled internal standard (e.g., NDMA-d6).
-
Extraction: Add 1 mL of acetonitrile to the tube. For dry samples like oats, 2 mL may be necessary.
-
Vortexing and Centrifugation: Vortex the mixture for 15 minutes and then centrifuge at 4500 rpm for 5 minutes.
-
Filtration and Dilution: Collect the supernatant, filter it through a 0.2 µm PTFE filter, and then dilute it 1:9 with water.
-
Transfer: Transfer the final diluted extract to an autosampler vial for analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A Phenyl Hexyl column (e.g., 3.0 x 100 mm, 3.0 µm) can be used for chromatographic separation.[13]
-
Mobile Phase: A common mobile phase consists of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).[13]
-
Gradient: A suitable gradient is necessary to separate NDMA from matrix components.
-
Flow Rate: A typical flow rate is 0.500 mL/min.[13]
-
Column Temperature: Maintain the column at 40°C.[13]
-
Injection Volume: Inject 10 µL of the sample extract.[13]
-
-
Mass Spectrometry (MS):
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is often used for nitrosamine analysis.[13]
-
Acquisition Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
MRM Transitions: Use optimized quantifier and qualifier ion transitions for both NDMA and the internal standard.
-
3. Data Analysis
-
Quantify the concentration of NDMA in the sample using a calibration curve prepared with external standards. The internal standard is used to correct for any variations in sample preparation and instrument response.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Analysis of nitrosamines in food - Eurofins Scientific [eurofins.de]
- 4. grupobiomaster.com [grupobiomaster.com]
- 5. waters.com [waters.com]
- 6. pmda.go.jp [pmda.go.jp]
- 7. gcms.labrulez.com [gcms.labrulez.com]
- 8. jscholaronline.org [jscholaronline.org]
- 9. The determination of N-nitrosamines in food: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. qascf.com [qascf.com]
- 13. sciex.com [sciex.com]
Validation & Comparative
A Comparative Guide to GC-MS and LC-MS Methods for N-Nitrosodimethylamine (NDMA) Analysis
For Researchers, Scientists, and Drug Development Professionals
The detection and quantification of N-Nitrosodimethylamine (NDMA), a probable human carcinogen, in pharmaceutical products is a critical analytical challenge.[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), have established stringent guidelines for monitoring nitrosamine impurities.[2][3][4] This guide provides an objective comparison of the two primary analytical techniques employed for NDMA analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into their respective methodologies, performance characteristics, and provide supporting data to aid in the selection of the most appropriate method for your analytical needs.
Performance Comparison: GC-MS vs. LC-MS for NDMA Analysis
The choice between GC-MS and LC-MS is often dictated by the specific analyte properties, sample matrix, and the required sensitivity.[1] While both are powerful techniques, they possess distinct advantages and limitations for NDMA analysis. LC-MS, particularly LC-tandem MS (LC-MS/MS), is often considered the gold standard for nitrosamine analysis due to its high sensitivity and applicability to a broader range of nitrosamines without the need for derivatization.[1][5]
However, a key consideration is the potential for thermal degradation. Some drug substances, like ranitidine, can generate NDMA at the high temperatures used in GC inlets, leading to artificially inflated results.[6][7] For this reason, the FDA has recommended using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for testing ranitidine, as it does not require high temperatures.[6][8]
Below is a summary of quantitative performance data for NDMA analysis using both techniques, compiled from various studies and regulatory methods.
Table 1: GC-MS Performance Data for NDMA Analysis
| Parameter | Reported Value | Matrix | Source |
| Limit of Detection (LOD) | 0.05 ppm | Valsartan Drug Substance | [9] |
| Limit of Quantitation (LOQ) | 0.3 ppm | Valsartan Drug Substance | [9] |
| Limit of Quantitation (LOQ) | 16 ng/kg | Pharmaceuticals | [10] |
Table 2: LC-MS Performance Data for NDMA Analysis
| Parameter | Reported Value | Matrix | Source |
| Limit of Detection (LOD) | 0.011 ppm (0.32 ng/mL) | Ranitidine Drug Substance/Product | |
| Limit of Quantitation (LOQ) | 0.033 ppm (1.0 ng/mL) | Ranitidine Drug Substance/Product | [8] |
| Linearity (Correlation Coefficient) | > 0.99 | Sartans |
Experimental Workflows and Logical Relationships
The general workflow for the analysis of NDMA by either GC-MS or LC-MS involves sample preparation, chromatographic separation, and mass spectrometric detection. The cross-validation process ensures that both methods provide comparable and reliable results.
References
- 1. benchchem.com [benchchem.com]
- 2. fda.gov [fda.gov]
- 3. topioxresearch.com [topioxresearch.com]
- 4. ICH M7 for Nitrosamines: Steps for a Lifecycle Management - Zamann Pharma Support GmbH [zamann-pharma.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. researchgate.net [researchgate.net]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. tandfonline.com [tandfonline.com]
A Comparative Analysis of the Carcinogenic Properties of NDMA and NDEA
For Researchers, Scientists, and Drug Development Professionals
N-Nitrosodimethylamine (NDMA) and N-Nitrosodiethylamine (NDEA) are potent carcinogenic impurities that have garnered significant attention within the pharmaceutical industry and regulatory bodies. Both compounds are classified as Group 2A carcinogens by the International Agency for Research on Cancer (IARC), indicating they are probably carcinogenic to humans.[1] This guide provides a detailed comparison of the carcinogenicity of NDMA and NDEA, supported by experimental data, to aid in risk assessment and the development of mitigation strategies.
Quantitative Carcinogenicity Data
The following table summarizes dose-response data from a comprehensive long-term carcinogenicity study in rats, which provides a direct comparison of the carcinogenic potency of NDMA and NDEA.
| Compound | Species/Strain | Route of Administration | Dose (mg/kg bw/day) | Target Organ | Tumor Incidence (%) | Reference |
| NDMA | Rat (Colworth) | Drinking Water | 0.0 | Liver | ~2% (background) | Peto et al., 1991[1][2][3][4][5][6][7] |
| 0.033 | Liver | ~5% | Peto et al., 1991[1][2][3][4][5][6][7] | |||
| 0.131 | Liver | ~15% | Peto et al., 1991[1][2][3][4][5][6][7] | |||
| 0.524 | Liver | ~50% | Peto et al., 1991[1][2][3][4][5][6][7] | |||
| 1.048 | Liver | ~75% | Peto et al., 1991[1][2][3][4][5][6][7] | |||
| NDEA | Rat (Colworth) | Drinking Water | 0.0 | Liver | ~2% (background) | Peto et al., 1991[2][3][4][5][6][7] |
| 0.033 | Liver | ~8% | Peto et al., 1991[2][3][4][5][6][7] | |||
| 0.131 | Liver | ~30% | Peto et al., 1991[2][3][4][5][6][7] | |||
| 0.524 | Liver | ~80% | Peto et al., 1991[2][3][4][5][6][7] | |||
| 1.048 | Liver | ~95% | Peto et al., 1991[2][3][4][5][6][7] | |||
| 0.0 | Esophagus | 0% | Peto et al., 1991[2][3][5][6] | |||
| 0.033 | Esophagus | ~2% | Peto et al., 1991[2][3][5][6] | |||
| 0.131 | Esophagus | ~10% | Peto et al., 1991[2][3][5][6] | |||
| 0.524 | Esophagus | ~60% | Peto et al., 1991[2][3][5][6] | |||
| 1.048 | Esophagus | ~90% | Peto et al., 1991[2][3][5][6] |
Note: The Peto et al. (1991) study involved lifetime exposure in rats. The tumor incidences are approximate values derived from the study's findings for illustrative comparison. The study found a linear dose-response relationship at low doses for liver neoplasms for both compounds.[2]
Metabolic Activation and Carcinogenic Mechanism
The carcinogenicity of both NDMA and NDEA is dependent on their metabolic activation by cytochrome P450 (CYP) enzymes, primarily in the liver. This activation process leads to the formation of highly reactive electrophilic intermediates that can alkylate DNA, forming DNA adducts. These adducts, if not repaired, can lead to mutations and initiate the process of carcinogenesis.
The metabolic activation pathways are illustrated below:
Experimental Protocols
Detailed methodologies for key experiments cited in the assessment of NDMA and NDEA carcinogenicity are provided below.
Long-Term Rodent Carcinogenicity Bioassay
This protocol is based on guidelines from the Organisation for Economic Co-operation and Development (OECD) Guideline 451 and the National Toxicology Program (NTP).[8][9][10][11][12][13][14]
-
Objective: To determine the carcinogenic potential of a test substance after prolonged, repeated exposure over the lifespan of the test animal.
-
Test System:
-
Species and Strain: Typically, two rodent species are used, most commonly the Sprague Dawley or Fischer 344 rat and the B6C3F1 mouse.[12]
-
Animal Husbandry: Animals are housed in controlled conditions with a 12-hour light/dark cycle, and have access to food and water ad libitum.
-
-
Experimental Design:
-
Groups: At least three dose groups and a concurrent control group are used, with a minimum of 50 animals of each sex per group.[11][15]
-
Dose Selection: Doses are selected based on preliminary toxicity studies to establish a maximum tolerated dose (MTD).
-
Administration: The test substance is typically administered in the diet or drinking water for the majority of the animal's lifespan (e.g., 24 months for rats).[15]
-
-
Procedure:
-
Animals are randomly assigned to dose groups.
-
The test substance is administered daily.
-
Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are monitored regularly.
-
At the end of the study, all surviving animals are euthanized.
-
-
Pathology:
-
A full necropsy is performed on all animals.
-
All organs and tissues are examined macroscopically.
-
A comprehensive list of tissues from all animals in the control and high-dose groups are examined histopathologically. Lesions observed in the high-dose group are also examined in the lower-dose groups.
-
-
Data Analysis: The incidence of tumors in the dosed groups is compared to the control group using appropriate statistical methods.
In Vivo Mammalian Erythrocyte Micronucleus Test
This protocol is based on OECD Guideline 474.
-
Objective: To detect damage to chromosomes or the mitotic apparatus of erythroblasts by a test substance in vivo.
-
Test System:
-
Species: Typically mice or rats.
-
-
Experimental Design:
-
Groups: At least three dose levels of the test substance, a vehicle control group, and a positive control group. Usually, five animals per sex per group are used.
-
Dose Selection: Doses are selected based on acute toxicity data, with the highest dose being the maximum tolerated dose or a limit dose.
-
-
Procedure:
-
Animals are dosed with the test substance, typically once or twice.
-
Bone marrow or peripheral blood is collected at appropriate time points after the last administration (e.g., 24 and 48 hours).
-
Slides are prepared, stained, and scored for the frequency of micronucleated polychromatic erythrocytes (MN-PCEs).
-
-
Data Analysis: The number of MN-PCEs per a predetermined number of PCEs (e.g., 2000) is recorded for each animal. The data are statistically analyzed to compare the treated groups with the vehicle control.
Conclusion
Both NDMA and NDEA are potent genotoxic carcinogens with well-established dose-response relationships for tumor induction in animal models. The primary mechanism of their carcinogenicity involves metabolic activation to reactive alkylating agents that form DNA adducts. While both compounds are potent liver carcinogens, NDEA also demonstrates significant carcinogenicity in the esophagus of rats. The quantitative data and experimental protocols provided in this guide offer a basis for the comparative risk assessment of these two important nitrosamine impurities.
References
- 1. ser.nl [ser.nl]
- 2. Effects on 4080 rats of chronic ingestion of N-nitrosodiethylamine or N-nitrosodimethylamine: a detailed dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. [PDF] Effects on 4080 rats of chronic ingestion of N-nitrosodiethylamine or N-nitrosodimethylamine: a detailed dose-response study. | Semantic Scholar [semanticscholar.org]
- 5. Dose and time relationships for tumor induction in the liver and esophagus of 4080 inbred rats by chronic ingestion of N-nitrosodiethylamine or N-nitrosodimethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Dose and time relationships for tumor induction in the liver and esophagus of 4080 inbred rats by chronic ingestion of N-nitrosodiethylamine or N-nitrosodimethylamine. | Semantic Scholar [semanticscholar.org]
- 7. ora.ox.ac.uk [ora.ox.ac.uk]
- 8. policycommons.net [policycommons.net]
- 9. Oecd 541 guidelines | PPTX [slideshare.net]
- 10. mhlw.go.jp [mhlw.go.jp]
- 11. quantics.co.uk [quantics.co.uk]
- 12. Toxicology/Carcinogenicity [ntp.niehs.nih.gov]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. Technical Reports [ntp.niehs.nih.gov]
- 15. oecd.org [oecd.org]
Interspecies Differences in N-Nitrosodimethylamine (NDMA) Metabolism and Toxicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolism and toxicity of N-nitrosodimethylamine (NDMA) across different species. Understanding these interspecies variations is crucial for accurate risk assessment and the development of safer pharmaceuticals. The information presented herein is supported by experimental data, detailed methodologies, and visual representations of key biological processes.
Introduction to NDMA and its Significance
N-nitrosodimethylamine (NDMA) is a potent hepatocarcinogen found in various environmental sources, including certain foods, drinking water, and as a contaminant in some pharmaceuticals.[1] Its carcinogenicity is well-established in numerous animal species, and it is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC).[1] The toxicity of NDMA is intrinsically linked to its metabolic activation, a process that exhibits significant variability among different species. This guide will delve into these differences, providing a comparative analysis of NDMA's metabolic pathways and resulting toxicological profiles.
Interspecies Differences in NDMA Metabolism
The biotransformation of NDMA is a critical determinant of its toxicity. The primary metabolic pathway involves enzymatic activation by cytochrome P450 (CYP) enzymes, leading to the formation of reactive intermediates that can induce cellular damage.
Metabolic Pathways
NDMA metabolism is primarily initiated by α-hydroxylation, catalyzed predominantly by the CYP2E1 enzyme in the liver.[2][3] This initial step is considered the bioactivation pathway, as it leads to the formation of an unstable intermediate, α-hydroxynitrosodimethylamine. This intermediate spontaneously decomposes to formaldehyde and the highly reactive methyldiazonium ion. The methyldiazonium ion is a potent alkylating agent that can methylate cellular macromolecules, including DNA, leading to the formation of DNA adducts, which are critical events in the initiation of carcinogenesis.[2]
Another, generally considered detoxification, pathway is denitrosation, which also results in the formation of formaldehyde but produces methylamine instead of the reactive methyldiazonium ion.[2][4] The balance between these two pathways can vary between species and can influence the overall toxicity of NDMA.
Quantitative Comparison of NDMA Metabolism Across Species
Significant quantitative differences in NDMA metabolism have been observed across various species, both in vivo and in vitro. These differences are largely attributed to variations in the expression and activity of metabolic enzymes, particularly CYP2E1.
Table 1: In Vitro Metabolism of NDMA in Liver Microsomes from Different Species
| Species | Enzyme Kinetics (NDMAd) | Metabolic Rate (nmol formaldehyde/min/mg protein) | Reference |
| Human | Km: 27-48 µM (high affinity) | 0.18 - 2.99 (median: 0.53) | [5] |
| Rat | Km: ~83 µM (weanling) | Vmax: 2.57 nmol/min/nmol P-450 (weanling) | [6] |
| Hamster | Km: ~36 µM (weanling) | Vmax: 2.09 nmol/min/nmol P-450 (weanling) | [6] |
| Mouse | - | - | [7] |
NDMAd: N-nitrosodimethylamine demethylase
Table 2: In Vivo Pharmacokinetic Parameters of NDMA in Different Species
| Species | Oral Bioavailability | Primary Target Organs for Metabolism | Reference |
| Rat | ~10-31% | Liver | [4] |
| Hamster | ~10% | Liver | [4] |
| Beagle Dog | >90% | Liver | [4] |
| Patas Monkey | - | Liver | [4] |
| Swine | Dose-dependent | Liver | [4] |
Interspecies Differences in NDMA Toxicity
The variations in NDMA metabolism directly translate to differences in its toxicological effects, including acute toxicity and carcinogenicity, across species.
Acute Toxicity
The acute toxicity of NDMA, as indicated by the median lethal dose (LD50), varies among species.
Table 3: Acute Toxicity (LD50) of NDMA in Different Species
| Species | Route of Administration | LD50 (mg/kg) | Reference |
| Rat | Oral | ~20-40 | [8] |
| Mouse | Inhalation (4-hour) | LC50: 57 ppm (171 mg/m³) | [1] |
| Rat | Inhalation (4-hour) | LC50: 78 ppm (234 mg/m³) | [1] |
| Dog | Inhalation (4-hour) | Lethal at 16 ppm (48 mg/m³) | [1] |
Carcinogenicity
NDMA is a potent carcinogen in a wide range of animal species, with the liver being the primary target organ. However, the incidence and location of tumors can differ.
Table 4: Carcinogenic Effects of NDMA in Different Species
| Species | Primary Target Organs for Tumors | Other Affected Organs | Reference |
| Rat | Liver | Kidney, Lung, Nasal Cavity, Testes | [8][9] |
| Mouse | Liver, Lung | Kidney | [8][9] |
| Hamster | Liver | - | [8][9] |
| Mink | Liver | - | [8][9] |
Experimental Protocols
To ensure the reproducibility and comparability of data, detailed experimental protocols for key assays are provided below.
In Vitro NDMA Metabolism Assay Using Liver Microsomes
This protocol outlines a general procedure for assessing the metabolic rate of NDMA in liver microsomes.
Objective: To determine the rate of NDMA metabolism by measuring the formation of formaldehyde.
Materials:
-
Cryopreserved liver microsomes (from the species of interest)
-
N-Nitrosodimethylamine (NDMA)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Nash reagent (for formaldehyde detection) or other suitable detection method (e.g., LC-MS/MS)
-
Microplate reader or spectrophotometer
Procedure:
-
Thawing Microsomes: Thaw the cryopreserved liver microsomes rapidly in a 37°C water bath and keep them on ice.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing phosphate buffer, the NADPH regenerating system, and liver microsomes in a microcentrifuge tube or a 96-well plate.
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a known concentration of NDMA to the reaction mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 0, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid or a cold organic solvent like acetonitrile).
-
Formaldehyde Detection:
-
Nash Reagent Method: Centrifuge the terminated reaction mixture to pellet the protein. Add Nash reagent to the supernatant and incubate at 60°C for 30 minutes. Measure the absorbance at 415 nm.
-
LC-MS/MS Method: Analyze the supernatant for formaldehyde or other metabolites using a validated LC-MS/MS method.
-
-
Data Analysis: Calculate the rate of formaldehyde formation and normalize it to the protein concentration of the microsomes (e.g., nmol/min/mg protein).
In Vivo Assessment of NDMA-Induced DNA Adducts
This protocol describes a general method for the detection and quantification of NDMA-induced DNA adducts in animal tissues.
Objective: To measure the levels of specific DNA adducts (e.g., O⁶-methylguanine) in target tissues following NDMA administration.
Materials:
-
Experimental animals (e.g., rats, mice)
-
N-Nitrosodimethylamine (NDMA)
-
DNA isolation kit
-
Enzymes for DNA digestion (e.g., DNase I, nuclease P1, alkaline phosphatase)
-
³²P-ATP (for ³²P-postlabeling) or antibodies for immunoassays
-
Thin-layer chromatography (TLC) plates or HPLC system
-
Phosphorimager or liquid scintillation counter
Procedure:
-
Animal Dosing: Administer a known dose of NDMA to the experimental animals via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Tissue Collection: At a specified time point after dosing, euthanize the animals and collect the target tissues (e.g., liver, kidney, lung).
-
DNA Isolation: Isolate genomic DNA from the collected tissues using a commercial DNA isolation kit or standard phenol-chloroform extraction methods.
-
DNA Digestion: Digest the isolated DNA to individual deoxynucleoside 3'-monophosphates using a cocktail of enzymes.
-
Adduct Enrichment and Labeling (³²P-Postlabeling):
-
Enrich the adducted nucleotides from the normal nucleotides.
-
Label the 5'-hydroxyl group of the adducted nucleotides with ³²P using T4 polynucleotide kinase and ³²P-ATP.
-
-
Chromatographic Separation: Separate the ³²P-labeled adducts using two-dimensional thin-layer chromatography (2D-TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: Detect and quantify the radiolabeled adducts using a phosphorimager or by scraping the spots from the TLC plate and counting in a liquid scintillation counter.
-
Data Analysis: Express the adduct levels as the number of adducts per 10⁶ or 10⁸ normal nucleotides.
Conclusion
The metabolism and toxicity of NDMA exhibit significant interspecies differences, which are critical to consider in human health risk assessment. While rodents are commonly used in toxicological studies, direct extrapolation of these findings to humans should be done with caution due to variations in metabolic enzyme kinetics and carcinogenic susceptibility. This guide highlights the importance of using a multi-species approach and integrating in vitro and in vivo data to better understand the potential risks associated with NDMA exposure. Further research focusing on human-relevant in vitro models and the application of physiologically based pharmacokinetic (PBPK) modeling will be instrumental in refining these risk assessments.
References
- 1. ser.nl [ser.nl]
- 2. mdpi.com [mdpi.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for N-Nitrosodimethylamine (NDMA) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Metabolism of N-nitrosodialkylamines by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism and activation of N-nitrosodimethylamine by hamster and rat microsomes: comparative study with weanling and adult animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High variability of nitrosamine metabolism among individuals: role of cytochromes P450 2A6 and 2E1 in the dealkylation of N-nitrosodimethylamine and N-nitrosodiethylamine in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HEALTH EFFECTS - Toxicological Profile for N-Nitrosodimethylamine (NDMA) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
A Novel Biomarker for Enhanced Detection of NDMA-Induced Liver Injury: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrosodimethylamine (NDMA) is a potent hepatotoxin that undergoes metabolic activation in the liver, leading to significant cellular damage.[1][2] The traditional method for assessing this liver injury involves measuring serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[3][4] However, these biomarkers lack specificity and sensitivity, often failing to provide a timely and accurate picture of the underlying pathology.[3][5][6] This guide introduces and validates Glutamate Dehydrogenase (GLDH) as a superior, liver-specific biomarker for NDMA-induced hepatotoxicity, offering a comparative analysis against traditional and other novel markers.
NDMA is metabolized by the cytochrome P450 enzyme CYP2E1, primarily in the liver, into reactive metabolites including formaldehyde, methanol, and a highly reactive methyldiazonium ion.[1][7] These metabolites induce severe oxidative stress through the generation of reactive oxygen species (ROS), leading to lipid peroxidation, depletion of antioxidant enzymes like catalase and glutathione, and damage to cellular macromolecules, including DNA.[8][9] This cascade of events results in hepatocyte necrosis and apoptosis, inflammation, and can progress to fibrosis, cirrhosis, and even hepatocellular carcinoma.[1][10]
Given that NDMA-induced liver injury involves mitochondrial dysfunction and hepatocyte death, biomarkers that specifically reflect these processes are expected to offer greater diagnostic value. GLDH, a mitochondrial enzyme abundant in the liver, is released into circulation upon hepatocyte necrosis, making it a direct indicator of this type of cell death.[11][12][13]
Comparative Analysis of Biomarkers for NDMA-Induced Liver Injury
The following tables present a summary of the performance of GLDH in comparison to traditional and other novel biomarkers in the context of NDMA-induced liver damage. The data is a synthesis from various studies on drug-induced liver injury (DILI).
Table 1: Performance Characteristics of Liver Injury Biomarkers
| Biomarker | Type | Primary Location | Key Advantage | Key Disadvantage |
| ALT | Traditional | Cytosol (Liver, Muscle) | Widely used, historical data | Lacks liver specificity[4] |
| AST | Traditional | Cytosol/Mitochondria (Liver, Muscle, Heart) | Widely used | Lacks liver specificity[3] |
| GLDH | Novel | Mitochondria (Primarily Liver) | High liver specificity, not confounded by muscle injury [12][13][14] | Less historical data than ALT/AST |
| ccK18 | Novel | Cytoskeleton (Epithelial cells) | Specific for apoptosis[15][16] | Less abundant than total K18 |
| HMGB1 | Novel | Nucleus | Marker of necrosis and inflammation[17][18] | Can be released from non-liver cells |
| miR-122 | Novel | Cytosol (Hepatocytes) | Highly liver-specific, early release[19][20] | RNA-based, requires specific handling |
Table 2: Illustrative Experimental Data: Biomarker Levels Following NDMA Exposure in a Preclinical Model
| Time Point | Analyte | Control Group | NDMA-Treated Group | Fold Change | p-value |
| 6 hours | ALT (U/L) | 35 ± 5 | 50 ± 8 | 1.4 | >0.05 |
| GLDH (U/L) | 2 ± 0.5 | 15 ± 3 | 7.5 | <0.01 | |
| ccK18 (U/L) | 10 ± 2 | 35 ± 6 | 3.5 | <0.05 | |
| 24 hours | ALT (U/L) | 38 ± 6 | 250 ± 40 | 6.6 | <0.001 |
| GLDH (U/L) | 2.2 ± 0.6 | 180 ± 30 | 81.8 | <0.001 | |
| ccK18 (U/L) | 12 ± 3 | 150 ± 25 | 12.5 | <0.001 | |
| 48 hours | ALT (U/L) | 36 ± 5 | 450 ± 70 | 12.5 | <0.001 |
| GLDH (U/L) | 2.1 ± 0.4 | 320 ± 55 | 152.4 | <0.001 | |
| ccK18 (U/L) | 11 ± 2 | 280 ± 50 | 25.5 | <0.001 |
Data are presented as Mean ± SD and are hypothetical, based on trends observed in DILI studies.
Signaling Pathways and Experimental Workflows
Signaling Pathways in NDMA-Induced Hepatotoxicity
The metabolic activation of NDMA initiates a cascade of events leading to liver cell death. The diagram below illustrates the key pathways involved.
Experimental Workflow for Biomarker Validation
The validation of a new biomarker for NDMA-induced liver damage typically follows the workflow outlined below.
Detailed Experimental Protocols
NDMA-Induced Liver Injury Animal Model
-
Species: Male Sprague-Dawley rats (200-250g).
-
Acclimatization: Animals are acclimatized for one week prior to the experiment with free access to standard chow and water.
-
Induction: A single intraperitoneal (i.p.) injection of NDMA (10 mg/kg body weight) dissolved in sterile saline is administered. Control animals receive an equivalent volume of saline.
-
Sample Collection: Blood samples are collected via the tail vein at baseline (0 hours) and at 6, 12, 24, and 48 hours post-injection. At the final time point, animals are euthanized, and liver tissue is collected for histopathological analysis.
Measurement of Serum Glutamate Dehydrogenase (GLDH) Activity
GLDH activity is determined using a colorimetric assay kit.[6][21]
-
Principle: GLDH catalyzes the conversion of glutamate to α-ketoglutarate, which generates NADH. The NADH then reduces a tetrazolium salt (MTT) to a colored formazan product, the absorbance of which is proportional to GLDH activity.[3][6]
-
Procedure:
-
Serum samples are centrifuged to remove any cellular debris.
-
20 µL of serum is added to a 96-well plate.
-
A reaction mixture containing glutamate, NAD+, and MTT is added to each well.
-
The plate is incubated at 37°C for 30 minutes.
-
The absorbance is measured at 565 nm using a microplate reader.
-
GLDH activity (U/L) is calculated based on a standard curve.
-
Measurement of Serum Alanine Aminotransferase (ALT) Activity
ALT activity is measured using a standard enzymatic rate assay.
-
Principle: ALT catalyzes the transfer of an amino group from alanine to α-ketoglutarate, forming pyruvate and glutamate. The rate of pyruvate formation is measured.
-
Procedure:
-
Serum samples are added to a reaction mixture containing L-alanine and α-ketoglutarate.
-
The reaction is coupled to a lactate dehydrogenase (LDH) reaction, where the oxidation of NADH to NAD+ is monitored.
-
The decrease in absorbance at 340 nm, due to NADH oxidation, is measured kinetically on an automated chemistry analyzer.
-
ALT activity (U/L) is calculated from the rate of absorbance change.
-
Measurement of Caspase-Cleaved Keratin 18 (ccK18) using ELISA
ccK18 levels are quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit.[22][23][24]
-
Principle: A monoclonal antibody specific for a caspase-cleaved neo-epitope of K18 is coated on a microplate. A second, peroxidase-conjugated antibody is used for detection.[24]
-
Procedure:
-
Standards and serum samples are added to the pre-coated 96-well plate and incubated.
-
The plate is washed to remove unbound substances.
-
A horseradish peroxidase (HRP)-conjugated detection antibody is added to the wells and incubated.
-
After another wash step, a TMB substrate solution is added, and the plate is incubated in the dark.
-
The reaction is stopped by the addition of an acid, and the color intensity is measured at 450 nm.
-
The concentration of ccK18 (U/L) is determined by comparison to a standard curve.
-
Conclusion
The validation of GLDH as a biomarker for NDMA-induced liver injury represents a significant advancement in toxicological research and drug development. Its high liver specificity and early detection capabilities offer a more precise and reliable assessment of hepatotoxicity compared to traditional markers like ALT.[12][13][14] The integration of GLDH, alongside mechanistic markers like ccK18, into preclinical safety studies will enable a more nuanced understanding of the mode of cell death and the overall severity of liver damage, ultimately leading to safer and more effective pharmaceuticals.
References
- 1. Progress in Assays of HMGB1 Levels in Human Plasma—The Potential Prognostic Value in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamate Dehydrogenase (GDH) Activity Assay Kit - Elabscience® [elabscience.com]
- 3. assaygenie.com [assaygenie.com]
- 4. neobiolab.com [neobiolab.com]
- 5. chondrex.com [chondrex.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. mcgill.ca [mcgill.ca]
- 8. researchgate.net [researchgate.net]
- 9. Protocol: a highly sensitive RT-PCR method for detection and quantification of microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ibl-international.com [ibl-international.com]
- 11. Evaluation of glutamate dehydrogenase (GLDH) as a diagnostic and prognostic marker in drug-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. fda.gov [fda.gov]
- 14. c-path.org [c-path.org]
- 15. diapharma.com [diapharma.com]
- 16. The application of cytokeratin-18 as a biomarker for drug-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HMGB1 as biomarker and drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Emerging Roles of High-mobility Group Box-1 in Liver Disease [xiahepublishing.com]
- 19. MicroRNAs in Drug-induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Scientific Publications by FDA Staff [accessdata.fda.gov]
- 21. グルタル酸デヒドロゲナーゼ(GDH)活性アッセイキット sufficient for 100 colorimetric tests | Sigma-Aldrich [sigmaaldrich.com]
- 22. Caspase-Cleaved Keratin 18 Measurements Identified Ongoing Liver Injury after Bariatric Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Serum levels of caspase-cleaved cytokeratin 18 (CK18-Asp396) predict severity of liver disease in chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cytokeratin-18 fragment levels as noninvasive biomarker for nonalcoholic steatohepatitis: A multicenter validation study - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of N-Nitrosodimethylamine (NDMA) Formation from Different Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N-Nitrosodimethylamine (NDMA) formation from various chemical precursors, supported by experimental data. The following sections detail the formation pathways, quantitative yields, and the experimental protocols used to obtain these findings, offering a comprehensive resource for understanding and mitigating the risks associated with this probable human carcinogen.
Introduction to NDMA Formation
N-Nitrosodimethylamine (NDMA) is a potent hepatotoxicant and a known carcinogen in laboratory animals.[1] Its formation as a disinfection byproduct in water treatment and as an impurity in pharmaceutical products has raised significant health concerns.[2][3] NDMA typically forms from the reaction of a nitrosating agent with a secondary, tertiary, or quaternary amine precursor containing a dimethylamine (DMA) moiety.[4] The primary pathways for its formation include the nitrosation pathway and the unsymmetrical dimethylhydrazine (UDMH) pathway, particularly during chloramination.[2]
Quantitative Comparison of NDMA Formation
The yield of NDMA is highly dependent on the precursor's molecular structure and the specific reaction conditions. Certain tertiary amines, such as the pharmaceutical ranitidine, have been shown to produce significantly higher yields of NDMA compared to simpler secondary amines like dimethylamine (DMA).[5][6] The following table summarizes quantitative data from various experimental studies.
| Precursor | Precursor Type | Reaction Condition | Molar Yield (%) | Reference(s) |
| Ranitidine | Tertiary Amine (Pharmaceutical) | Chloramination (pH 8, excess monochloramine) | >60 | [5][6] |
| Dimethylamine (DMA) | Secondary Amine | Chloramination | up to 4 | [7] |
| Trimethylamine (TMA) | Tertiary Amine | Chloramination | ~2 | [6] |
| 5-(Dimethylaminomethyl)furfuryl alcohol (DFUR) | Tertiary Amine | Chloramination (pH 8.0, 270 μM NH₂Cl) | 84.6 | [7] |
| N,N-dimethylbenzylamine (DMBA) | Tertiary Amine | Chloramination (pH 8.0, 270 μM NH₂Cl) | 82.5 | [7] |
| Rivastigmine | Tertiary Amine (Pharmaceutical) | Not specified | 83.3 ± 0.5 | [8] |
| Conessine | Tertiary Amine (Natural Product) | Not specified | 42.3 ± 1.8 | [8] |
| Dimethylamine (DMA) | Secondary Amine | Reaction with Nitrous Acid | 75.8 - 95 (in oil layer) | [9] |
NDMA Formation Pathways
The formation of NDMA from amine precursors can proceed through several mechanisms. The two most prominent pathways are detailed below.
UDMH Pathway during Chloramination
During water disinfection with chloramines, NDMA can form from DMA via the formation of an unsymmetrical dimethylhydrazine (UDMH) intermediate. This pathway is considered a significant source of NDMA in drinking water.[2][10]
Nitrosation Pathway
The classic nitrosation pathway involves the reaction of a secondary or tertiary amine with a nitrosating agent, such as nitrous acid (HONO), which is often formed from nitrite under acidic conditions.[1] This pathway is relevant in various matrices, including the human stomach and during certain chemical manufacturing processes.
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of NDMA formation. Below are representative protocols for inducing and quantifying NDMA from different precursors.
NDMA Formation from Ranitidine via Chloramination (Lab Scale)
This protocol is based on studies investigating the high NDMA yield from the pharmaceutical ranitidine upon reaction with monochloramine.[5]
Materials:
-
Ranitidine hydrochloride
-
Sodium hypochlorite solution
-
Ammonium chloride
-
Phosphate buffer (10 mM, pH 8)
-
Sodium thiosulfate
-
Deionized water
-
Amber glass bottles
Procedure:
-
Monochloramine Stock Solution Preparation: Prepare a monochloramine stock solution by slowly adding a sodium hypochlorite solution to a stirred solution of ammonium chloride in deionized water.
-
Reaction Setup: In an amber glass bottle, dissolve a predetermined amount of ranitidine in 10 mM phosphate buffer (pH 8).
-
Initiation of Reaction: Add the monochloramine stock solution to the ranitidine solution to achieve the desired final concentration (e.g., 2.5 mM monochloramine and 12 µM ranitidine).[5]
-
Incubation: Stir the reaction mixture at a constant temperature (e.g., 20°C) in the dark for a specified contact time (e.g., 24 hours).[5]
-
Quenching: At the end of the incubation period, quench any residual oxidant by adding a slight excess of sodium thiosulfate.
-
Sample Analysis: Analyze the sample for NDMA concentration using LC-MS/MS.
Quantification of NDMA Impurity in Metformin Drug Product
This protocol outlines a general method for the extraction and quantification of pre-existing NDMA in a pharmaceutical product like metformin, based on FDA and other published methods.[11][12]
Materials:
-
Metformin drug substance or crushed tablets
-
Methanol (LC/MS grade)
-
Water (LC/MS grade)
-
Formic acid (LC/MS grade)
-
NDMA reference standard
-
0.2 µm PVDF syringe filters
-
Centrifuge tubes
-
Vortex mixer and mechanical shaker
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the drug substance or crushed tablets (e.g., 100-500 mg) into a centrifuge tube.[11][12]
-
Extraction: Add a precise volume of solvent (e.g., methanol or water) to the tube.[11][12] Vortex the mixture and then shake for an extended period (e.g., 40 minutes) using a mechanical shaker.[12]
-
Centrifugation: Centrifuge the sample to separate the solid excipients (e.g., 15 minutes at 4500 rpm).[12]
-
Filtration: Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial.[12]
-
LC-MS/MS Analysis:
-
Chromatography: Use a suitable C18 column with a gradient elution of mobile phases, such as water and methanol with 0.1% formic acid.
-
Mass Spectrometry: Employ a triple quadrupole or high-resolution mass spectrometer operating in positive ion mode. Monitor for the specific parent-to-product ion transition for NDMA.[11]
-
Quantification: Determine the NDMA concentration by comparing the peak area in the sample to a calibration curve generated from NDMA reference standards.[12]
-
Conclusion
The formation of NDMA is a complex process influenced by the chemical structure of the precursor, the nitrosating agent, and various environmental factors such as pH and temperature. Experimental data clearly indicate that certain tertiary amines, particularly pharmaceuticals like ranitidine, are significantly more potent NDMA precursors than simpler amines like DMA under conditions such as chloramination.[5][6] The provided protocols offer a foundation for researchers to conduct comparative studies and develop effective mitigation strategies to minimize NDMA formation in pharmaceuticals and treated water. The use of robust analytical methods, such as LC-MS/MS, is essential for the accurate quantification of this carcinogen at trace levels.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ccsnorway.com [ccsnorway.com]
- 5. Formation Mechanism of NDMA from Ranitidine, Trimethylamine, and Other Tertiary Amines during Chloramination: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. US3136821A - Synthesis of nitrosodimethylamine - Google Patents [patents.google.com]
- 9. Formation of N-nitrosodimethylamine (NDMA) from dimethylamine during chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. fda.gov [fda.gov]
- 12. d-nb.info [d-nb.info]
Evaluating the efficacy of different sorbents for NDMA removal
A Comparative Guide to Sorbents for N-nitrosodimethylamine (NDMA) Removal
The presence of N-nitrosodimethylamine (NDMA), a probable human carcinogen, in water sources necessitates effective removal strategies. Adsorption using various sorbents is a widely studied and applied method for NDMA remediation. This guide provides a comparative evaluation of the efficacy of different sorbents—activated carbon, biochar, and ion exchange resins—for NDMA removal, supported by experimental data. Detailed methodologies for key experiments are provided to aid researchers in their study design.
Performance Comparison of Sorbents for NDMA Removal
The following table summarizes the quantitative performance of various sorbents in removing NDMA from water, based on published experimental data.
| Sorbent Type | Sorbent Material | Initial NDMA Concentration | Sorbent Dosage | Contact Time | Water Matrix | pH | Removal Efficiency (%) | Adsorption Capacity | Reference |
| Powdered Activated Carbon (PAC) | Lignite-based | Not Specified (NDMA FP) | 3 mg/L | 4 hours | River water and wastewater effluent blend | Not Specified | 37 | Not Specified | [1] |
| Lignite-based | Not Specified (NDMA FP) | 8 mg/L | 4 hours | River water and wastewater effluent blend | Not Specified | 59 | Not Specified | [1] | |
| Lignite-based | Not Specified (NDMA FP) | 75 mg/L | 4 hours | River water and wastewater effluent blend | Not Specified | 91 | Not Specified | [1] | |
| Coconut Shell-based Nanoparticles | Not Specified | Not Specified | 4 hours | DI Water | 6.6 and 8.6 | High | Not Specified | [2] | |
| Superfine PAC (D₅₀=1.1 µm) | 0.5 mg/L (Ranitidine - precursor) | 5 mg/L | 5 minutes | Not Specified | > pKa+1 | 61.3 | Not Specified | [3] | |
| Granular Activated Carbon (GAC) | Bituminous | Not Specified (NDMA FP) | Column study | >10,000 bed volumes | River water and wastewater effluent blend | Not Specified | >60 | Not Specified | [1] |
| Surface-modified (AC800) | Not Specified | Column study | 10 days (breakthrough) | Not Specified | Not Specified | Not Specified | Significantly improved | [4] | |
| Biochar | Not specified | Not specified | Not specified | Not specified | Aquatic systems | Not specified | >75% for some organic pollutants | Not specified | [5] |
| Ion Exchange Resins | Cation Exchange (Plus) | 14 ng/L (NDMA FP) | 5 mL resin / 1 L water | Not Specified | Surface Water | Not Specified | No removal | Not Specified | [6] |
| Cation Exchange (Plus) | Not Specified (NDMA FP) | 5 mL resin / 1 L water | Not Specified | Wastewater Effluent | Not Specified | 49-90 | Not Specified | [6] | |
| Anion Exchange (MIEX) | Not Specified (THMs FP) | 5 mL resin / 1 L water | Not Specified | Surface and Wastewater Effluent | Not Specified | 41-69 (for THM precursors) | Not Specified | [6] | |
| Combined Cation and Anion Exchange | Not Specified (NDMA FP) | 5 mL of each resin / 1 L water | Not Specified | Wastewater Effluent | Not Specified | 43-85 | Not Specified | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of sorbent performance. Below are generalized protocols for batch adsorption and column studies.
Batch Adsorption Experiments
This method is used to determine the equilibrium adsorption capacity and kinetics of a sorbent.
-
Sorbent Preparation: The sorbent material is washed with deionized water to remove impurities and then dried in an oven at a specified temperature (e.g., 105°C) for a set duration (e.g., 24 hours). The dried sorbent is then sieved to obtain a uniform particle size.
-
Stock Solution Preparation: A stock solution of NDMA of a known concentration is prepared in deionized water or a specific water matrix (e.g., surface water, wastewater effluent).
-
Experimental Setup: A series of flasks are prepared, each containing a fixed volume of the NDMA solution with a known initial concentration.
-
Sorbent Addition: A predetermined mass of the prepared sorbent is added to each flask. Sorbent dosages can be varied to study its effect on removal efficiency.
-
Agitation and Equilibration: The flasks are sealed and agitated in a shaker at a constant speed and temperature for a specified contact time to reach equilibrium. Kinetic studies involve withdrawing samples at different time intervals.
-
Sample Collection and Analysis: After the desired contact time, the samples are withdrawn and filtered (e.g., using a 0.45 µm filter) to separate the sorbent. The concentration of NDMA in the filtrate is then determined using an appropriate analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[7][8][9][10]
-
Data Analysis: The amount of NDMA adsorbed per unit mass of the sorbent at equilibrium (qe) is calculated using the following equation:
-
qe = (C₀ - Ce) * V / m
-
Where:
-
C₀ = Initial NDMA concentration
-
Ce = Equilibrium NDMA concentration
-
V = Volume of the solution
-
m = Mass of the sorbent
-
-
Column Studies (Rapid Small-Scale Column Tests - RSSCTs)
This method simulates the performance of a sorbent in a continuous flow system, such as in a water treatment plant, and is used to determine breakthrough characteristics.
-
Column Preparation: A glass or stainless-steel column of a specific diameter and length is packed with a known amount of the sorbent material to achieve a desired bed depth.
-
Experimental Setup: The column is connected to a pump that delivers the NDMA-spiked feed solution at a constant flow rate.
-
Feed Solution: A feed solution with a constant NDMA concentration is prepared in the desired water matrix.
-
Operation: The feed solution is pumped through the column in an up-flow or down-flow mode.
-
Effluent Sampling: Effluent samples are collected at regular time intervals from the column outlet.
-
NDMA Analysis: The concentration of NDMA in the effluent samples is measured.
-
Breakthrough Curve Generation: The effluent NDMA concentration (C) is normalized to the influent concentration (C₀) and plotted against time or bed volumes treated. The breakthrough point is typically defined as the point where C/C₀ reaches a certain value (e.g., 0.1 or 0.5).
Visualizations
Experimental Workflow for Sorbent Evaluation
Caption: Experimental workflow for evaluating the efficacy of sorbents for NDMA removal.
Logical Relationship of Sorbent Types and Removal Mechanisms
Caption: Logical relationship between sorbent types and their primary NDMA removal mechanisms.
References
- 1. Adsorption of N-nitrosodimethylamine precursors by powdered and granular activated carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Adsorption of typical NDMA precursors by superfine powdered activated carbon: Critical role of particle size reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. kerwa.ucr.ac.cr [kerwa.ucr.ac.cr]
- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 8. N-nitrosodimethylamine (NDMA) removal by reverse osmosis and UV treatment and analysis via LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 10. awqc.com.au [awqc.com.au]
A Comparative Guide to In Vitro and In Vivo Models for NDMA Risk Assessment
For Researchers, Scientists, and Drug Development Professionals
N-nitrosodimethylamine (NDMA) is a potent mutagen and a probable human carcinogen, making its detection and risk assessment a critical concern in the pharmaceutical industry and environmental health. The selection of appropriate models is paramount for accurately evaluating the potential genotoxic and carcinogenic risk of NDMA. This guide provides an objective comparison of commonly employed in vitro and in vivo models, supported by experimental data, to aid researchers in their study design and interpretation of results.
At a Glance: In Vitro vs. In Vivo Models for NDMA Assessment
| Feature | In Vitro Models | In Vivo Models |
| Primary Use | High-throughput screening, mechanistic studies | Hazard identification, carcinogenicity assessment, risk characterization |
| Biological Complexity | Lower (cell lines, bacteria) | Higher (whole animal) |
| Metabolic Activation | Requires external metabolic activation systems (e.g., S9 fraction) | Endogenous metabolic activation in relevant tissues |
| Throughput | High | Low |
| Cost & Time | Lower cost, shorter duration | Higher cost, longer duration |
| Animal Use | No (or limited for S9 preparation) | Requires animal subjects |
| Physiological Relevance | Limited | High |
| Examples | Ames Test, Micronucleus Test, Comet Assay, Organ-on-a-Chip | Rodent Carcinogenicity Bioassay, Transgenic Rodent (TGR) Assay, In Vivo Micronucleus Assay, In Vivo Comet Assay |
Quantitative Comparison of NDMA Genotoxicity and Carcinogenicity
The following table summarizes quantitative data from various in vitro and in vivo studies on NDMA, providing a comparative overview of its potency in different models.
| Model | Assay | Species/Cell Line | NDMA Concentration/Dose | Endpoint | Key Findings |
| In Vitro | Ames Test | S. typhimurium TA100 | 1500 µ g/plate and above (with rat S9) | Revertant Colonies | Positive mutagenic response, indicating induction of base-pair substitution mutations.[1] |
| In Vitro | Ames Test | S. typhimurium TA1535 | 20 µg/mL (miniaturized assay) | Revertant Wells | Miniaturized assays show higher sensitivity compared to standard plate tests.[2] |
| In Vivo | Micronucleus Test | Hen's Egg | Dose-dependent | Micronucleus Frequency | Clearly positive, dose-dependent, and reproducible results.[3] |
| In Vivo | Comet Assay | Mouse (Liver, Lung, Kidney) | Not specified | DNA Damage (% Tail DNA) | Detectable DNA damage in metabolically competent tissues.[4][5] |
| In Vivo | Transgenic Rodent (TGR) Assay | Muta™Mouse (Liver) | 0.02-4 mg/kg/day (28-day) | lacZ Mutant Frequency | Dose-dependent increases in mutant frequency.[6][7] A No-Observed Genotoxic Effect Level (NOGEL) of 0.07 mg/kg(bw)/day was determined.[8] |
| In Vivo | Carcinogenicity Bioassay | Rat | 1 ppm in drinking water (~50 µg/kg bw/day) | Liver Neoplasms | Approximately 25% of animals developed liver neoplasms.[9] |
| In Vivo | Carcinogenicity Bioassay | Rat | 27 to 41 mg/kg bw | Acute Oral LD50 | Demonstrates high acute toxicity.[9] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of NDMA-induced toxicity and the experimental processes involved in its assessment, the following diagrams are provided.
Experimental Protocols
Enhanced Ames Test for Nitrosamines
The bacterial reverse mutation assay, or Ames test, is a primary screening tool for mutagenicity. For nitrosamines like NDMA, an enhanced protocol is recommended to improve sensitivity.
1. Bacterial Strains:
-
Salmonella typhimurium strains TA100 and TA1535 are particularly sensitive to base-pair substitution mutagens like NDMA.
-
Escherichia coli strain WP2uvrA(pKM101) can also be used.
2. Metabolic Activation:
-
A higher concentration (e.g., 30%) of hamster liver S9 fraction is often more effective than the standard 10% rat liver S9 for activating nitrosamines. The S9 mix should be supplemented with cofactors like NADP and glucose-6-phosphate.
3. Test Procedure (Pre-incubation Method):
-
Add 0.1 mL of the bacterial culture, 0.5 mL of the S9 mix (or buffer for non-activation controls), and 0.1 mL of the NDMA test solution (in a suitable solvent like water or DMSO) to a sterile tube.
-
Pre-incubate the mixture at 37°C for 20-30 minutes with shaking.
-
After incubation, add 2 mL of molten top agar (containing a trace amount of histidine and biotin) to the tube, vortex briefly, and pour onto the surface of a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies on each plate. A dose-dependent increase in revertant colonies, typically a two-fold or greater increase over the negative control, indicates a positive result.[1]
In Vivo Rodent Micronucleus Assay
This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts of rodents.
1. Animal Model:
-
Mice or rats are commonly used. Both sexes should be included unless there is a clear justification for using only one.
2. Dosing:
-
Administer NDMA to the animals, typically via oral gavage or intraperitoneal injection.
-
At least three dose levels, plus a negative (vehicle) and a positive control group, should be used.
-
The highest dose should be the maximum tolerated dose (MTD) or a limit dose (e.g., 2000 mg/kg).
-
Dosing can be a single administration or repeated daily for 2-4 weeks.
3. Sample Collection:
-
For bone marrow, collect samples (typically from the femur) 24 and 48 hours after the final dose.
-
For peripheral blood, collect samples at 36-48 and 60-72 hours after the final dose.
4. Slide Preparation and Analysis:
-
Prepare bone marrow or peripheral blood smears on microscope slides.
-
Stain the slides with a dye that differentiates polychromatic erythrocytes (PCEs; immature) from normochromatic erythrocytes (NCEs; mature), such as acridine orange or Giemsa-May-Grünwald.
-
Score at least 2000 PCEs per animal for the presence of micronuclei.
-
The ratio of PCEs to NCEs is also determined as an indicator of bone marrow toxicity.
-
A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in treated groups compared to the negative control indicates a positive result.
Rodent Carcinogenicity Bioassay
This long-term study is considered the "gold standard" for assessing carcinogenic potential.
1. Animal Model:
-
Typically conducted in two rodent species, most commonly rats and mice.[10]
-
At least 50 animals per sex per group are recommended at the start of the study.[11]
2. Dosing:
-
NDMA is administered to the animals for a major portion of their lifespan (e.g., 18-24 months for mice, 24 months for rats).[10]
-
Administration is usually through the diet or drinking water to mimic human exposure routes.
-
At least three dose levels plus a concurrent control group are used. The highest dose is typically the MTD determined from subchronic toxicity studies.[11]
3. Observations and Examinations:
-
Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are monitored regularly.
-
At the end of the study, all surviving animals are euthanized. A complete necropsy is performed on all animals (including those that die or are euthanized during the study).
-
A comprehensive list of tissues and organs is collected and preserved for histopathological examination by a veterinary pathologist.
4. Data Analysis:
-
The incidence, multiplicity, latency, and types of tumors in the dosed groups are compared to the control group.
-
Statistical analyses are performed to determine if there is a significant increase in tumor formation in the treated animals.
Conclusion
The choice of model for NDMA risk assessment depends on the specific research question. In vitro assays, particularly the enhanced Ames test, serve as crucial high-throughput screening tools for identifying mutagenic potential. However, due to the requirement for metabolic activation and the inherent limitations of single-cell or bacterial systems, in vitro results often require confirmation with more physiologically relevant in vivo models. In vivo assays, ranging from short-term genotoxicity tests like the micronucleus and comet assays to long-term carcinogenicity bioassays, provide a more comprehensive picture of NDMA's toxic potential in a whole organism, accounting for endogenous metabolism, distribution, and repair mechanisms. The data consistently demonstrate that NDMA is a potent genotoxic and carcinogenic agent across a range of models. The integration of data from both in vitro and in vivo studies, coupled with an understanding of the underlying mechanisms of toxicity, is essential for a robust and reliable risk assessment of NDMA. Emerging technologies like organ-on-a-chip models hold promise for bridging the gap between traditional in vitro and in vivo approaches by offering a more human-relevant physiological context in a controlled experimental setting.
References
- 1. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. xenometrix.ch [xenometrix.ch]
- 3. Investigating genotoxic and hematotoxic effects of N-nitrosodimethylamine, N-nitrosodiethylamine and N-nitrosodiethanolamine in the hen's egg-micronucleus test (HET-MN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel In Vivo CometChip Reveals NDMA-Induced DNA Damage and Repair in Multiple Mouse Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. N-Nitrosodimethylamine investigations in Muta™Mouse define point-of-departure values and demonstrate less-than-additive somatic mutant frequency accumulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alignment between Duplex Sequencing and transgenic rodent mutation assay data in the assessment of in vivo NDMA-induced mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ser.nl [ser.nl]
- 10. Carcinogenicity (two rodent species) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 11. Redbook 2000: IV.C.6. Carcinogenicity Studies with Rodents | FDA [fda.gov]
A Comparative Guide to the Genotoxicity of NDMA and Other Alkylating Agents
This guide provides a detailed comparison of the genotoxic properties of N-nitrosodimethylamine (NDMA) against two well-characterized, direct-acting alkylating agents: Methyl Methanesulfonate (MMS) and Ethyl Methanesulfonate (EMS). The information is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the mechanisms, experimental evaluation, and relative potencies of these compounds.
Mechanisms of Action: Metabolic Activation vs. Direct Alkylation
A fundamental difference between these agents lies in their mechanism of inducing DNA damage. NDMA is an indirect-acting genotoxin, requiring metabolic activation to become reactive, whereas MMS and EMS are direct-acting agents that can alkylate DNA without prior metabolic conversion.
N-Nitrosodimethylamine (NDMA): NDMA itself is not reactive with DNA. Its genotoxicity is contingent upon metabolic activation, primarily by cytochrome P450 enzymes like CYP2E1 and CYP2A6 in the liver.[1][2][3] This enzymatic process involves an alpha-hydroxylation step, leading to the formation of an unstable intermediate that spontaneously decomposes to yield a highly reactive methyldiazonium ion.[4][5][6] This electrophilic species is responsible for transferring a methyl group to nucleophilic sites on DNA bases.[6]
Methyl Methanesulfonate (MMS) & Ethyl Methanesulfonate (EMS): In contrast, MMS and EMS are monofunctional alkylating agents that are inherently electrophilic.[7][8] They do not require metabolic activation to exert their genotoxic effects. They react directly with DNA through nucleophilic substitution (SN) reactions.[3][7] MMS acts as a methylating agent, while EMS is an ethylating agent.[7][9] EMS reacts through a mixed SN1/SN2 mechanism, allowing it to alkylate both nitrogen and oxygen atoms in DNA bases effectively.[7]
DNA Adduct Formation and Cellular Repair
The interaction of these alkylating agents with DNA results in the formation of various DNA adducts, which, if not repaired, can lead to mutations during DNA replication. The cell employs a suite of DNA repair pathways to counteract this damage.
DNA Adducts:
-
NDMA and MMS: Both are methylating agents. The primary adducts formed include N7-methylguanine (N7-MeG), N3-methyladenine (N3-MeA), and the highly mutagenic O6-methylguanine (O6-MeG).[2][3][10] O6-MeG is particularly problematic as it can mispair with thymine during replication, leading to G:C to A:T transition mutations.[11]
-
EMS: As an ethylating agent, EMS forms corresponding ethyl adducts, such as O6-ethylguanine. Due to its partial SN1 character, EMS is efficient at alkylating oxygen atoms.[7]
DNA Repair Pathways: The cellular response to alkylation damage is complex and involves multiple repair systems.[12][13]
-
Direct Reversal: The O6-methylguanine-DNA methyltransferase (MGMT) enzyme plays a critical role by directly removing the alkyl group from the O6 position of guanine, restoring the correct base in an error-free manner.[3][12]
-
Base Excision Repair (BER): This pathway is primarily responsible for removing N-alkylated bases like N7-MeG and N3-MeA.[2][12][13]
-
Mismatch Repair (MMR): If O6-MeG is not repaired by MGMT, the MMR system can recognize the O6-MeG:T mispair during replication.[11][12] However, instead of repairing the lesion, the MMR system's persistent attempts to correct the mismatch can lead to futile repair cycles, eventually causing cytotoxic double-strand breaks (DSBs) and apoptosis.[12][14]
-
Double-Strand Break (DSB) Repair: DSBs that arise from the processing of alkylation damage can be repaired by homologous recombination (HR) or non-homologous end joining (NHEJ).[11][12]
Comparative Genotoxicity Data
The genotoxic potential of these compounds is evaluated using a battery of standardized tests. The table below summarizes representative data from key assays. It is important to note that direct comparison of potencies can be complex due to variations in experimental conditions, cell types, and the requirement of metabolic activation for NDMA.
| Genotoxicity Assay | NDMA | MMS | EMS |
| Ames Test (S. typhimurium) | Positive with S9 metabolic activation.[15] | Positive, direct-acting mutagen.[8][16] | Positive, direct-acting mutagen.[7][16] |
| Comet Assay (% Tail DNA) | Induces DNA strand breaks in vitro and in vivo.[17] Lowest effective in vivo dose in rats (lung, kidney) was 2 mg/kg.[17] | Dose-dependent increase in % Tail DNA and Olive Tail Moment.[18] | Induces DNA strand breaks.[19] |
| Micronucleus Test | Positive in vivo.[15] | Induces micronuclei in vitro and in vivo.[8] | Induces micronuclei and chromosomal aberrations.[7][20][21] |
| Primary DNA Adduct | O⁶-methylguanine | N⁷-methylguanine | O⁶-ethylguanine |
Experimental Protocols & Workflows
Standardized protocols are crucial for the reliable assessment of genotoxicity. Below are detailed methodologies for three key assays.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in histidine-requiring (his- ) strains of Salmonella typhimurium.[22][23]
Experimental Protocol:
-
Strain Preparation: Grow overnight cultures of appropriate S. typhimurium tester strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions) at 37°C.[23]
-
Metabolic Activation: Prepare the S9 fraction from the livers of rats induced with a P450-inducing agent. For the assay, create an S9 mix containing the S9 fraction, buffer, and cofactors (e.g., NADP+, G6P).
-
Exposure: In separate tubes, combine the tester strain culture with either the test compound dissolved in a suitable solvent, a positive control (e.g., NDMA for tests with S9, MMS/EMS for tests without S9), or a negative control (solvent alone). Add either the S9 mix or a buffer without S9.[24]
-
Plating: Add molten top agar (containing a trace amount of histidine to allow for a few cell divisions) to each exposure tube, mix gently, and pour the contents onto a minimal glucose agar plate.[25]
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[23]
-
Scoring: Count the number of visible revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Comet Assay (Single Cell Gel Electrophoresis)
The Comet Assay is a sensitive method for quantifying DNA damage, particularly single- and double-strand breaks, in individual eukaryotic cells.[26]
Experimental Protocol (Alkaline Version):
-
Cell Preparation & Treatment: Treat a single-cell suspension with the test compound for a defined period. Include appropriate positive and negative controls.
-
Embedding: Mix the cell suspension with low-melting-point agarose and pipette onto a specially coated microscope slide. Allow the agarose to solidify.[26]
-
Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to break down the cell and nuclear membranes, leaving behind DNA "nucleoids."[27]
-
DNA Unwinding: Place the slides in a high pH alkaline electrophoresis buffer (pH > 13) to unwind the DNA, which exposes single-strand breaks and alkali-labile sites.[27][28]
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage in the same alkaline buffer. Fragmented DNA will migrate away from the nucleoid, forming a "comet tail."[27]
-
Neutralization & Staining: Neutralize the slides with a buffer and stain the DNA with a fluorescent dye (e.g., SYBR Green I).
-
Visualization & Scoring: Visualize the slides using a fluorescence microscope. Quantify DNA damage using image analysis software, measuring parameters like % DNA in the tail, tail length, and tail moment.[26]
In Vitro Micronucleus Assay
This assay detects chromosomal damage by identifying micronuclei, which are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.[29][30]
Experimental Protocol (Cytokinesis-Block Method):
-
Cell Culture & Treatment: Culture appropriate mammalian cells and expose them to various concentrations of the test compound for a duration that covers at least one cell cycle.
-
Cytokinesis Block: After treatment, add Cytochalasin B, an agent that inhibits actin polymerization and thus prevents cytokinesis (the final stage of cell division). Incubate for a period sufficient for cells to complete nuclear division but not cytoplasmic division.[29][31] This results in the accumulation of binucleated cells.[29]
-
Cell Harvest: Harvest the cells by trypsinization and centrifugation.
-
Hypotonic Treatment: Gently resuspend the cell pellet in a warm, mild hypotonic solution (e.g., 0.56% KCl) to swell the cytoplasm.[31]
-
Fixation: Fix the cells using a freshly prepared fixative, typically a methanol:acetic acid mixture. Repeat the fixation step several times.[31]
-
Slide Preparation & Staining: Drop the fixed cell suspension onto clean microscope slides, allow them to air dry, and stain with a DNA-specific stain like Giemsa or a fluorescent dye.
-
Scoring: Using a microscope, score the frequency of micronuclei specifically in binucleated cells.[31] An increase in the frequency of micronucleated binucleated cells indicates clastogenic or aneugenic activity.
References
- 1. An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hesiglobal.org [hesiglobal.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A review of the genetic effects of ethyl methanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methyl methanesulfonate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of DNA Alkylation Damage Repair: Lessons and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. HEALTH EFFECTS - Toxicological Profile for N-Nitrosodimethylamine (NDMA) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Quantitative assessment of the dose-response of alkylating agents in DNA repair proficient and deficient ames tester strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vivo and in vitro genotoxicity of several N-nitrosamines in extrahepatic tissues of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. environmentaljournals.org [environmentaljournals.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Quantitative dose-response analysis of ethyl methanesulfonate genotoxicity in adult gpt-delta transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Ames test - Wikipedia [en.wikipedia.org]
- 23. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 24. criver.com [criver.com]
- 25. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 26. creative-diagnostics.com [creative-diagnostics.com]
- 27. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 29. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 30. Micronucleus test - Wikipedia [en.wikipedia.org]
- 31. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
Inter-laboratory Comparison of N-Nitrosodimethylamine (NDMA) Analytical Results: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of inter-laboratory performance for the analysis of N-nitrosodimethylamine (NDMA), a probable human carcinogen. Ensuring the accuracy and consistency of analytical results for this impurity is critical for patient safety and regulatory compliance.
Recent years have seen heightened scrutiny of nitrosamine impurities in pharmaceutical products, prompting collaborative efforts among regulatory bodies and laboratories to establish reliable analytical methods.[1][2][3] Inter-laboratory studies have demonstrated that while mass spectrometry-based techniques are capable of quantifying NDMA with acceptable accuracy and precision, significant variability can arise, particularly due to sample preparation.[1] This guide synthesizes data from various collaborative studies and proficiency testing programs to highlight the performance and variability among analytical laboratories.
Quantitative Data Summary
The following tables summarize the performance characteristics of different laboratories in the analysis of nitrosamine impurities, including NDMA. These tables provide a comparative overview of the limit of detection (LOD), limit of quantitation (LOQ), and recovery rates.
Table 1: Comparison of LOD/LOQ for NDMA Analysis Across Laboratories
| Nitrosamine | Matrix | Analytical Technique | Laboratory A (LOD/LOQ, ng/mL) | Laboratory B (LOD/LOQ, ng/mL) | Laboratory C (LOD/LOQ, ng/mL) |
| NDMA | Drug Substance | LC-MS/MS | 0.001 / 0.003 | 0.002 / 0.006 | 0.0015 / 0.005 |
| NDMA | Drug Product | GC-MS/MS | 0.005 / 0.015 | 0.004 / 0.012 | 0.006 / 0.02 |
| NDMA | Water | LC-HRMS | 0.0008 / 0.0025 | 0.001 / 0.003 | 0.0009 / 0.0028 |
Data represents typical performance characteristics reported in collaborative studies.[4]
Table 2: Comparison of Recovery Rates for Spiked NDMA Samples
| Nitrosamine | Matrix | Spiked Level (ng/mL) | Laboratory A (% Recovery) | Laboratory B (% Recovery) | Laboratory C (% Recovery) |
| NDMA | Drug Substance | 0.01 | 98.5 | 102.3 | 95.7 |
| NDMA | Drug Product | 0.05 | 92.1 | 99.8 | 94.2 |
| NDMA | Water | 0.005 | 105.4 | 101.9 | 97.6 |
Data represents typical performance characteristics reported in collaborative studies.[4]
Experimental Protocols
The accurate quantification of NDMA relies on robust and validated analytical methods. The most common techniques employed are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), often with tandem mass spectrometry (MS/MS) for enhanced selectivity and sensitivity.[5]
Objective: To accurately quantify NDMA impurities in a given drug substance, drug product, or water sample.
1. Standard Preparation:
-
Prepare a series of calibration standards by diluting an NDMA reference standard in a suitable solvent.
-
Each standard should also be spiked with a fixed concentration of a deuterated internal standard, such as NDMA-d6.[4][6]
2. Sample Preparation:
-
Accurately weigh a portion of the sample.
-
Dissolve or extract the sample in an appropriate solvent.
-
Spike the sample with a known amount of the internal standard.[4]
-
Sample preparation techniques may include solid-phase extraction (SPE), liquid-liquid extraction (LLE), or simple dilution depending on the matrix.[5]
3. Chromatographic Separation and Mass Spectrometric Detection:
-
Inject the prepared standards and samples into an LC-MS/MS or GC-MS/MS system.
-
The liquid or gas chromatograph separates NDMA from other components in the sample.
-
The mass spectrometer identifies and quantifies NDMA and the internal standard based on their specific mass-to-charge ratios and fragmentation patterns.[4]
4. Data Analysis:
-
Generate a calibration curve by plotting the response ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of NDMA in the sample by using the calibration curve and the response ratio measured in the sample.[4]
Discrepancies in results between laboratories can often be traced back to variations in sample preparation and the mass tolerance settings during data analysis.[7][8] For instance, insufficient mass accuracy can lead to the overestimation of NDMA levels due to co-eluting interferences.[7][8]
Visualizations
The following diagrams illustrate the workflow of an inter-laboratory comparison study and a typical analytical procedure for NDMA analysis.
References
- 1. Inter-Laboratory Study on Nitrosamine quantitation -Analytical Performance - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. Nitrosamine Impurity Testing and Analysis, Including N-nitrosodimethylamine (NDMA) [intertek.com]
- 3. ppd.com [ppd.com]
- 4. benchchem.com [benchchem.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Cautionary Tale: Quantitative LC-HRMS Analytical Procedures for the Analysis of N-Nitrosodimethylamine in Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pmda.go.jp [pmda.go.jp]
A Comparative Guide to Analytical Columns for N-Nitrosodimethylamine (NDMA) Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate and sensitive detection of N-Nitrosodimethylamine (NDMA), a probable human carcinogen, is of paramount importance in the pharmaceutical industry. The choice of analytical column is a critical factor in achieving reliable and robust analytical methods for the quantification of this impurity in drug substances and products. This guide provides a comparative overview of the performance of different analytical columns for NDMA analysis, supported by experimental data and detailed methodologies.
The selection of an appropriate HPLC column is a crucial step in developing a robust method for nitrosamine analysis. The ideal column should offer good retention for the typically polar nitrosamines, baseline separation from the active pharmaceutical ingredient (API) and other impurities, and produce symmetrical peak shapes.[1] While traditional C18 columns are widely used, alternative stationary phases such as phenyl-hexyl, porous graphitic carbon, and pentafluorophenyl (PFP) can provide superior selectivity and resolution for specific applications.[1]
Comparative Performance of Analytical Columns for NDMA Analysis
The following table summarizes the performance of various analytical columns used for the analysis of NDMA and other nitrosamines, compiled from multiple sources to provide a comparative overview.
| Column Name | Stationary Phase | Particle Size (µm) | Dimensions (mm) | Key Performance Highlights for NDMA/Nitrosamines | Reference |
| InertSustain AQ-C18 HP | C18 | 3 | 50 x 2.1 | Achieved a rapid 6-minute analysis for eight nitrosamines, including NDMA, with good separation and peak shape.[2] | [2] |
| Supel™ Carbon LC | Porous Graphitic Carbon | 2.7 | 100 x 3.0 | Demonstrated good reproducibility and peak asymmetry for six nitrosamines.[1] | [1] |
| XSelect HSS T3 | C18 | Not Specified | Not Specified | Successfully used for the quantification of six nitrosamine impurities in valsartan and NDMA in ranitidine.[1] | [1] |
| Evosphere AQUA | Not Specified | Not Specified | Not Specified | Enables good separation of NDMA from dimethylformamide (DMF) and other sample matrices, even with a high overload of DMF.[3] | [3] |
| Agilent InfinityLab Poroshell 120 EC-C18 | C18 | 2.7 | 50 x 3.0 | Used for the identification and quantification of NDMA, NDEA, NMBA, and NEIPA in various sartan drugs.[4] | [4] |
| Ascentis® Express C18 | C18 | 2.7 | 150 x 3.0 | Utilized in a validated analytical procedure for a nitrosamine impurity standard, including NDMA. | |
| Hypersil GOLD Phenyl | Phenyl | Not Specified | Not Specified | Provided good retention for nitrosamines, resulting in comparable detection and quantitation limits in both neat solutions and finished drug products.[5] | [5] |
| Avantor® ACE® Excel 2 C18-PFP | C18-Pentafluorophenyl | Not Specified | Not Specified | Combines the selectivity of a PFP phase with the stability of a C18 ligand for the separation of nitrosamines.[1] | [1] |
| Shim-packTM GIST C18-AQ | C18 | Not Specified | Not Specified | Employed in an LC-MS/MS method for the detection and quantitation of eight nitrosamine impurities in various solvents.[6] | [6] |
| Agilent Zorbax Eclipse Plus C18 | C18 | 3.5 | 150 x 3.0 | Utilized for the simultaneous analysis of nine nitrosamines by LC-MS/MS.[7] | [7] |
Experimental Protocols
Detailed methodologies are essential for the replication and comparison of results. Below are the experimental protocols for some of the key studies cited.
Method 1: Analysis of Eight Nitrosamines using InertSustain AQ-C18 HP[2]
-
Column: InertSustain AQ-C18 HP, 3 µm, 50 x 2.1 mm I.D.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Methanol
-
B: 0.1% Formic Acid in Water
-
-
Gradient: Not specified.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Detection: MS/MS (APCI, Positive, SRM)
Method 2: Separation of Six Nitrosamines using Supel™ Carbon LC[3]
-
Column: Supel™ Carbon LC, 2.7 µm, 100 x 3.0 mm I.D.
-
Mobile Phase:
-
A: Water + 0.1% TFA
-
B: Acetonitrile + 0.1% TFA
-
-
Gradient: 0-0.5 min 2.5% B, in 4.5 min to 95% B, 2 min 95% B, 3 min at 2.5% B
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 90 °C
-
Injection Volume: 5 µL
-
Detection: UV, 230 nm
Method 3: Quantification of Four Nitrosamine Impurities using Agilent InfinityLab Poroshell 120 EC-C18[5]
-
Column: Agilent InfinityLab Poroshell 120 EC-C18, 2.7 µm, 50 mm x 3.0 mm
-
Mobile Phase: Not specified.
-
Chromatographic Separation Parameters: Detailed in the source.
-
Detection: MS/MS (MSD 6460 Triple Quad)
Method 4: Simultaneous Analysis of Nine Nitrosamines using Agilent Zorbax Eclipse Plus C18[9]
-
Column: Agilent Zorbax Eclipse Plus C18, 3.5 µm, 150 mm x 3.0 mm
-
Mobile Phase:
-
A: 0.1% Formic Acid in Distilled Water
-
B: Acetonitrile
-
-
Gradient: Started at 20% B, linear gradient to 100% B in 10 min, hold at 100% B for 5 min.
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
-
Detection: MS/MS (APCI and ESI)
Experimental Workflow for NDMA Analysis
The following diagram illustrates a typical experimental workflow for the analysis of NDMA and other nitrosamines using liquid chromatography-mass spectrometry (LC-MS).
Caption: A generalized workflow for the analysis of NDMA in pharmaceutical samples by LC-MS/MS.
References
- 1. benchchem.com [benchchem.com]
- 2. glsciences.com [glsciences.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. shimadzu.com [shimadzu.com]
- 7. Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-Nitrosodimethylamine (NDMA): A Guide for Laboratory Professionals
Effective management and disposal of N-Nitrosodimethylamine (NDMA) are critical for ensuring laboratory safety and environmental protection. NDMA is a semi-volatile organic chemical classified as a probable human carcinogen and is acutely toxic upon ingestion or inhalation.[1][2] Adherence to strict protocols is essential to minimize exposure risks and ensure compliance with regulatory standards.
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of NDMA waste in a laboratory setting, tailored for researchers, scientists, and drug development professionals.
Immediate Safety Precautions
Before handling NDMA, it is crucial to recognize its significant health hazards. It is fatal if swallowed or inhaled, may cause cancer, and is toxic to aquatic life with long-lasting effects.[1][3] All work with NDMA must be conducted within a designated area, such as a chemical fume hood, to minimize inhalation exposure.[4] The work area should be equipped with an eyewash station and a safety shower.[5]
Required Personal Protective Equipment (PPE)
To ensure personal safety, the following PPE must be worn when handling NDMA:
-
Gloves: Chemical-resistant gloves are required. Nitrile gloves are generally considered sufficient for incidental contact.[4] Always check manufacturer compatibility data.
-
Eye Protection: Wear safety glasses with side shields. A face shield may be necessary for operations with a higher risk of splashing.[4]
-
Lab Coat: A flame-resistant lab coat is mandatory.[4]
-
Respiratory Protection: For spill cleanup or in situations with inadequate ventilation, respiratory protection is necessary.[1][4] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements should be followed.
Step-by-Step Disposal Procedure
Disposal of NDMA must comply with all federal, state, and local environmental regulations.[1] It is classified by the US EPA as a hazardous waste with RCRA waste number P082.[5]
Waste Segregation and Collection
-
Liquid Waste: Collect all NDMA-containing liquid waste, including solvents used for rinsing contaminated equipment, in a dedicated, leak-proof container.[4][6] The container should be made of a compatible material (e.g., polyethylene) and kept tightly closed.[4][7]
-
Solid Waste: All solid materials contaminated with NDMA, such as pipette tips, gloves, absorbent pads, and paper towels, must be treated as hazardous waste.[6][8] These items should be collected in a separate, clearly labeled, sealed plastic bag or a designated solid waste container.[6][7]
Container Labeling
-
All waste containers must be clearly labeled as "HAZARDOUS WASTE".[8]
-
The label must include the full chemical name, "N-Nitrosodimethylamine," and list all other constituents in the container.[8]
-
The date when waste was first added to the container (the accumulation start date) must also be clearly visible.[8]
Storage of Waste
-
Store waste containers in a designated, well-ventilated area, preferably within a fume hood.[4][8]
-
Use secondary containment (such as a larger, unbreakable outer container) to prevent spills.[4][8]
-
Keep NDMA waste away from incompatible materials, particularly strong oxidizing agents, as well as sources of heat, ignition, and UV light.[5]
Arranging for Disposal
-
NDMA waste must not be disposed of down the drain.[1]
-
Disposal must be handled by a licensed professional waste disposal company.[1] Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[4]
-
The recommended disposal method is high-temperature incineration in a facility equipped with an afterburner and a NOx scrubber.[6][9][10]
Spill & Emergency Procedures
In the event of an accidental release, immediate and appropriate action is critical.
Small Spills (Inside a Fume Hood)
-
Ensure proper PPE is worn, including respiratory protection.[4]
-
Contain the spill using a non-combustible absorbent material like sand, dry lime, or soda ash.[1][5]
-
Carefully collect the absorbent material using spark-proof tools and place it in a sealed, labeled container for hazardous waste disposal.[5]
-
Decontaminate the spill area.
Large Spills or Spills Outside a Fume Hood
-
Evacuate all personnel from the immediate area.[4]
-
Remove all sources of ignition.[4]
-
Alert your supervisor and contact your institution's EHS department or emergency response team immediately.[4]
-
Prevent the spill from entering drains.[1]
First Aid Measures
-
Inhalation: Move the person to fresh air immediately. Seek urgent medical attention.[4][5]
-
Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek immediate medical aid.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][5]
Decontamination Procedures
-
Equipment and Glassware: All non-disposable items contaminated with NDMA must be thoroughly decontaminated. Rinse equipment with a suitable solvent (e.g., methanol), and collect the rinsate as hazardous liquid waste for incineration.[6][7]
-
Work Surfaces: Decontaminate fume hood surfaces and other affected areas. Dispose of all cleaning materials (wipes, gloves, etc.) as solid hazardous waste.[8]
Quantitative Data Summary
The following table summarizes key quantitative data relevant to the handling and disposal of N-Nitrosodimethylamine.
| Parameter | Value | Reference |
| EPA Hazardous Waste Code | P082 | [5] |
| CAS Number | 62-75-9 | [5] |
| Flash Point | 61 °C (142 °F) | [5] |
| Boiling Point | 153 °C (307 °F) | |
| Storage Temperature | 2-8 °C Recommended | [4] |
| Oral LD50 (Rat) | 37 mg/kg | [5] |
| Inhalation LC50 (Rat) | 78 ppm/4H |
NDMA Disposal Workflow
The following diagram illustrates the procedural flow for the proper disposal of N-Nitrosodimethylamine waste from the point of generation to final disposal.
References
- 1. isotope.com [isotope.com]
- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 3. N-Nitrosodimethylamine | 62-75-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. ipo.rutgers.edu [ipo.rutgers.edu]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for N-Nitrosodimethylamine (NDMA) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. lsuhsc.edu [lsuhsc.edu]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. cleanchemlab.com [cleanchemlab.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
